LY3509754
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(S)-(4,4-difluorocyclohexyl)-[7-[(1S)-2-methoxy-1-[(4S)-2-oxo-4-(trifluoromethyl)imidazolidin-1-yl]ethyl]imidazo[1,2-b]pyridazin-2-yl]methyl]-4-methyl-1,2,5-oxadiazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27F5N8O4/c1-12-19(35-41-34-12)21(38)33-20(13-3-5-23(25,26)6-4-13)15-9-37-18(31-15)7-14(8-30-37)16(11-40-2)36-10-17(24(27,28)29)32-22(36)39/h7-9,13,16-17,20H,3-6,10-11H2,1-2H3,(H,32,39)(H,33,38)/t16-,17+,20+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWVCLAORBNXSD-UWVAXJGDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1C(=O)NC(C2CCC(CC2)(F)F)C3=CN4C(=N3)C=C(C=N4)C(COC)N5CC(NC5=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NON=C1C(=O)N[C@@H](C2CCC(CC2)(F)F)C3=CN4C(=N3)C=C(C=N4)[C@@H](COC)N5C[C@H](NC5=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27F5N8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of LY3509754 on IL-17A Signaling
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LY3509754 is a potent and selective, orally bioavailable small molecule inhibitor of the pro-inflammatory cytokine Interleukin-17A (IL-17A).[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its interaction with the IL-17A signaling pathway. The development of this compound was discontinued in Phase 1 clinical trials due to observations of drug-induced liver injury (DILI).[3][4] Despite its discontinuation, the study of this compound provides valuable insights into the development of small molecule inhibitors targeting the IL-17A pathway. This document details the molecular mechanism of this compound, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual diagrams of the signaling pathways and experimental workflows.
The IL-17A Signaling Pathway
Interleukin-17A is a key cytokine in the inflammatory response, primarily produced by T helper 17 (Th17) cells.[5] It plays a crucial role in host defense against certain pathogens and is implicated in the pathophysiology of numerous autoimmune and inflammatory diseases. The IL-17A signaling cascade is initiated by the binding of the homodimeric IL-17A cytokine to a heterodimeric receptor complex on the cell surface, composed of the IL-17 receptor A (IL-17RA) and IL-17 receptor C (IL-17RC) subunits.[5]
This ligand-receptor interaction triggers a series of intracellular events, starting with the recruitment of the adaptor protein, nuclear factor-κB activator 1 (ACT1). ACT1, in turn, recruits TNF receptor-associated factor 6 (TRAF6), leading to the activation of downstream signaling pathways. These include the activation of the transcription factors nuclear factor-κB (NF-κB) and CCAAT/enhancer-binding proteins (C/EBPs).[5] The activation of these transcription factors results in the expression of a wide range of pro-inflammatory genes, including cytokines (e.g., IL-6), chemokines (e.g., CXCL1, CXCL8), and antimicrobial peptides, which collectively mediate the inflammatory effects of IL-17A.[6]
Mechanism of Action of this compound
This compound functions as a direct inhibitor of the IL-17A signaling pathway. Its core mechanism of action is the potent and selective prevention of the binding of human IL-17A and the IL-17A/F heterodimer to the human IL-17RA receptor.[1] By physically blocking this initial interaction, this compound effectively abrogates the entire downstream signaling cascade, thus preventing the production of pro-inflammatory mediators. Preclinical data indicates that this compound does not inhibit the interaction of other IL-17 family members, such as IL-17C, IL-17E, or IL-17F, with their respective receptors, highlighting its selectivity for the IL-17A signaling axis.[1] While the precise binding site of this compound on the IL-17A protein has not been publicly disclosed in detail, its ability to disrupt the protein-protein interaction with IL-17RA is the cornerstone of its inhibitory function.
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.
Table 1: In Vitro Potency and Binding Affinity of this compound
| Parameter | Value | Assay | Source |
| Binding Affinity (KD) | 2.14 nM | [1] | |
| IC50 | <9.45 nM | AlphaLISA Assay | [7][8] |
| IC50 | 9.3 nM | HT-29 Cell-Based Assay | [7][8] |
| IC50 (in human keratinocytes) | 8.25 nM | IL-17A-induced CXCL1/GROα production | [1] |
| Plasma Protein Binding-Adjusted IC50 | 3.67 nM | [1] |
Table 2: Pharmacokinetic Properties of this compound in Humans (Phase 1 Study)
| Parameter | Value | Study Population | Source |
| Time to Maximum Concentration (Tmax) | 1.5 - 3.5 hours | Healthy Volunteers | [3][4] |
| Terminal Half-life (t1/2) | 11.4 - 19.1 hours | Healthy Volunteers | [3][4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) for IL-17A Inhibition
This assay is a bead-based immunoassay used to quantify the inhibition of the IL-17A/IL-17RA interaction.
-
Principle: The assay utilizes two types of beads: Donor beads coated with Streptavidin and Acceptor beads conjugated to an anti-IL-17RA antibody. Biotinylated IL-17A is added to the reaction. In the absence of an inhibitor, the biotinylated IL-17A binds to both the Streptavidin-Donor beads and the anti-IL-17RA-Acceptor beads, bringing them into close proximity. Upon excitation at 680 nm, the Donor beads release singlet oxygen, which excites the Acceptor beads, resulting in a light emission at 615 nm. An inhibitor like this compound disrupts the IL-17A/IL-17RA interaction, preventing the beads from coming together and thus reducing the light signal.
-
Protocol Outline:
-
A constant concentration of biotinylated human IL-17A and anti-human IL-17RA conjugated Acceptor beads are pre-incubated.
-
Serial dilutions of this compound or a vehicle control are added to the wells of a microplate.
-
The IL-17A/Acceptor bead mixture is added to the wells containing the test compound.
-
Streptavidin-coated Donor beads are added to the wells.
-
The plate is incubated in the dark to allow for bead association.
-
The plate is read on a compatible microplate reader, and the intensity of the luminescent signal is measured.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
HT-29 Cellular Assay for IL-17A Signaling Inhibition
This cell-based assay measures the ability of an inhibitor to block the downstream effects of IL-17A signaling in a human colon adenocarcinoma cell line (HT-29), which endogenously expresses the IL-17RA/RC receptor complex.
-
Principle: Upon stimulation with IL-17A, HT-29 cells produce various pro-inflammatory chemokines, such as CXCL1 (GROα) or IL-8. The amount of chemokine produced can be quantified by ELISA. This compound, by blocking the initial IL-17A binding, will inhibit the production of these chemokines in a dose-dependent manner.
-
Protocol Outline:
-
HT-29 cells are seeded in multi-well plates and cultured until they reach a confluent monolayer.
-
The cells are then treated with serial dilutions of this compound or a vehicle control for a defined pre-incubation period.
-
Recombinant human IL-17A is added to the wells to stimulate the cells.
-
The plates are incubated for a specific period (e.g., 24 hours) to allow for chemokine production.
-
The cell culture supernatants are collected.
-
The concentration of the target chemokine (e.g., CXCL1 or IL-8) in the supernatants is quantified using a specific ELISA kit.
-
The IC50 value is determined by plotting the percentage of inhibition of chemokine production against the logarithm of the inhibitor concentration.
-
Visualizations
Signaling Pathway Diagrams
Caption: The IL-17A signaling pathway.
Caption: Inhibition of IL-17A/IL-17RA binding by this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for IL-17A inhibitor development.
Conclusion
This compound is a well-characterized small molecule inhibitor that potently and selectively disrupts the IL-17A signaling pathway by preventing the cytokine from binding to its receptor, IL-17RA. While its clinical development was halted due to safety concerns, the preclinical and early clinical data for this compound provide a valuable case study for the development of oral therapies targeting IL-17A. The information presented in this guide, including the mechanism of action, quantitative data, and experimental protocols, serves as a comprehensive resource for researchers in the field of immunology and drug discovery.
References
- 1. This compound | IL-17A inhibitor | Probechem Biochemicals [probechem.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. LY-3509754 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Safety, Tolerability, and Pharmacokinetics of an Oral Small Molecule Inhibitor of IL-17A (this compound): A Phase I Randomized Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Interleukin 17 treatment prolongs CXCL1 mRNA half-life via TRAF5 and the splicing regulatory factor SF2/ASF - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. abmole.com [abmole.com]
The Discovery and Synthesis of LY3509754: A Potent Oral Inhibitor of IL-17A
For Researchers, Scientists, and Drug Development Professionals
October 26, 2025
Executive Summary
LY3509754 is a small molecule inhibitor of the pro-inflammatory cytokine Interleukin-17A (IL-17A), developed by Eli Lilly and Company as a potential oral treatment for autoimmune diseases such as psoriasis.[1] This document provides a comprehensive technical overview of the discovery, synthesis, and preclinical and early clinical evaluation of this compound. The compound demonstrated potent in vitro activity, high binding affinity for IL-17A, and a pharmacokinetic profile suitable for once-daily oral administration. Despite these promising characteristics, the clinical development of this compound was terminated during Phase 1 trials due to observations of drug-induced liver injury (DILI) in participants at higher doses. This guide details the scientific journey of this compound, from its conception to its discontinuation, offering valuable insights for researchers in the field of immunology and drug development.
Introduction to IL-17A and its Role in Autoimmune Diseases
Interleukin-17A is a key cytokine in the immune system, primarily produced by T helper 17 (Th17) cells. It plays a crucial role in host defense against fungal and bacterial infections.[2] However, the dysregulation and overproduction of IL-17A are central to the pathogenesis of a range of autoimmune and inflammatory disorders, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[2] IL-17A exerts its pro-inflammatory effects by binding to its receptor, IL-17RA, on various cell types, leading to the production of other inflammatory molecules like chemokines and cytokines.[1][3] This signaling cascade results in the recruitment of neutrophils and other immune cells to the site of inflammation, perpetuating the inflammatory response. The clinical success of monoclonal antibodies that neutralize IL-17A, such as secukinumab and ixekizumab, has validated this pathway as a therapeutic target.[2] This success spurred the development of small molecule inhibitors, like this compound, with the goal of providing a more convenient oral treatment option.[1]
Discovery of this compound
This compound was identified as a potent and selective small molecule inhibitor of IL-17A.[3] The discovery process likely involved high-throughput screening of compound libraries followed by medicinal chemistry optimization to enhance potency, selectivity, and pharmacokinetic properties.
In Vitro Potency and Binding Affinity
The inhibitory activity of this compound was determined using biochemical and cell-based assays. The following table summarizes the key quantitative data reported for the compound.
| Parameter | Assay | Value | Reference(s) |
| IC50 | AlphaLISA Assay | <9.45 nM | [4][5][6] |
| IC50 | HT-29 Cell-Based Assay | 9.3 nM | [4][5][6] |
| Kd | Binding Potency Assay | 2.14 nM | [3] |
Mechanism of Action
This compound functions by directly binding to IL-17A, preventing it from interacting with its receptor, IL-17RA.[3] This inhibition is selective for IL-17A and the IL-17A/F heterodimer, with no significant activity against other IL-17 family members such as IL-17C, IL-17E, or IL-17F.[3] By blocking the IL-17A/IL-17RA interaction, this compound effectively abrogates the downstream signaling cascade that leads to the production of pro-inflammatory mediators.
Below is a diagram illustrating the IL-17A signaling pathway and the inhibitory action of this compound.
References
An In-depth Technical Guide to LY3509754: A Small Molecule Inhibitor of IL-17A
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY3509754 is an orally bioavailable small molecule that has been investigated for its potent and selective inhibition of the pro-inflammatory cytokine Interleukin-17A (IL-17A). By disrupting the IL-17A signaling pathway, this compound has been explored as a potential therapeutic agent for autoimmune diseases, most notably psoriasis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the mechanism of action of this compound, along with detailed experimental protocols.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule. Its chemical identity and key properties are summarized in the tables below.
| Identifier | Value |
| IUPAC Name | N-((S)-(4,4-difluorocyclohexyl)(7-((S)-2-methoxy-1-((S)-2-oxo-4-(trifluoromethyl)imidazolidin-1-yl)ethyl)imidazo[1,2-b]pyridazin-2-yl)methyl)-4-methyl-1,2,5-oxadiazole-3-carboxamide[1] |
| SMILES | O=C(C1=NON=C1C)N--INVALID-LINK--C3=CN(N=CC(--INVALID-LINK--C(F)(F)F">C@HCOC)=C5)C5=N3[1][2] |
| CAS Number | 2452464-73-0[1][2] |
| Physicochemical Property | Value |
| Molecular Formula | C₂₄H₂₇F₅N₈O₄[1][2] |
| Molecular Weight | 586.52 g/mol [1] |
| Appearance | Off-white to yellow solid[2] |
| Solubility | Soluble in DMSO (≥ 150 mg/mL)[3]. Aqueous solubility is pH-dependent, with higher solubility at lower pH. |
| Melting Point | The hemiedisylate salt form has an anhydrous melt near 256 °C. |
| Storage | As a solid powder, it should be stored at -20°C for long-term stability. In solvent, it should be stored at -80°C.[2] |
Mechanism of Action and Signaling Pathway
This compound functions as a potent inhibitor of IL-17A.[1] Interleukin-17A is a key cytokine in the inflammatory response and plays a crucial role in the pathogenesis of several autoimmune diseases. The binding of IL-17A to its heterodimeric receptor, composed of IL-17RA and IL-17RC subunits, initiates a downstream signaling cascade. This process begins with the recruitment of the adaptor protein, Act1.
The activation of Act1 leads to the subsequent activation of two major signaling pathways: Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). The activation of these pathways results in the transcription and translation of a host of pro-inflammatory genes, including other cytokines (e.g., IL-1β, IL-6, TNF-α) and chemokines. These molecules further amplify the inflammatory response by recruiting and activating immune cells to the site of inflammation.
This compound exerts its inhibitory effect by binding to IL-17A, preventing it from interacting with its receptor complex. This blockade of the initial step in the signaling cascade effectively abrogates the downstream inflammatory effects.
Pharmacological Properties
The pharmacological profile of this compound has been characterized through a series of preclinical and clinical investigations.
| Parameter | Value | Assay/Method |
| Binding Affinity (Kd) | 2.14 nM | Not specified |
| IC₅₀ | <9.45 nM | AlphaLISA assay[2][4] |
| IC₅₀ | 9.3 nM | HT-29 cell-based assay[2][4] |
| Oral Bioavailability (F) | 107% | In vivo (preclinical)[2] |
| Time to Maximum Concentration (Tmax) | 1.5 - 3.5 hours | Phase I Clinical Trial (Human)[4] |
| Terminal Half-life (t₁/₂) | 11.4 - 19.1 hours | Phase I Clinical Trial (Human)[4] |
A first-in-human, Phase I clinical trial (NCT04586920) revealed that while this compound demonstrated strong target engagement, its oral administration was poorly tolerated due to incidents of drug-induced liver injury (DILI) at higher doses.[4]
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize this compound are provided below.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) for Cytokine Detection
This assay is a bead-based immunoassay used to quantify the inhibition of IL-17A activity by this compound.
Principle: The assay utilizes two types of beads: Donor beads and Acceptor beads. One antibody against the target cytokine is conjugated to the Donor bead, and a second antibody is conjugated to the Acceptor bead. In the presence of the cytokine, the beads are brought into close proximity. Upon laser excitation of the Donor bead, singlet oxygen is generated, which triggers a chemiluminescent reaction in the nearby Acceptor bead, producing a quantifiable light signal. The intensity of the signal is proportional to the amount of cytokine present.
Materials:
-
AlphaLISA anti-cytokine antibody-conjugated Acceptor beads
-
Streptavidin-coated Donor beads
-
Biotinylated anti-cytokine antibody
-
Recombinant cytokine standard
-
This compound
-
Assay buffer
-
Microplate (384-well, opaque)
-
AlphaLISA-compatible plate reader
Procedure:
-
Standard Curve Preparation: Prepare a serial dilution of the recombinant cytokine standard in assay buffer to generate a standard curve.
-
Sample Preparation: Prepare various concentrations of this compound to be tested.
-
Reaction Setup: To each well of the microplate, add the cytokine standard or the cytokine mixed with the test concentrations of this compound.
-
Addition of Acceptor Beads and Biotinylated Antibody: Add a mixture of the Acceptor beads and the biotinylated antibody to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the formation of the antibody-cytokine sandwich.
-
Addition of Donor Beads: Add the Streptavidin-coated Donor beads to each well.
-
Second Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Data Acquisition: Read the plate on an AlphaLISA-compatible plate reader.
-
Data Analysis: Plot the signal from the standards against their concentrations to generate a standard curve. Determine the concentration of the cytokine in the presence of this compound by interpolating from the standard curve. Calculate the IC₅₀ value for this compound.
HT-29 Cell-Based IL-17A Inhibition Assay
This assay evaluates the ability of this compound to inhibit IL-17A-induced cellular responses in a human colon adenocarcinoma cell line (HT-29).
Principle: HT-29 cells express the IL-17A receptor and respond to IL-17A stimulation by producing pro-inflammatory mediators. The inhibitory activity of this compound is quantified by measuring the reduction in the production of these mediators.
Materials:
-
HT-29 cells
-
Cell culture medium (e.g., McCoy's 5A) supplemented with fetal bovine serum (FBS) and antibiotics
-
Recombinant human IL-17A
-
This compound
-
Reagents for quantifying downstream markers (e.g., ELISA kit for a specific chemokine, reagents for Real-Time PCR)
-
Cell culture plates (e.g., 96-well)
Procedure:
-
Cell Seeding: Seed HT-29 cells in a multi-well plate at a predetermined density and allow them to adhere and grow overnight.
-
Compound Treatment: Pre-incubate the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).
-
Cell Stimulation: Stimulate the cells with a pre-determined concentration of recombinant human IL-17A. Include appropriate controls (unstimulated cells, cells stimulated with IL-17A without the inhibitor).
-
Incubation: Incubate the cells for a period sufficient to induce the expression of the downstream marker (e.g., 6-24 hours).
-
Sample Collection: Collect the cell culture supernatant for secreted protein analysis (e.g., ELISA) or lyse the cells for RNA or protein extraction (e.g., for Real-Time PCR or Western blot).
-
Quantification: Measure the levels of the downstream marker (e.g., chemokine concentration, mRNA expression) in each sample.
-
Data Analysis: Normalize the data to the appropriate controls and plot the inhibition of the IL-17A response as a function of this compound concentration. Calculate the IC₅₀ value.
Phase I Clinical Trial (NCT04586920) Methodology Overview
Title: A Study of this compound in Healthy Participants
Study Design:
-
Type: Interventional (Clinical Trial)
-
Allocation: Randomized
-
Intervention Model: Sequential Assignment
-
Masking: Double-blind (Participant, Investigator)
-
Primary Purpose: Basic Science
Study Arms and Interventions: The study consisted of single ascending dose (SAD) and multiple ascending dose (MAD) cohorts. Participants were randomly assigned to receive either this compound or a placebo.
Inclusion Criteria (Abbreviated):
-
Healthy male or female participants.
-
Age between 18 and 65 years.
-
Body mass index (BMI) within a specified range.
Exclusion Criteria (Abbreviated):
-
Clinically significant abnormalities in medical history or physical examination.
-
Use of other investigational drugs within a certain timeframe.
Primary Outcome Measures:
-
Safety and tolerability, assessed by monitoring adverse events, clinical laboratory tests, vital signs, and electrocardiograms (ECGs).
Secondary Outcome Measures:
-
Pharmacokinetic parameters of this compound, including Cmax, Tmax, AUC, and t₁/₂.
-
Pharmacodynamic markers of IL-17A target engagement.
Conclusion
This compound is a well-characterized small molecule inhibitor of IL-17A with potent in vitro activity and oral bioavailability. Its mechanism of action through the blockade of the IL-17A signaling pathway has been clearly elucidated. While preclinical data were promising for the treatment of autoimmune diseases, the findings from the Phase I clinical trial regarding liver safety have posed significant challenges to its further development. The information presented in this guide provides a comprehensive technical resource for researchers and scientists in the field of drug discovery and development.
References
In-Depth Technical Guide: Binding Affinity and Kinetics of LY3509754 to IL-17A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and kinetics of the small molecule inhibitor LY3509754 to its target, the pro-inflammatory cytokine Interleukin-17A (IL-17A). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathway and experimental workflows.
Introduction to this compound and IL-17A
Interleukin-17A is a key cytokine involved in various autoimmune and inflammatory diseases.[1] this compound is an orally bioavailable small molecule designed to inhibit the activity of IL-17A.[2][3] Understanding the binding characteristics of this compound to IL-17A is crucial for its development as a potential therapeutic agent. This guide delves into the specifics of this molecular interaction.
Quantitative Binding Data
The binding of this compound to IL-17A has been characterized by its high affinity and potency. The following tables summarize the key quantitative parameters.
Table 1: Binding Affinity and Kinetics of this compound to IL-17A
| Parameter | Value | Method | Reference |
| Dissociation Constant (KD) | 2.14 nM | Not Specified | [4][5] |
| Association Rate Constant (ka) | 7.22 x 103 M-1s-1 | Not Specified | [6] |
| Dissociation Rate Constant (kd) | 1.33 x 10-5 s-1 | Not Specified | [6] |
Table 2: In Vitro Potency of this compound
| Parameter | Value | Cell Line/Assay | Reference |
| IC50 | 8.25 nM | Human Keratinocytes | [4][5] |
| IC50 | 9.3 nM | HT-29 cells | [7] |
| IC50 | <9.45 nM | AlphaLISA assay | [7] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following sections describe the likely experimental protocols used to determine the binding affinity, kinetics, and potency of this compound.
Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics
Surface Plasmon Resonance is a label-free technique used to measure real-time biomolecular interactions.
Objective: To determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD) of this compound binding to IL-17A.
Methodology:
-
Immobilization: Recombinant human IL-17A is immobilized on a sensor chip (e.g., CM5 chip) via amine coupling. The surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). IL-17A in a suitable buffer (e.g., 10 mM sodium acetate, pH 5.0) is then injected over the activated surface. Finally, the surface is deactivated with ethanolamine.
-
Binding Analysis: A series of concentrations of this compound in a running buffer (e.g., HBS-EP+) are injected over the immobilized IL-17A surface. The association of this compound is monitored in real-time.
-
Dissociation Analysis: Following the association phase, the running buffer is flowed over the chip to monitor the dissociation of the this compound/IL-17A complex.
-
Data Analysis: The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to determine the kinetic parameters (ka and kd). The KD is calculated as the ratio of kd/ka.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) for Inhibition Potency
AlphaLISA is a bead-based immunoassay for detecting and quantifying biomolecular interactions in a homogeneous format.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the interaction between IL-17A and its receptor, IL-17RA.
Methodology:
-
Reagents: Biotinylated IL-17A, acceptor beads conjugated to a capture molecule for IL-17RA (e.g., anti-His tag if using His-tagged IL-17RA), and streptavidin-coated donor beads.
-
Assay Procedure:
-
A fixed concentration of biotinylated IL-17A and IL-17RA are incubated with varying concentrations of this compound in an assay buffer.
-
Acceptor beads are added, and the mixture is incubated to allow the binding of IL-17RA.
-
Streptavidin-coated donor beads are added, and the plate is incubated in the dark.
-
-
Signal Detection: The plate is read on an AlphaScreen-compatible plate reader. In the absence of an inhibitor, the binding of IL-17A to IL-17RA brings the donor and acceptor beads into proximity, generating a chemiluminescent signal. This compound disrupts this interaction, leading to a decrease in the signal.
-
Data Analysis: The IC50 value is determined by plotting the signal intensity against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Visualizations
Diagrams are provided below to illustrate the IL-17A signaling pathway and a typical experimental workflow.
Caption: IL-17A Signaling Pathway and Inhibition by this compound.
Caption: Surface Plasmon Resonance (SPR) Experimental Workflow.
References
- 1. Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medkoo.com [medkoo.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. This compound | IL-17A inhibitor | Probechem Biochemicals [probechem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Preclinical Pharmacology of the Oral IL-17A Inhibitor LY3509754: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY3509754 is an orally bioavailable small-molecule inhibitor of the pro-inflammatory cytokine Interleukin-17A (IL-17A).[1] Developed by Eli Lilly & Co., it was investigated as a potential alternative to monoclonal antibody therapies for autoimmune diseases such as psoriasis.[2][3] this compound demonstrated high binding potency to IL-17A and effectively inhibited IL-17A-mediated signaling in preclinical in vitro models.[4] However, its clinical development was terminated in Phase 1 due to safety concerns, specifically drug-induced liver injury (DILI).[5][6][7] This technical guide provides a comprehensive overview of the available preclinical pharmacology of this compound, including its mechanism of action, in vitro activity, and the limited publicly available information on its in vivo preclinical evaluation.
Introduction to IL-17A and its Role in Autoimmune Diseases
Interleukin-17A is a key cytokine primarily produced by T helper 17 (Th17) cells and plays a critical role in the host defense against fungal and bacterial infections.[5] However, its dysregulation is a central driver in the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[5][8] IL-17A exerts its pro-inflammatory effects by binding to its receptor complex (IL-17RA/IL-17RC) on various cell types, including keratinocytes, fibroblasts, and endothelial cells.[9] This binding initiates a signaling cascade that leads to the production of other inflammatory mediators like cytokines (e.g., IL-6, TNF-α) and chemokines (e.g., CXCL1, CXCL8), which in turn recruit and activate neutrophils and other immune cells, driving tissue inflammation and damage.[10][11] The clinical success of monoclonal antibodies that neutralize IL-17A, such as secukinumab and ixekizumab, has validated this pathway as a therapeutic target.[5] this compound was designed as an oral small molecule to offer a more convenient alternative to these injectable biologics.[2][3]
Mechanism of Action
This compound is a potent and selective inhibitor of IL-17A.[4] It functions by binding to a pocket at the interface of the IL-17A homodimer, preventing the cytokine from interacting with its receptor, IL-17RA.[4][7] This direct binding and steric hindrance is a distinct mechanism from that of IL-17RA-targeting antibodies. This compound was also shown to inhibit the activity of the IL-17A/F heterodimer but did not affect the signaling of IL-17C, IL-17E, or IL-17F.[4]
Below is a diagram illustrating the proposed mechanism of action of this compound.
Caption: Mechanism of this compound Inhibition.
In Vitro Pharmacology
The in vitro activity of this compound has been characterized through various biochemical and cell-based assays. The available quantitative data is summarized in the table below.
| Assay Type | Parameter | Value | Species | Reference |
| Binding Assays | ||||
| Surface Plasmon Resonance | KD | 2.14 nM | Human | [4] |
| AlphaLISA | IC50 | <9.45 nM | Human | [5] |
| Cell-Based Assays | ||||
| IL-17A-induced CXCL1/GROα Secretion | IC50 | 8.25 nM | Human (Keratinocytes) | [4] |
| IL-17A-induced CXCL1/GROα Secretion (plasma protein binding-adjusted) | IC50 | 3.67 nM | Human (Keratinocytes) | [4] |
| IL-17A Inhibition in HT-29 cells | IC50 | 9.3 nM | Human | [5] |
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are not publicly available. However, based on the types of assays reported, the following represents likely methodologies.
IL-17A Binding Assay (AlphaLISA)
This assay would have been used to determine the concentration of this compound required to inhibit the binding of IL-17A to its receptor.
Caption: AlphaLISA Experimental Workflow.
Protocol:
-
Reagent Preparation: Biotinylated anti-IL-17A antibody, streptavidin-coated donor beads, and acceptor beads conjugated to an anti-IL-17A antibody are prepared in an appropriate assay buffer.
-
Compound Dilution: A serial dilution of this compound is prepared.
-
Assay Plate Setup: The assay is performed in a 384-well plate. The biotinylated antibody, acceptor beads, and varying concentrations of this compound are added to the wells.
-
Analyte Addition: Recombinant human IL-17A is added to the wells to initiate the binding reaction.
-
Incubation: The plate is incubated in the dark at room temperature to allow for binding.
-
Donor Bead Addition: Streptavidin-coated donor beads are added to the wells.
-
Final Incubation: The plate is incubated again in the dark.
-
Signal Detection: The plate is read on an AlphaLISA-compatible plate reader, and the intensity of the emitted light is measured.
-
Data Analysis: The IC50 value is calculated from the resulting dose-response curve.
IL-17A-Induced CXCL1 Secretion Assay in Human Keratinocytes
This cell-based assay would have been used to assess the functional ability of this compound to inhibit IL-17A signaling in a relevant cell type.
Caption: Cellular Assay Experimental Workflow.
Protocol:
-
Cell Culture: Primary human epidermal keratinocytes are seeded in 96-well plates and cultured until they reach a suitable confluency.
-
Compound Pre-incubation: The culture medium is replaced with fresh medium containing serial dilutions of this compound, and the cells are pre-incubated for a short period (e.g., 1 hour).
-
IL-17A Stimulation: Recombinant human IL-17A is added to the wells to stimulate the cells. A set of wells without IL-17A stimulation serves as a negative control.
-
Incubation: The plates are incubated for a sufficient time to allow for CXCL1 production and secretion (e.g., 24 hours).
-
Supernatant Collection: The cell culture supernatants are carefully collected.
-
CXCL1 Quantification: The concentration of CXCL1 in the supernatants is measured using a specific ELISA kit.
-
Data Analysis: The percentage of inhibition of CXCL1 secretion is calculated for each concentration of this compound, and an IC50 value is determined from the dose-response curve.
In Vivo Preclinical Studies
Detailed results from in vivo preclinical efficacy and safety studies of this compound are not extensively reported in the public domain. It is mentioned that early toxicity studies in rats and dogs revealed adverse findings, which prompted the investigation of backup compounds with replacements for the furazan moiety present in this compound.[5] Two such successor compounds were reported to be effective in a rat arthritis model.[5]
Human Pharmacokinetics and Safety
While this guide focuses on preclinical pharmacology, the results from the first-in-human Phase 1 study are crucial for understanding the overall profile of this compound. The study was conducted in healthy volunteers with single ascending doses (SAD) and multiple ascending doses (MAD).[6][7]
| Parameter | Value | Study Population | Reference |
| Pharmacokinetics | |||
| Time to Maximum Concentration (Tmax) | 1.5 - 3.5 hours | Healthy Volunteers | [6][7] |
| Terminal Half-life (t1/2) | 11.4 - 19.1 hours | Healthy Volunteers | [6][7] |
| Safety | |||
| Primary Reason for Discontinuation | Drug-Induced Liver Injury (DILI) | Healthy Volunteers | [5][6][7] |
The pharmacokinetic profile supported once-daily dosing.[7] Strong target engagement was demonstrated by elevated plasma IL-17A levels after dosing.[6][7] However, the study was terminated due to cases of increased liver transaminases and acute hepatitis, consistent with DILI, in participants receiving higher doses of this compound.[5][6][7] It was theorized that this liver injury was likely due to an off-target effect rather than the inhibition of IL-17A.[7]
Conclusion
This compound is a potent and selective oral inhibitor of IL-17A that showed promising in vitro activity. It effectively blocked the binding of IL-17A to its receptor and inhibited downstream signaling in cellular assays. However, despite a favorable pharmacokinetic profile in humans, its development was halted due to significant safety concerns, specifically drug-induced liver injury. The preclinical data, though not extensively published, pointed towards potential toxicological issues that were later confirmed in the clinical setting. The case of this compound underscores the critical importance of thorough preclinical safety and toxicology assessments in drug development, particularly for novel small-molecule inhibitors targeting established biological pathways.
References
- 1. IL-17 Signaling Pathway: Implications in Immune Responses and Disease - Creative Proteomics [cytokine.creative-proteomics.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Oral IL-17 inhibitor(Pepticom) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. This compound | IL-17A inhibitor | Probechem Biochemicals [probechem.com]
- 5. LY-3509754 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Safety, Tolerability, and Pharmacokinetics of an Oral Small Molecule Inhibitor of IL-17A (this compound): A Phase I Randomized Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting IL-17 in psoriatic arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. pufei.com [pufei.com]
- 11. resources.revvity.com [resources.revvity.com]
In Vitro Characterization of LY3509754: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY3509754 is a potent and selective small molecule inhibitor of the pro-inflammatory cytokine Interleukin-17A (IL-17A). This document provides a comprehensive technical overview of the in vitro characterization of this compound, summarizing its activity through quantitative data, detailing plausible experimental methodologies for key assays, and visualizing the associated signaling pathway and experimental workflows. This guide is intended to provide researchers, scientists, and drug development professionals with an in-depth understanding of the preclinical evaluation of this IL-17A inhibitor.
Introduction
Interleukin-17A is a key cytokine implicated in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis and psoriatic arthritis.[1] It is primarily produced by T helper 17 (Th17) cells and exerts its pro-inflammatory effects by binding to its receptor complex (IL-17RA/RC) on various cell types, leading to the production of downstream inflammatory mediators.[2][3] this compound was developed as an orally bioavailable small molecule designed to disrupt the IL-17A signaling pathway, offering a potential alternative to monoclonal antibody therapies.[4] This guide details the in vitro studies that define the potency and mechanism of action of this compound.
Quantitative Data Presentation
The in vitro activity of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key potency and binding affinity data.
Table 1: Biochemical and Cellular Activity of this compound
| Assay Type | Assay Name | Cell Line/System | Endpoint | Value | Reference |
| Biochemical | AlphaLISA Assay | N/A | IC50 | <9.45 nM | [3][5] |
| Cell-Based | IL-17A-induced CXCL1/GROα Inhibition | Primary Human Keratinocytes | IC50 | 8.25 nM | [6] |
| Plasma Protein Binding-Adjusted IC50 | Primary Human Keratinocytes | IC50 | 3.67 nM | [6] | |
| IL-17A Inhibition Assay | HT-29 Cells | IC50 | 9.3 nM | [3][5] |
Table 2: Binding Affinity of this compound
| Assay Type | Ligand | Receptor | Metric | Value | Reference |
| Biophysical | This compound | Human IL-17A | KD | 2.14 nM | [6] |
Experimental Protocols
The following sections provide detailed, representative methodologies for the key experiments cited in the quantitative data tables.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) for IL-17A Inhibition
This biochemical assay is designed to quantify the ability of this compound to disrupt the interaction between IL-17A and its receptor, IL-17RA.
Materials:
-
Recombinant human IL-17A
-
Recombinant human IL-17RA/Fc chimera
-
AlphaLISA Streptavidin Donor Beads
-
AlphaLISA Protein A Acceptor Beads
-
Biotinylated anti-human IL-17A antibody
-
This compound
-
Assay Buffer (e.g., PBS, 0.1% BSA)
-
384-well white OptiPlate
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Reagent Preparation:
-
Dilute recombinant human IL-17A and biotinylated anti-human IL-17A antibody in assay buffer.
-
Dilute recombinant human IL-17RA/Fc and Protein A Acceptor Beads in assay buffer.
-
Prepare a suspension of Streptavidin Donor Beads in assay buffer.
-
-
Assay Procedure:
-
Add the this compound dilution series to the wells of the 384-well plate.
-
Add the IL-17A/biotinylated antibody mix to all wells.
-
Add the IL-17RA/Fc/Protein A Acceptor Bead mix to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Add the Streptavidin Donor Beads to all wells.
-
Incubate the plate at room temperature for 30-60 minutes in the dark.
-
-
Data Acquisition: Read the plate on an AlphaLISA-compatible plate reader. The signal generated is inversely proportional to the inhibitory activity of this compound.
-
Data Analysis: Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
Inhibition of IL-17A-Induced CXCL1/GROα Production in Primary Human Keratinocytes
This cell-based assay assesses the functional consequence of IL-17A inhibition by measuring the reduction of a downstream chemokine.
Materials:
-
Primary Human Keratinocytes (PHKs)
-
Keratinocyte Growth Medium (KGM)
-
Recombinant human IL-17A
-
This compound
-
CXCL1/GROα ELISA Kit
-
96-well cell culture plates
Protocol:
-
Cell Culture: Culture PHKs in KGM until they reach 80-90% confluency.
-
Cell Seeding: Seed the PHKs into 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with a serial dilution of this compound for 1-2 hours.
-
Stimulation: Add recombinant human IL-17A to the wells to a final concentration known to induce robust CXCL1/GROα production.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
ELISA: Quantify the concentration of CXCL1/GROα in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of CXCL1/GROα production against the concentration of this compound and fitting the data to a dose-response curve.
IL-17A Inhibition Assay in HT-29 Cells
This assay utilizes the human colon adenocarcinoma cell line HT-29, which is responsive to IL-17A, to measure the inhibitory effect of this compound on a downstream signaling event or cytokine production.
Materials:
-
HT-29 cells (ATCC HTB-38)
-
McCoy's 5A Medium supplemented with 10% FBS
-
Recombinant human IL-17A
-
This compound
-
Reagents for quantifying a downstream marker (e.g., IL-8 ELISA kit)
-
96-well cell culture plates
Protocol:
-
Cell Culture: Maintain HT-29 cells in McCoy's 5A medium.
-
Cell Seeding: Seed HT-29 cells into 96-well plates and culture until they form a confluent monolayer.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 1-2 hours prior to stimulation.
-
Stimulation: Add recombinant human IL-17A to the wells.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24 hours) to allow for the production of the downstream marker.
-
Quantification: Collect the supernatant and measure the level of the IL-17A-induced marker (e.g., IL-8) using an ELISA.
-
Data Analysis: Calculate the IC50 value based on the inhibition of the downstream marker production at different concentrations of this compound.
Mandatory Visualizations
IL-17A Signaling Pathway and Point of Inhibition
The following diagram illustrates the IL-17A signaling cascade and the proposed mechanism of action for this compound.
References
Preclinical Pharmacodynamics of LY3509754: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY3509754 is a potent and selective, orally bioavailable small molecule inhibitor of the pro-inflammatory cytokine Interleukin-17A (IL-17A).[1][2] Developed by Eli Lilly, this compound was investigated as a potential alternative to monoclonal antibody therapies for autoimmune diseases such as psoriasis and psoriatic arthritis.[2][3] this compound functions by binding to the IL-17A dimer, preventing its interaction with the IL-17RA receptor.[1][4] While the clinical development of this compound was discontinued during Phase 1 trials due to adverse effects, specifically drug-induced liver injury (DILI), the preclinical data generated for this compound provide valuable insights into the pharmacology of small molecule IL-17A inhibitors.[3][5] This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of this compound, including its in vitro activity, in vivo efficacy in animal models, and the methodologies employed in these studies.
Core Pharmacodynamic Properties
The preclinical evaluation of this compound demonstrated its high affinity for IL-17A and potent inhibition of IL-17A-mediated signaling pathways. The key pharmacodynamic parameters are summarized in the tables below.
Table 1: In Vitro Binding Affinity and Potency of this compound
| Parameter | Value | Assay Type | Cell Line/System | Reference |
| Binding Affinity (KD) | 2.14 nM | Not Specified | Human IL-17A | [1] |
| IC50 | <9.45 nM | AlphaLISA Assay | Not Applicable | [6] |
| IC50 | 9.3 nM | IL-17A Induced Signaling | HT-29 Cells | [6] |
| IC50 | 8.25 nM | IL-17A-induced CXCL1/GROα Inhibition | Human Keratinocytes | [1] |
| Plasma Protein Binding-Adjusted IC50 | 3.67 nM | IL-17A-induced CXCL1/GROα Inhibition | Human Keratinocytes | [1] |
Table 2: In Vivo Efficacy of this compound in a Preclinical Model
| Animal Model | Key Finding | Reference |
| Rat Arthritis Model | Effectively reduced knee swelling | [7] |
Signaling Pathway of this compound Action
This compound exerts its therapeutic effect by inhibiting the IL-17A signaling pathway. Upon binding of IL-17A to its receptor complex (IL-17RA/IL-17RC), a downstream signaling cascade is initiated, culminating in the activation of transcription factors such as NF-κB and C/EBP. This leads to the expression of various pro-inflammatory genes, including chemokines like CXCL1 (GROα), which are responsible for recruiting neutrophils to the site of inflammation. By blocking the initial interaction between IL-17A and its receptor, this compound effectively abrogates these downstream inflammatory responses.
Caption: IL-17A Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed proprietary experimental protocols for this compound are not publicly available. However, the following sections describe standardized, representative methodologies for the key preclinical experiments that were likely employed to characterize the pharmacodynamics of this compound.
In Vitro: IL-17A-Induced CXCL1/GROα Inhibition in Human Keratinocytes
This assay is crucial for determining the functional potency of an IL-17A inhibitor in a cell-based system relevant to skin inflammation.
1. Cell Culture:
-
Cell Line: Primary Normal Human Epidermal Keratinocytes (NHEK) or the HaCaT cell line (a spontaneously immortalized human keratinocyte line).
-
Culture Medium: Keratinocyte Growth Medium (KGM), supplemented with growth factors.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.
2. Assay Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere and reach approximately 80-90% confluency.
-
The culture medium is then replaced with a basal medium (without growth factors) for a starvation period (e.g., 24 hours) to reduce baseline chemokine expression.
-
Cells are pre-incubated with various concentrations of this compound (or vehicle control) for a specified period (e.g., 1 hour).
-
Recombinant human IL-17A is then added to the wells to stimulate the cells (a typical concentration ranges from 10-100 ng/mL). A set of wells without IL-17A stimulation serves as a negative control.
-
The plates are incubated for a further 24-48 hours.
3. Measurement of CXCL1/GROα:
-
After the incubation period, the cell culture supernatant is collected.
-
The concentration of CXCL1/GROα in the supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
4. Data Analysis:
-
The percentage of inhibition of CXCL1/GROα production by this compound at each concentration is calculated relative to the IL-17A-stimulated vehicle control.
-
The IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic equation.
Caption: Workflow for the in vitro CXCL1/GROα inhibition assay.
In Vivo: Rat Adjuvant-Induced Arthritis (AIA) Model
The rat AIA model is a widely used preclinical model of inflammatory arthritis to evaluate the efficacy of anti-inflammatory compounds.
1. Animals:
-
Species/Strain: Male Lewis rats are commonly used as they are highly susceptible to AIA.
-
Age: Typically 7-8 weeks old at the start of the study.
-
Housing: Animals are housed in a specific pathogen-free (SPF) environment with ad libitum access to food and water.
2. Induction of Arthritis:
-
Arthritis is induced by a single intradermal injection of Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis at the base of the tail or in a hind paw.
3. Dosing:
-
This compound would be administered orally, once or twice daily, starting from a few days before or on the day of adjuvant injection (prophylactic regimen) or after the onset of clinical signs of arthritis (therapeutic regimen). A vehicle control group is always included.
4. Efficacy Endpoints:
-
Clinical Scoring: The severity of arthritis in each paw is visually scored daily or every other day based on a scale that assesses erythema and swelling (e.g., 0-4 for each paw).
-
Paw Volume/Thickness: Paw swelling is quantified by measuring the volume or thickness of the hind paws using a plethysmometer or a digital caliper.
-
Body Weight: Monitored as a general indicator of health.
-
Histopathology: At the end of the study, ankle joints are collected, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess inflammation, pannus formation, cartilage damage, and bone erosion.
5. Data Analysis:
-
The mean clinical scores and paw volumes are compared between the this compound-treated groups and the vehicle control group over time.
-
Statistical analysis (e.g., ANOVA) is used to determine the significance of the treatment effect.
Caption: Workflow for the in vivo rat Adjuvant-Induced Arthritis model.
Conclusion
This compound demonstrated potent and selective inhibition of IL-17A in a range of preclinical in vitro and in vivo models. The data from these studies established its mechanism of action and provided a rationale for its progression into clinical trials. Although its development was halted due to safety concerns in humans, the preclinical pharmacodynamic profile of this compound remains a valuable case study for researchers and scientists in the field of small molecule immunomodulators targeting the IL-17 pathway. The methodologies outlined in this guide represent standard approaches for the preclinical evaluation of such compounds and can serve as a reference for future drug discovery and development efforts.
References
- 1. chondrex.com [chondrex.com]
- 2. Collagen-Induced Arthritis (CIA) Model and Treatment Protocols [bio-protocol.org]
- 3. chondrex.com [chondrex.com]
- 4. researchgate.net [researchgate.net]
- 5. Collagen-induced arthritis rats model [bio-protocol.org]
- 6. Collagen-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Structural Biology of the LY3509754-IL-17A Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
October 26, 2025
Abstract
This technical guide provides a comprehensive overview of the structural and biochemical interactions between the small molecule inhibitor LY3509754 and its target, the pro-inflammatory cytokine Interleukin-17A (IL-17A). This compound, developed by Eli Lilly and Company, is a potent and selective oral inhibitor of IL-17A. Despite demonstrating strong target engagement, its clinical development was halted in Phase 1 due to findings of drug-induced liver injury (DILI). This document consolidates available quantitative data, detailed experimental methodologies, and structural insights derived from a close analog, offering a valuable resource for researchers in immunology, structural biology, and drug discovery.
Introduction
Interleukin-17A is a key cytokine implicated in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis. It is primarily produced by T helper 17 (Th17) cells and exerts its pro-inflammatory effects by binding to a heterodimeric receptor complex composed of IL-17RA and IL-17RC. The therapeutic potential of targeting the IL-17A pathway has been validated by the clinical success of monoclonal antibodies such as secukinumab and ixekizumab.
This compound emerged as an orally bioavailable small molecule designed to inhibit the IL-17A signaling pathway, offering a potential alternative to injectable biologics. While its clinical progression was terminated, the study of its interaction with IL-17A provides valuable insights for the future design of small molecule inhibitors targeting this pathway. This guide will delve into the quantitative aspects of this interaction, the experimental methods used for its characterization, and the structural basis of its inhibitory activity, primarily through the lens of a structurally similar compound.
Quantitative Data
The interaction between this compound and IL-17A has been characterized by its high binding affinity and potent inhibition of IL-17A-mediated signaling. The following tables summarize the key quantitative data available.
| Parameter | Value | Method | Reference |
| Dissociation Constant (KD) | 2.14 nM | Not Specified | [1] |
| Description: The KD value represents the equilibrium dissociation constant, a measure of the binding affinity between this compound and IL-17A. A lower KD value indicates a higher binding affinity. |
| Assay | Cell Line | IC50 | Reference |
| IL-17A-induced CXCL1/GROα production | Human Keratinocytes | 8.25 nM | [1] |
| IL-17A-induced CXCL1/GROα production (plasma protein binding-adjusted geomean) | Human Keratinocytes | 3.67 nM | [1] |
| AlphaLISA Assay | Not Applicable | <9.45 nM | [2][3] |
| HT-29 Cell-based Assay | HT-29 | 9.3 nM | [2][3] |
| Description: The IC50 value is the concentration of an inhibitor required to inhibit a biological or biochemical function by 50%. These values demonstrate the functional potency of this compound in cellular and biochemical assays. |
Structural Biology of the Interaction
While a crystal structure of the this compound-IL-17A complex is not publicly available, the crystal structure of IL-17A in complex with a close analog, compound 26 , has been solved and deposited in the Protein Data Bank (PDB) with the accession code 9FL3 . This structure provides critical insights into the likely binding mode of this compound.
The research leading to this structure aimed to replace a furazan moiety in this compound, which was suspected to have potential toxicological risks. Compound 26 is one of the resulting α-F-acrylamide analogs that retains potent IL-17A inhibitory activity.
Binding Site and Key Interactions
The crystal structure of the IL-17A homodimer in complex with compound 26 reveals that the inhibitor binds to a pocket at the interface of the two IL-17A monomers. The binding of one molecule of the inhibitor appears to be sufficient to disrupt the interaction of the IL-17A dimer with its receptor, IL-17RA.
Detailed analysis of the PDB entry 9FL3 would be required to delineate the specific amino acid residues involved in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with the ligand. This would involve visualizing the electron density maps and the refined coordinates to identify key contact points.
Experimental Protocols
Detailed experimental protocols for the characterization of the this compound-IL-17A interaction are not extensively published. However, based on the types of data reported and common practices in the field, the following sections outline the likely methodologies employed.
Protein Expression and Purification
Recombinant human IL-17A would be expressed, likely in a prokaryotic system such as E. coli or a eukaryotic system like mammalian cells (e.g., HEK293) or insect cells, to ensure proper folding and post-translational modifications if necessary. The protein would then be purified to homogeneity using a combination of chromatographic techniques, such as affinity chromatography (e.g., using a His-tag), ion-exchange chromatography, and size-exclusion chromatography.
Binding Affinity Determination (Surface Plasmon Resonance - SPR)
Surface Plasmon Resonance is a standard technique for measuring the kinetics and affinity of molecular interactions.
Workflow for SPR Analysis:
Caption: A generalized workflow for determining the binding kinetics and affinity of this compound to IL-17A using Surface Plasmon Resonance.
Protocol Outline:
-
Immobilization: Recombinant human IL-17A is covalently immobilized on the surface of a sensor chip (e.g., a CM5 chip) via amine coupling.
-
Binding Analysis: A series of concentrations of this compound in a suitable running buffer are injected over the sensor surface. The association (binding) and dissociation of the small molecule are monitored in real-time by detecting changes in the refractive index at the surface.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to calculate the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).
In Vitro Inhibition Assays
This assay is a bead-based, no-wash immunoassay used to measure the inhibition of the IL-17A/IL-17RA interaction.
Workflow for AlphaLISA:
Caption: A schematic workflow of an AlphaLISA-based competition assay to measure the inhibitory activity of this compound.
Protocol Outline:
-
Reaction Setup: Biotinylated IL-17A, acceptor bead-conjugated IL-17RA, and varying concentrations of this compound are incubated together in an assay plate.
-
Detection: Streptavidin-coated donor beads are added. In the absence of an inhibitor, the binding of IL-17A to IL-17RA brings the donor and acceptor beads into close proximity.
-
Signal Generation: Upon excitation at 680 nm, the donor beads release singlet oxygen, which triggers a chemiluminescent reaction in the acceptor beads, resulting in light emission at 615 nm.
-
Data Analysis: The inhibitory effect of this compound is quantified by the reduction in the luminescent signal. The IC50 value is determined by plotting the signal against the inhibitor concentration.
This assay measures the ability of this compound to inhibit IL-17A-induced cytokine production in a relevant cell type.
Caption: A simplified workflow for determining the crystal structure of the IL-17A-inhibitor complex.
Protocol Outline:
-
Crystallization: Purified IL-17A is mixed with an excess of the inhibitor (compound 26) and subjected to crystallization screening to identify conditions that yield diffraction-quality crystals.
-
Data Collection: A suitable crystal is mounted, cryo-cooled, and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed, and the electron density map is calculated. The structure is solved using molecular replacement with a known structure of IL-17A as a search model. The inhibitor is then built into the electron density, and the entire complex is refined to produce the final atomic model.
IL-17A Signaling Pathway and Point of Inhibition
This compound acts by directly binding to IL-17A, preventing it from engaging with its receptor IL-17RA. This blockade is the initial step in halting the downstream signaling cascade.
Caption: The IL-17A signaling pathway and the inhibitory mechanism of this compound.
Conclusion
This compound is a potent small molecule inhibitor of IL-17A that demonstrates high binding affinity and effective inhibition of IL-17A-mediated cellular responses. While its clinical development was halted, the available structural and quantitative data, particularly from its close analog, provide a valuable foundation for the structure-based design of next-generation oral IL-17A inhibitors. Understanding the precise molecular interactions and the methodologies used to characterize them is crucial for advancing the field of small molecule immunomodulators. This technical guide serves as a consolidated resource to aid researchers in this endeavor.
References
Methodological & Application
Application Notes and Protocols for In Vitro Inhibition of IL-17A by LY3509754
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of LY3509754, a small molecule inhibitor of Interleukin-17A (IL-17A). The included methodologies cover a biochemical binding assay and cell-based functional assays in relevant human cell lines. All quantitative data regarding the potency of this compound is summarized for easy reference. Furthermore, signaling pathways and experimental workflows are visually represented using diagrams to facilitate a comprehensive understanding of the experimental procedures.
Introduction
Interleukin-17A is a pro-inflammatory cytokine that plays a pivotal role in the pathogenesis of various autoimmune and inflammatory diseases. It is a key therapeutic target, and the development of inhibitors is of significant interest. This compound is an orally bioavailable small-molecule inhibitor designed to block IL-17A-mediated signaling. This document outlines detailed protocols for the in vitro characterization of this compound's ability to inhibit IL-17A.
Mechanism of Action: IL-17A Signaling Pathway
IL-17A exerts its biological effects by binding to a heterodimeric receptor complex composed of IL-17RA and IL-17RC subunits. This binding initiates a downstream signaling cascade, primarily through the recruitment of the adaptor protein Act1. Act1, in turn, associates with TRAF6, leading to the activation of transcription factors such as NF-κB and C/EBP. The activation of these transcription factors results in the expression of various pro-inflammatory genes, including cytokines and chemokines like CXCL1 (GROα) and IL-8, which are crucial mediators of the inflammatory response. This compound is designed to interfere with the binding of IL-17A to its receptor, thereby blocking this signaling cascade.
Quantitative Data Summary
The inhibitory potency of this compound has been determined in various in vitro assays. The following table summarizes the key quantitative data.
| Assay Type | Cell Line/System | Parameter | Value | Reference |
| Biochemical Binding Assay | AlphaLISA | IC50 | <9.45 nM | [1][2] |
| Cell-Based Functional Assay | HT-29 (human colorectal adenocarcinoma) | IC50 | 9.3 nM | [1][2] |
| Cell-Based Functional Assay | Human Keratinocytes | IC50 | 8.25 nM | [3] |
| Binding Affinity | N/A | KD | 2.14 nM | [3] |
Experimental Protocols
AlphaLISA Biochemical Binding Assay for IL-17A Inhibition
This assay quantitatively measures the ability of this compound to disrupt the binding of IL-17A to its receptor in a cell-free system.
Materials:
-
AlphaLISA Human IL-17A Detection Kit (containing biotinylated anti-IL-17A antibody, streptavidin-donor beads, and acceptor beads conjugated to an anti-IL-17A antibody)
-
Recombinant Human IL-17A
-
Recombinant Human IL-17RA/Fc Chimera
-
This compound
-
Assay Buffer (e.g., AlphaLISA Immunoassay Buffer)
-
384-well white OptiPlate™
-
Alpha-enabled microplate reader
Protocol:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute this compound to the desired concentrations in Assay Buffer.
-
Assay Plate Setup:
-
Add 2.5 µL of this compound at various concentrations or vehicle control to the wells of a 384-well plate.
-
Add 2.5 µL of Recombinant Human IL-17A to all wells.
-
Add 2.5 µL of a mix of biotinylated anti-IL-17A antibody and acceptor beads to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Detection:
-
Add 12.5 µL of Streptavidin-Donor beads to all wells.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on an Alpha-enabled microplate reader.
-
Data Analysis: Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
HT-29 Cell-Based Assay for Inhibition of IL-17A-Induced GROα Secretion
This assay measures the functional inhibition of IL-17A signaling in a human colon adenocarcinoma cell line that endogenously expresses the IL-17 receptor.
Materials:
-
HT-29 cells
-
Cell Culture Medium (e.g., McCoy's 5A with 10% FBS)
-
Recombinant Human IL-17A
-
This compound
-
Human CXCL1/GROα ELISA Kit
-
96-well cell culture plates
-
Microplate reader for ELISA
Protocol:
-
Cell Culture: Culture HT-29 cells in a humidified incubator at 37°C and 5% CO2.
-
Cell Seeding: Seed HT-29 cells into 96-well plates at a density of 2 x 104 cells/well and allow them to adhere overnight.
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control for 1 hour.
-
-
IL-17A Stimulation:
-
Add Recombinant Human IL-17A to the wells to a final concentration of 50 ng/mL.
-
Incubate for 24-48 hours at 37°C and 5% CO2.
-
-
Supernatant Collection: Collect the cell culture supernatants for analysis.
-
GROα Quantification: Measure the concentration of GROα in the supernatants using a Human CXCL1/GROα ELISA Kit according to the manufacturer's protocol.
-
Data Analysis: Determine the IC50 value of this compound by plotting the percentage of inhibition of GROα secretion against the log concentration of the inhibitor.
Primary Human Keratinocyte Assay for Inhibition of IL-17A-Induced CXCL1/GROα Secretion
This assay assesses the inhibitory effect of this compound on IL-17A-induced chemokine release in primary human cells, providing a more physiologically relevant model.
Materials:
-
Normal Human Epidermal Keratinocytes (NHEK)
-
Keratinocyte Growth Medium
-
Recombinant Human IL-17A
-
This compound
-
Human CXCL1/GROα ELISA Kit
-
96-well cell culture plates
-
Microplate reader for ELISA
Protocol:
-
Cell Culture: Culture NHEK in Keratinocyte Growth Medium in a humidified incubator at 37°C and 5% CO2.
-
Cell Seeding: Plate NHEK in 96-well plates at a density of 1 x 104 cells/well and grow to approximately 80% confluency.
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in Keratinocyte Growth Medium.
-
Pre-treat the cells with different concentrations of this compound or vehicle for 1 hour.
-
-
IL-17A Stimulation:
-
Stimulate the cells with Recombinant Human IL-17A at a final concentration of 10-50 ng/mL.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Supernatant Collection: Harvest the cell culture supernatants.
-
CXCL1/GROα Measurement: Quantify the amount of CXCL1/GROα in the supernatants using a specific ELISA kit as per the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 of this compound based on the dose-dependent inhibition of CXCL1/GROα production.
Conclusion
The protocols described in these application notes provide a robust framework for the in vitro evaluation of this compound as an inhibitor of IL-17A. The combination of a biochemical binding assay and cell-based functional assays in relevant human cell lines allows for a thorough characterization of the compound's potency and mechanism of action. These assays are essential tools for researchers and professionals involved in the development of novel anti-inflammatory therapeutics targeting the IL-17 pathway.
References
Application Notes and Protocols for Assessing LY3509754 Efficacy
These application notes provide detailed protocols for cell-based assays to evaluate the efficacy of LY3509754, a small molecule inhibitor of Interleukin-17A (IL-17A). The intended audience for these notes is researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is an orally bioavailable small-molecule inhibitor of IL-17A.[1][2] It functions by blocking the binding of the pro-inflammatory cytokines IL-17A and IL-17A/F heterodimers to the IL-17RA receptor, thereby inhibiting downstream inflammatory signaling.[3] Developed for the treatment of autoimmune diseases such as psoriasis, its clinical development was halted in Phase 1 due to findings of drug-induced liver injury.[4][5][6] Despite this, this compound remains a valuable tool for in vitro and preclinical research aimed at understanding the role of the IL-17 signaling pathway in various diseases.
Mechanism of Action and Target Pathway
This compound directly targets the interaction between IL-17A and its receptor, IL-17RA. This interaction is a critical step in the IL-17 signaling cascade, which plays a central role in inflammation and autoimmune disorders. The binding of IL-17A to its receptor complex (IL-17RA/IL-17RC) recruits the adaptor protein Act1, leading to the activation of downstream signaling pathways, including NF-κB and MAPK.[7][8][9] This ultimately results in the production of various pro-inflammatory mediators, such as cytokines (e.g., IL-6), chemokines (e.g., CXCL1, CXCL8), and antimicrobial peptides.[10][11]
Quantitative Data Summary
The following table summarizes the reported in vitro potency of this compound from various sources.
| Assay Type | Cell Line/System | Parameter | Value | Reference |
| AlphaLISA Assay | N/A | IC50 | <9.45 nM | [12][13] |
| Cell-Based Assay | HT-29 | IC50 | 9.3 nM | [12][13] |
| Cell-Based Assay | Human Keratinocytes | IC50 | 8.25 nM | [3] |
| Binding Assay | N/A | KD | 2.14 nM | [3] |
Experimental Protocols
Here we provide detailed protocols for three key cell-based assays to determine the efficacy of this compound.
Protocol 1: IL-17A/IL-17RA TR-FRET Binding Assay
This assay directly measures the ability of this compound to inhibit the binding of IL-17A to its receptor, IL-17RA, using Time-Resolved Förster Resonance Energy Transfer (TR-FRET).
Principle: The assay uses tagged IL-17A and IL-17RA proteins. When they interact, a donor fluorophore on one protein excites an acceptor fluorophore on the other, generating a FRET signal. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.
Materials:
-
Human IL-17A/IL-17RA Binding Assay Kit (e.g., from Revvity or similar suppliers)
-
This compound
-
Assay buffer
-
384-well low volume white plates
-
TR-FRET compatible microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Dispense the this compound dilutions or vehicle control into the wells of the 384-well plate.
-
Add the tagged IL-17A and tagged IL-17RA proteins to each well.
-
Add the HTRF detection reagents (anti-tag antibodies labeled with donor and acceptor fluorophores).
-
Incubate the plate at room temperature for the time specified in the kit manufacturer's protocol (typically 1-2 hours), protected from light.
-
Read the plate on a TR-FRET compatible microplate reader at the appropriate excitation and emission wavelengths (e.g., 320 nm excitation, and 615 nm and 665 nm emission).
-
Calculate the HTRF ratio (665 nm / 615 nm) and plot the results against the inhibitor concentration to determine the IC50 value.
Protocol 2: AlphaLISA Assay for IL-17A Inhibition
This assay provides a sensitive, no-wash alternative to ELISA for quantifying the inhibition of IL-17A binding.
Principle: The assay utilizes donor and acceptor beads that are brought into proximity when an antibody-antigen interaction occurs. Laser excitation of the donor bead generates singlet oxygen, which travels to the nearby acceptor bead, triggering a chemiluminescent signal. An inhibitor disrupts this interaction, reducing the signal.
Materials:
-
AlphaLISA IL-17A assay kit (e.g., from PerkinElmer or similar suppliers)
-
This compound
-
Assay buffer
-
White opaque 384-well microplates
-
Alpha-enabled microplate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions or vehicle control to the wells of the microplate.
-
Add biotinylated anti-IL-17A antibody and acceptor bead-conjugated anti-IL-17A antibody to the wells.
-
Add recombinant IL-17A to initiate the binding reaction.
-
Incubate for 60 minutes at room temperature.
-
Add streptavidin-coated donor beads.
-
Incubate for another 60 minutes at room temperature in the dark.
-
Read the plate on an Alpha-enabled microplate reader.
-
Plot the signal intensity against the inhibitor concentration to calculate the IC50.
Protocol 3: Inhibition of IL-17A-Induced CXCL1 Production in Human Keratinocytes
This cell-based assay measures the functional consequence of IL-17A signaling by quantifying the production of the chemokine CXCL1 (also known as GRO-α) from human keratinocytes.
Principle: IL-17A stimulates keratinocytes to produce CXCL1. This compound, by inhibiting IL-17A signaling, is expected to reduce the amount of CXCL1 secreted into the cell culture supernatant. The concentration of CXCL1 can be measured by ELISA or a similar immunoassay.
Materials:
-
Normal Human Epidermal Keratinocytes (NHEK)
-
Keratinocyte growth medium
-
Recombinant human IL-17A
-
This compound
-
Human CXCL1 ELISA kit
-
96-well cell culture plates
-
CO2 incubator
-
ELISA plate reader
Procedure:
-
Seed NHEK cells in 96-well plates and culture until they reach approximately 80-90% confluency.
-
Prepare serial dilutions of this compound in keratinocyte growth medium.
-
Pre-incubate the cells with the this compound dilutions or vehicle control for 1-2 hours in a CO2 incubator.
-
Stimulate the cells with a pre-determined optimal concentration of recombinant human IL-17A (e.g., 10-50 ng/mL). Include a non-stimulated control.
-
Incubate the plates for 24-48 hours in a CO2 incubator.
-
Collect the cell culture supernatants.
-
Quantify the concentration of CXCL1 in the supernatants using a human CXCL1 ELISA kit according to the manufacturer's instructions.
-
Plot the CXCL1 concentration against the this compound concentration to determine the IC50 value for the inhibition of CXCL1 production.
References
- 1. revvity.com [revvity.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of a high-throughput cell-based assay for identification of IL-17 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. THUNDER™ Human IL-17A TR-FRET Biomarker Assay Kit | Bioauxilium [bioauxilium.com]
- 7. IL-17 Signaling Pathway: Implications in Immune Responses and Disease - Creative Proteomics [cytokine.creative-proteomics.com]
- 8. A comprehensive network map of IL-17A signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Studying LY3509754 in Psoriasis Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the rationale and methodologies for evaluating the small molecule IL-17A inhibitor, LY3509754, in preclinical animal models of psoriasis. While the clinical development of this compound was halted due to safety concerns, specifically drug-induced liver injury, the protocols outlined here are applicable for the preclinical assessment of its efficacy and potential toxicity, and can be adapted for other IL-17 pathway modulators.[1][2][3]
Introduction to Psoriasis and the IL-23/IL-17 Signaling Axis
Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by well-demarcated, erythematous plaques with silvery scales. The pathogenesis of psoriasis is complex, involving interactions between the innate and adaptive immune systems, genetic predisposition, and environmental factors.[4][5] A critical signaling pathway implicated in the development and maintenance of psoriatic lesions is the IL-23/IL-17 axis.[6][7][8][9]
Dendritic cells in the skin produce IL-23, which promotes the differentiation and activation of T helper 17 (Th17) cells.[7][10] These activated Th17 cells, along with other immune cells, release pro-inflammatory cytokines, most notably IL-17A.[6][9] IL-17A acts on keratinocytes, the primary cells of the epidermis, inducing their hyperproliferation and the production of other inflammatory mediators, chemokines, and antimicrobial peptides. This creates a self-amplifying inflammatory loop that leads to the characteristic features of psoriasis.[8][10][11]
This compound is an orally administered small molecule designed to inhibit IL-17A, thereby disrupting this key inflammatory cascade.[2][3] The following sections detail appropriate animal models and protocols to study the effects of compounds like this compound.
The IL-23/IL-17 Signaling Pathway in Psoriasis
The diagram below illustrates the central role of the IL-23/IL-17 axis in the pathogenesis of psoriasis. Understanding this pathway is crucial for contextualizing the mechanism of action of IL-17A inhibitors like this compound.
Caption: IL-23/IL-17 signaling pathway in psoriasis.
Recommended Animal Model: Imiquimod (IMQ)-Induced Psoriasis-Like Skin Inflammation
A widely used and well-characterized animal model for studying psoriasis is the topical application of imiquimod (IMQ) cream on mouse skin.[5][12] IMQ is a Toll-like receptor 7/8 (TLR7/8) agonist that induces a robust inflammatory response closely mimicking human psoriatic lesions.[12] This model is advantageous due to its rapid onset, reproducibility, and reliance on the IL-23/IL-17 axis, making it highly suitable for testing IL-17 inhibitors.[5]
Key features of the IMQ-induced model:
-
Histopathology: Epidermal hyperplasia (acanthosis), parakeratosis, and infiltration of immune cells (T cells, neutrophils) into the dermis and epidermis.[5]
-
Cytokine Profile: Upregulation of key psoriasis-related cytokines, including IL-17A, IL-17F, IL-22, and IL-23.
-
Clinical Manifestations: Erythema, scaling, and skin thickening that can be quantitatively scored.[5]
Experimental Workflow for Efficacy and Safety Assessment
The following diagram outlines a typical experimental workflow for evaluating a compound like this compound in the IMQ-induced psoriasis mouse model.
Caption: Experimental workflow for testing this compound.
Detailed Experimental Protocols
-
Animals: 8-10 week old female BALB/c or C57BL/6 mice are commonly used.[13]
-
Housing: House animals under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Allow for a one-week acclimatization period.
-
Disease Induction:
-
Anesthetize the mice and shave the dorsal back skin.
-
Apply 62.5 mg of 5% imiquimod cream (Aldara®) daily to the shaved back for 6-9 consecutive days.
-
-
Treatment Administration:
-
Prepare this compound in a suitable vehicle for oral gavage based on prior pharmacokinetic studies.
-
Administer this compound, vehicle control, or a positive control (e.g., an anti-IL-17A antibody) daily, starting on the same day as IMQ application.
-
-
Clinical Assessment:
-
Score the severity of erythema, scaling, and skin thickness daily on a scale of 0 to 4 (0=none, 1=slight, 2=moderate, 3=marked, 4=very marked).
-
The cumulative Psoriasis Area and Severity Index (PASI) score is the sum of these individual scores.
-
-
Histology:
-
At the end of the experiment, euthanize mice and collect dorsal skin and liver samples.
-
Fix tissues in 10% neutral buffered formalin, embed in paraffin, and section at 5 µm.
-
Stain skin sections with Hematoxylin and Eosin (H&E) to measure epidermal thickness (acanthosis).
-
-
Immunohistochemistry (IHC):
-
Stain skin sections for Ki67 to assess keratinocyte proliferation and for CD3 to quantify T-cell infiltration.
-
-
Gene Expression Analysis (qPCR):
-
Isolate RNA from skin samples using a suitable kit.
-
Synthesize cDNA and perform quantitative real-time PCR using primers for genes such as Il17a, Il23a, Tnf, and S100a7.
-
Normalize expression to a housekeeping gene (e.g., Gapdh).
-
Given the clinical safety profile of this compound, a thorough assessment of potential toxicity is critical.
-
Liver Function Tests:
-
Collect blood via cardiac puncture at the time of sacrifice.
-
Separate serum and measure levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).
-
-
Liver Histopathology:
-
Stain liver sections with H&E and examine for signs of inflammation, necrosis, and steatosis.
-
Data Presentation
Quantitative data should be summarized in clear, structured tables. Below are templates for presenting typical results from these studies.
Table 1: Effect of this compound on Clinical PASI Scores
| Treatment Group | Dose | Mean PASI Score (Day 7) ± SEM | % Inhibition |
| Naive (No IMQ) | - | 0.0 ± 0.0 | - |
| Vehicle Control | - | 8.5 ± 0.7 | 0% |
| This compound | 10 mg/kg | 5.2 ± 0.5* | 38.8% |
| This compound | 30 mg/kg | 2.8 ± 0.4 | 67.1% |
| Positive Control | 10 mg/kg | 2.1 ± 0.3 | 75.3% |
| SEM: Standard Error of the Mean. *p<0.05, **p<0.01 vs. Vehicle Control. |
Table 2: Effect of this compound on Histological and Molecular Endpoints
| Treatment Group | Epidermal Thickness (µm) ± SEM | IL-17A mRNA Fold Change ± SEM |
| Naive (No IMQ) | 20.1 ± 2.5 | 1.0 ± 0.2 |
| Vehicle Control | 115.4 ± 10.2 | 25.6 ± 3.1 |
| This compound (30 mg/kg) | 45.8 ± 5.1 | 7.2 ± 1.5 |
| Positive Control | 38.2 ± 4.7 | 4.5 ± 1.1 |
| **p<0.01 vs. Vehicle Control. |
Table 3: Safety Assessment of this compound
| Treatment Group | Mean Serum ALT (U/L) ± SEM | Mean Serum AST (U/L) ± SEM | Liver Histology Findings |
| Naive (No IMQ) | 35 ± 4 | 60 ± 7 | Normal |
| Vehicle Control | 42 ± 5 | 75 ± 9 | Normal |
| This compound (30 mg/kg) | 150 ± 25 | 280 ± 40 | Moderate lobular inflammation |
| **p<0.01 vs. Vehicle Control. |
Logical Relationships in Preclinical Evaluation
The following diagram illustrates the logical connections between the study objectives, the chosen model, and the expected outcomes for a compound like this compound.
Caption: Logical relationships in preclinical evaluation.
By following these detailed application notes and protocols, researchers can effectively utilize relevant animal models to investigate the therapeutic potential and safety profile of IL-17A inhibitors like this compound for the treatment of psoriasis.
References
- 1. preprints.org [preprints.org]
- 2. This compound / Eli Lilly [delta.larvol.com]
- 3. Safety, Tolerability, and Pharmacokinetics of an Oral Small Molecule Inhibitor of IL-17A (this compound): A Phase I Randomized Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. biocytogen.com [biocytogen.com]
- 6. Frontiers | Adverse events associated with anti-IL-17 agents for psoriasis and psoriatic arthritis: a systematic scoping review [frontiersin.org]
- 7. droracle.ai [droracle.ai]
- 8. Interleukin-17 and Interleukin-23: A Narrative Review of Mechanisms of Action in Psoriasis and Associated Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The IL-23/IL-17 Pathway in Inflammatory Skin Diseases: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of the IL-23/IL-17 Signaling Pathway and the Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jddonline.com [jddonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | IL-17A inhibitors alleviate Psoriasis with concomitant restoration of intestinal/skin microbiota homeostasis and altered microbiota function [frontiersin.org]
Application Notes and Protocols for the Evaluation of LY3509754 in an Imiquimod-Induced Psoriasis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by hyperproliferation of keratinocytes and infiltration of inflammatory cells.[1][2] The interleukin-23 (IL-23)/IL-17 axis is a critical pathway in the pathogenesis of psoriasis.[3][4][5][6] The imiquimod (IMQ)-induced psoriasis model in mice is a widely used preclinical model that recapitulates many features of human plaque psoriasis, including erythema, scaling, and epidermal thickening.[7][8] IMQ, a Toll-like receptor 7 and 8 (TLR7/8) agonist, induces a robust inflammatory response that is heavily dependent on the IL-23/IL-17 axis.[3][4][5]
LY3509754 is a potent and selective oral small molecule inhibitor of IL-17A.[9] It has demonstrated high binding potency to IL-17A and effectively inhibits IL-17A-induced cytokine production in preclinical models.[9][10] Although development of this compound was discontinued in Phase 1 due to adverse effects, its mechanism of action makes it a relevant tool compound for studying the role of IL-17A in preclinical models of inflammatory diseases like psoriasis.[11][12]
These application notes provide a detailed protocol for evaluating the efficacy of this compound in the imiquimod-induced psoriasis mouse model.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway in the imiquimod-induced psoriasis model and a typical experimental workflow for evaluating an IL-17A inhibitor like this compound.
Caption: Imiquimod-induced psoriasis signaling pathway and the point of intervention for this compound.
Caption: Experimental workflow for evaluating this compound in the imiquimod-induced psoriasis model.
Experimental Protocols
Imiquimod-Induced Psoriasis Model
This protocol is adapted from established methods for inducing psoriasis-like skin inflammation in mice.[3][5]
-
Animals: Female BALB/c or C57BL/6 mice, 8-10 weeks old.
-
Housing: House mice in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.[7]
-
Induction:
-
Anesthetize the mice and shave a 2 cm x 3 cm area on the dorsal skin.
-
Allow the mice to recover for 24 hours.
-
Apply a daily topical dose of 62.5 mg of 5% imiquimod cream (Aldara®) to the shaved back skin for 5-6 consecutive days.[3]
-
Alternatively, apply 25 mg of 5% imiquimod cream to the ear for localized inflammation studies.[3]
-
Dosing and Administration of this compound
-
Formulation: Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose).
-
Dosing: Based on its preclinical profile, a dose range of 1-30 mg/kg, administered orally once or twice daily, is a reasonable starting point for an efficacy study. Dose selection should be guided by pharmacokinetic and pharmacodynamic data if available.
-
Treatment Groups:
-
Group 1 (Naive): No imiquimod, vehicle only.
-
Group 2 (Vehicle Control): Imiquimod + vehicle.
-
Group 3 (Positive Control): Imiquimod + a topical corticosteroid (e.g., clobetasol) or another systemic anti-psoriatic agent.
-
Group 4-6 (Test Article): Imiquimod + this compound at low, medium, and high doses.
-
Efficacy Evaluation
-
Macroscopic Scoring (PASI): Score the severity of skin inflammation daily using a modified Psoriasis Area and Severity Index (PASI).[1] Evaluate erythema, scaling, and thickness on a scale of 0 to 4 (0=none, 1=slight, 2=moderate, 3=marked, 4=very marked). The sum of these scores represents the cumulative PASI score.
-
Ear and Skin Thickness: Measure ear and dorsal skin fold thickness daily using a digital caliper.[1][7]
-
Body Weight: Monitor body weight daily as an indicator of systemic inflammation and tolerability.
Endpoint Analysis (Day 6)
-
Histopathology:
-
Collect skin tissue samples and fix in 10% neutral buffered formalin.
-
Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Evaluate for epidermal thickness (acanthosis), parakeratosis, and inflammatory cell infiltration.
-
-
Immunohistochemistry:
-
Stain skin sections for markers of proliferation (Ki67) and immune cell infiltration (e.g., CD3 for T-cells, Ly6G for neutrophils).[13]
-
-
Cytokine Analysis:
-
Gene Expression Analysis:
-
Isolate RNA from skin tissue and perform quantitative real-time PCR (qRT-PCR) to measure the expression of genes related to the psoriatic inflammatory cascade (e.g., Il17a, Il23, S100a8, S100a9).
-
Data Presentation
The following tables provide a template for summarizing the quantitative data from the evaluation of this compound.
Table 1: Macroscopic Psoriasis Area and Severity Index (PASI) Scores
| Treatment Group | Day 1 | Day 2 | Day 3 | Day 4 | Day 5 | Day 6 |
| Naive | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| Vehicle Control | 1.2 ± 0.3 | 2.5 ± 0.5 | 4.1 ± 0.6 | 5.8 ± 0.7 | 7.2 ± 0.8 | 8.5 ± 0.9 |
| Positive Control | 1.1 ± 0.2 | 1.8 ± 0.4 | 2.5 ± 0.5 | 3.1 ± 0.6 | 3.5 ± 0.6 | 3.8 ± 0.7 |
| This compound (Low Dose) | 1.2 ± 0.3 | 2.3 ± 0.5 | 3.5 ± 0.6 | 4.5 ± 0.7 | 5.2 ± 0.8 | 6.0 ± 0.8 |
| This compound (Med Dose) | 1.1 ± 0.2 | 2.0 ± 0.4 | 2.8 ± 0.5 | 3.5 ± 0.6 | 4.0 ± 0.7 | 4.5 ± 0.7 |
| This compound (High Dose) | 1.0 ± 0.2 | 1.5 ± 0.3 | 2.2 ± 0.4 | 2.8 ± 0.5 | 3.2 ± 0.5 | 3.5 ± 0.6 |
| Data are presented as mean ± SEM. Statistical significance to be determined by appropriate methods (e.g., ANOVA). |
Table 2: Endpoint Measurements (Day 6)
| Treatment Group | Ear Thickness (mm) | Epidermal Thickness (µm) | Skin IL-17A (pg/mg) | Skin IL-23 (pg/mg) |
| Naive | 0.15 ± 0.02 | 15 ± 2 | 10 ± 3 | 25 ± 5 |
| Vehicle Control | 0.45 ± 0.05 | 100 ± 10 | 500 ± 50 | 800 ± 75 |
| Positive Control | 0.20 ± 0.03 | 30 ± 5 | 150 ± 20 | 300 ± 40 |
| This compound (Low Dose) | 0.35 ± 0.04 | 75 ± 8 | 300 ± 35 | 600 ± 60 |
| This compound (Med Dose) | 0.28 ± 0.03 | 50 ± 6 | 200 ± 25 | 450 ± 50 |
| This compound (High Dose) | 0.22 ± 0.03 | 35 ± 5 | 120 ± 15 | 350 ± 45 |
| Data are presented as mean ± SEM. Statistical significance to be determined by appropriate methods (e.g., ANOVA). |
Expected Outcomes
Given that this compound is a potent IL-17A inhibitor, its administration in the imiquimod-induced psoriasis model is expected to result in a dose-dependent reduction in the signs of psoriasis-like skin inflammation. Specifically, treatment with this compound should lead to:
-
A significant decrease in PASI scores, reflecting reduced erythema, scaling, and skin thickness.
-
A reduction in ear and dorsal skin swelling.
-
Amelioration of the histopathological hallmarks of psoriasis, including decreased epidermal thickness (acanthosis) and reduced inflammatory cell infiltrates.
-
A decrease in the protein and mRNA levels of IL-17A and other downstream pro-inflammatory mediators in the skin.
Conclusion
The imiquimod-induced psoriasis model is a robust and relevant system for the preclinical evaluation of IL-17 pathway inhibitors. The protocols and expected outcomes detailed in these application notes provide a comprehensive framework for assessing the therapeutic potential of compounds like this compound. While this compound itself did not progress clinically, its use as a tool compound in this model can yield valuable insights into the role of IL-17A in psoriasis pathogenesis and aid in the development of future therapeutics.
References
- 1. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 2. Imiquimod-induced psoriasis-like skin inflammation is suppressed by BET bromodomain inhibitor in mice through RORC/IL-17A pathway modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. frontierspartnerships.org [frontierspartnerships.org]
- 4. scispace.com [scispace.com]
- 5. Imiquimod-induced psoriasis-like skin inflammation in mice is mediated via the IL-23/IL-17 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imiquimod-induced psoriasis model: induction protocols, model characterization and factors adversely affecting the model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. imavita.com [imavita.com]
- 8. mdpi.com [mdpi.com]
- 9. This compound | IL-17A inhibitor | Probechem Biochemicals [probechem.com]
- 10. medkoo.com [medkoo.com]
- 11. LY-3509754 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 12. Safety, Tolerability, and Pharmacokinetics of an Oral Small Molecule Inhibitor of IL-17A (this compound): A Phase I Randomized Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lysophosphatidic Acid Mediates Imiquimod-Induced Psoriasis-like Symptoms by Promoting Keratinocyte Proliferation through LPAR1/ROCK2/PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Blockade of IL-18Rα-mediated signaling pathway exacerbates neutrophil infiltration in imiquimod-induced psoriasis murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Blockade of IL-18Rα-mediated signaling pathway exacerbates neutrophil infiltration in imiquimod-induced psoriasis murine model - PMC [pmc.ncbi.nlm.nih.gov]
Biochemical assays to measure LY3509754 potency (e.g., AlphaLISA, HTRF)
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY3509754 is a small molecule inhibitor of the pro-inflammatory cytokine Interleukin-17A (IL-17A).[1][2] It functions by disrupting the interaction between IL-17A and its receptor, IL-17RA.[3] This document provides detailed application notes and protocols for robust and reproducible biochemical and cell-based assays to determine the potency of this compound. The described assays, including AlphaLISA, Homogeneous Time-Resolved Fluorescence (HTRF), and a cell-based chemokine release assay, are industry-standard methods for characterizing inhibitors of protein-protein interactions.
Mechanism of Action: IL-17A Signaling Pathway
IL-17A is a key cytokine in inflammatory responses. It binds to a heterodimeric receptor complex composed of IL-17RA and IL-17RC subunits.[4] This binding event recruits the adaptor protein Act1, which in turn initiates a signaling cascade involving TRAF6. This ultimately leads to the activation of transcription factors such as NF-κB and C/EBP.[2] These transcription factors drive the expression of various pro-inflammatory genes, including chemokines (e.g., CXCL1, CXCL8/IL-8), cytokines, and matrix metalloproteinases, which contribute to the pathogenesis of autoimmune and inflammatory diseases.[2][4] this compound exerts its therapeutic effect by blocking the initial step of this cascade: the binding of IL-17A to IL-17RA.
Quantitative Data Summary
The potency of this compound has been determined using various assays. The half-maximal inhibitory concentration (IC50) and binding affinity (Kd) values are summarized in the table below.
| Assay Type | Target Interaction/Cell Line | Parameter | Value | Reference |
| AlphaLISA Assay | IL-17A Binding | IC50 | <9.45 nM | [1] |
| Cell-Based Assay | HT-29 Cells | IC50 | 9.3 nM | [1] |
| Binding Assay | IL-17A Binding | Kd | 2.14 nM | [3] |
| Cell-Based Assay | Human Keratinocytes | IC50 | 8.25 nM | [3] |
Experimental Protocols
Biochemical Assay: AlphaLISA for IL-17A/IL-17RA Interaction
This protocol describes a no-wash, bead-based immunoassay to measure the inhibitory effect of this compound on the interaction between IL-17A and its receptor IL-17RA.
Principle: In this AlphaLISA assay, a biotinylated anti-analyte antibody binds to streptavidin-coated donor beads, while another anti-analyte antibody is conjugated to AlphaLISA acceptor beads.[5] In the presence of the analyte, the beads come into close proximity.[5] The excitation of the donor beads triggers the release of singlet oxygen molecules, which in turn causes a cascade of energy transfer in the acceptor beads, resulting in a sharp peak of light emission at 615 nm.[5] this compound will disrupt the IL-17A/IL-17RA interaction, leading to a decrease in the AlphaLISA signal.
Materials:
-
AlphaLISA Human IL-17A Detection Kit (e.g., from Revvity/PerkinElmer)
-
Recombinant Human IL-17A (biotinylated)
-
Recombinant Human IL-17RA (conjugated to AlphaLISA acceptor beads)
-
Streptavidin Donor Beads
-
This compound
-
Assay Buffer (e.g., AlphaLISA Immunoassay Buffer)
-
384-well white OptiPlate™
-
Alpha-enabled microplate reader
Protocol:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Add 2 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 4 µL of biotinylated IL-17A and 4 µL of IL-17RA-acceptor bead conjugate to each well.
-
Incubate for 60 minutes at room temperature.
-
Add 10 µL of Streptavidin Donor beads to each well under subdued light.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an Alpha-enabled microplate reader.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
Biochemical Assay: HTRF for IL-17A/IL-17RA Interaction
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify the inhibition of the IL-17A/IL-17RA interaction by this compound.
Principle: The HTRF IL-17A/IL-17RA binding assay is designed to measure the interaction between these two proteins.[3] The assay uses IL-17A and IL-17RA tagged with different fluorophores (a donor, typically Europium cryptate, and an acceptor, such as XL665). When the proteins interact, the donor and acceptor are brought into close proximity, allowing for FRET to occur upon excitation of the donor. The presence of an inhibitor like this compound disrupts this interaction, leading to a decrease in the HTRF signal.[3]
Materials:
-
HTRF Human IL-17A/IL17RA Binding Kit (e.g., from Revvity)
-
This compound
-
Assay Buffer
-
384-well low volume white plate
-
HTRF-compatible microplate reader
Protocol:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Dispense 2 µL of the compound dilutions into the wells of a 384-well plate.[6]
-
Add 4 µL of Tag1-IL17A and 4 µL of Tag2-IL17RA to each well.[6]
-
Prepare a mix of the HTRF detection reagents (anti-Tag1 Europium cryptate and anti-Tag2 XL665).
-
Add 10 µL of the pre-mixed detection reagents to each well.[6]
-
Incubate the plate at room temperature for the time specified in the kit manual (typically 1-2 hours).
-
Read the plate on an HTRF-compatible reader, measuring the emission at both the acceptor and donor wavelengths.
-
Calculate the HTRF ratio and determine the IC50 value.
Cell-Based Assay: Inhibition of IL-17A-induced Chemokine Secretion in HT-29 Cells
This protocol details a cell-based assay to measure the potency of this compound in a more physiologically relevant context by quantifying its ability to inhibit IL-17A-induced secretion of chemokines, such as CXCL1 or IL-8, from the human colon adenocarcinoma cell line HT-29.
Principle: HT-29 cells are known to respond to IL-17A by producing pro-inflammatory chemokines.[7][8] This assay involves stimulating HT-29 cells with IL-17A in the presence of varying concentrations of this compound. The amount of secreted chemokine in the cell culture supernatant is then quantified, typically using an ELISA or a bead-based immunoassay. A reduction in chemokine levels indicates inhibitory activity of the compound.
References
- 1. sinobiological.com [sinobiological.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. revvity.com [revvity.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. pufei.com [pufei.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. The proinflammatory effect and molecular mechanism of IL- 17 in the intestinal epithelial cell line HT-29 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proinflammatory effects and molecular mechanisms of interleukin-17 in intestinal epithelial cell line HT-29 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating the Bioactivity of LY3509754 in HT-29 Cells
For Research Use Only.
Introduction
LY3509754 is a potent and selective small molecule inhibitor of the pro-inflammatory cytokine Interleukin-17A (IL-17A).[1] IL-17A signaling has been implicated in the pathogenesis of various inflammatory diseases and has also been shown to play a role in tumor progression. In the context of colorectal cancer, IL-17A can promote cell proliferation and inhibit apoptosis, making it a compelling target for therapeutic intervention. The human colorectal adenocarcinoma cell line, HT-29, is a well-established in vitro model for studying colorectal cancer and is known to respond to IL-17A stimulation.[2][3] These application notes provide a detailed framework for utilizing HT-29 cells to evaluate the bioactivity of this compound, with a focus on its ability to counter the pro-survival effects of IL-17A.
Principle
The bioactivity of this compound in HT-29 cells is assessed by its ability to inhibit the downstream signaling of the IL-17A receptor, leading to a reduction in cell viability and an induction of apoptosis. HT-29 cells express the IL-17A receptor and respond to IL-17A by activating pro-survival signaling pathways, including the JAK2/STAT3, PI3K/AKT, and ERK pathways.[2][4] By blocking IL-17A binding to its receptor, this compound is expected to attenuate the phosphorylation and activation of these key signaling molecules. This inhibition of pro-survival signaling is hypothesized to decrease cell viability and increase programmed cell death (apoptosis), which can be quantified using established cellular assays.
Data Presentation
The following tables summarize the expected quantitative data from the described experimental protocols.
Table 1: Effect of this compound on HT-29 Cell Viability (MTS Assay)
| Treatment Group | Concentration (nM) | Mean Absorbance (490 nm) ± SD | % Viability |
| Vehicle Control | 0 | 1.25 ± 0.08 | 100 |
| This compound | 1 | 1.10 ± 0.06 | 88 |
| This compound | 10 | 0.78 ± 0.05 | 62.4 |
| This compound | 50 | 0.45 ± 0.04 | 36 |
| This compound | 100 | 0.25 ± 0.03 | 20 |
| This compound | 500 | 0.15 ± 0.02 | 12 |
Note: Data are representative and should be generated from at least three independent experiments.
Table 2: Induction of Apoptosis by this compound in HT-29 Cells (Caspase-3/7 Activity Assay)
| Treatment Group | Concentration (nM) | Mean Luminescence (RLU) ± SD | Fold Increase in Caspase-3/7 Activity |
| Vehicle Control | 0 | 15,000 ± 1,200 | 1.0 |
| This compound | 10 | 35,000 ± 2,500 | 2.3 |
| This compound | 50 | 75,000 ± 5,800 | 5.0 |
| This compound | 100 | 120,000 ± 9,500 | 8.0 |
| Staurosporine (1µM) | - | 150,000 ± 11,000 | 10.0 |
Note: RLU = Relative Light Units. Data are representative and should be generated from at least three independent experiments.
Mandatory Visualizations
Caption: IL-17A Signaling Pathway Inhibition by this compound.
Caption: General Experimental Workflow for Evaluating this compound Bioactivity.
Experimental Protocols
HT-29 Cell Culture
Materials:
-
HT-29 cells (ATCC HTB-38)
-
McCoy's 5a Medium Modified (ATCC 30-2007)[5]
-
Fetal Bovine Serum (FBS), heat-inactivated[5]
-
Penicillin-Streptomycin solution (100X)
-
0.25% Trypsin-EDTA solution[6]
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 culture flasks
-
Humidified incubator at 37°C with 5% CO2
Protocol:
-
Complete Growth Medium: Prepare complete growth medium by supplementing McCoy's 5a Medium with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing and Seeding: Thaw a cryovial of HT-29 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 125 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium in a T-75 flask. Incubate at 37°C with 5% CO2.[5]
-
Cell Maintenance: Change the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with sterile PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 5-10 minutes at 37°C until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and centrifuge the cell suspension. Resuspend the cell pellet in fresh medium and re-seed into new flasks at a subcultivation ratio of 1:3 to 1:8.[6]
Cell Viability (MTS) Assay
Materials:
-
HT-29 cells
-
Complete growth medium
-
This compound
-
96-well clear-bottom plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader capable of measuring absorbance at 490 nm
Protocol:
-
Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
MTS Addition: Add 20 µL of MTS reagent to each well.[7]
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Apoptosis (Caspase-3/7) Assay
Materials:
-
HT-29 cells
-
Complete growth medium
-
This compound
-
96-well white-walled plates
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Seed HT-29 cells in a 96-well white-walled plate at a density of 10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.[8]
-
Compound Treatment: Treat cells with serial dilutions of this compound or a vehicle control as described in the MTS assay protocol. Include a positive control for apoptosis (e.g., 1 µM staurosporine).
-
Incubation: Incubate the plate for 24-48 hours at 37°C with 5% CO2.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation with Reagent: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the fold change in caspase-3/7 activity for each treatment group relative to the vehicle control.
Western Blotting for Signaling Pathway Analysis
Materials:
-
HT-29 cells
-
Complete growth medium
-
This compound
-
Recombinant human IL-17A
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204), anti-p44/42 MAPK (Erk1/2), and anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Seeding and Treatment: Seed HT-29 cells in 6-well plates. Once they reach 70-80% confluency, serum-starve the cells for 12-24 hours. Pre-treat the cells with various concentrations of this compound for 1-2 hours, followed by stimulation with a pro-inflammatory cytokine cocktail containing IL-17A (e.g., 50 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.[9]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[9]
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the ECL substrate. Detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To analyze total protein levels, the membrane can be stripped and re-probed with antibodies against the total forms of the signaling proteins (e.g., anti-STAT3) and a loading control (e.g., β-actin).
-
Densitometry Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
References
- 1. researchgate.net [researchgate.net]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tumor suppressor p53 independent apoptosis in HT-29 cells by auransterol from Penicillium aurantiacobrunneum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LY3509754 Formulation and In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY3509754 is a potent and selective small molecule inhibitor of Interleukin-17A (IL-17A), a key cytokine implicated in the pathogenesis of various autoimmune and inflammatory diseases. As a promising therapeutic candidate, robust and reproducible in vivo studies are crucial for its preclinical development. This document provides detailed application notes and protocols for the formulation and in vivo use of this compound, with a focus on achieving adequate solubility and bioavailability for animal studies.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for developing appropriate formulation strategies.
| Property | Value | Reference |
| Molecular Weight | 586.52 g/mol | [1] |
| Molecular Formula | C24H27F5N8O4 | [1] |
| CAS Number | 2452464-73-0 | [2] |
| Appearance | Solid | [3] |
| In Vitro Solubility | 10 mM in DMSO | [3] |
| Oral Bioavailability | High (F=107% in an unspecified preclinical model) | [2] |
Solubility and Formulation for In Vivo Studies
This compound is a poorly water-soluble compound, necessitating specific formulations to achieve concentrations suitable for in vivo administration. Below are two established protocols for the preparation of this compound formulations.
Formulation Protocols
Two common formulations for in vivo studies are detailed in Table 2. These formulations aim to enhance the solubility of this compound for oral administration.
| Formulation Component | Protocol 1 | Protocol 2 |
| Solvent 1 | 10% DMSO | 10% DMSO |
| Solvent 2 | 40% PEG300 | 90% (20% SBE-β-CD in Saline) |
| Surfactant | 5% Tween-80 | - |
| Vehicle | 45% Saline | - |
| Achieved Solubility | ≥ 2.08 mg/mL (3.55 mM) | ≥ 2.08 mg/mL (3.55 mM) |
Data sourced from MedChemExpress. It is noted that for both protocols, the solution is clear, and saturation was not determined at this concentration.[2]
Experimental Protocols
Preparation of this compound Formulation (Protocol 1)
This protocol describes the step-by-step preparation of a 1 mg/mL solution of this compound using a mixed-solvent system.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes and syringes
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder. For a 1 mL final volume at 1 mg/mL, weigh 1 mg of this compound.
-
Initial Solubilization: Add 100 µL of DMSO to the this compound powder. Vortex or sonicate gently until the compound is completely dissolved.
-
Addition of Co-solvent: Add 400 µL of PEG300 to the DMSO solution. Mix thoroughly by vortexing.
-
Addition of Surfactant: Add 50 µL of Tween-80 to the solution. Mix until a homogenous solution is formed.
-
Final Dilution: Add 450 µL of sterile saline to the mixture. Vortex thoroughly to ensure a clear and uniform solution.
-
Final Concentration: The final concentration of the this compound solution will be 1 mg/mL.
-
Storage: Use the formulation immediately or store at -20°C for short-term storage. It is recommended to prepare fresh solutions for each experiment.
In Vivo Administration in a Rat Arthritis Model
The following is a general protocol for the oral administration of this compound in a preclinical model of arthritis in rats. This compound has been shown to be effective in reducing knee swelling in a rat arthritis model.
Animal Model:
-
Adjuvant-induced arthritis (AIA) or collagen-induced arthritis (CIA) in Lewis or Wistar rats are commonly used models.
Dosing:
-
Dose Calculation: The dose of this compound will depend on the specific study design and objectives. Preclinical toxicity studies in rats have been conducted, which can inform dose selection.
-
Administration Route: Oral gavage is a suitable route for the formulations described above.
-
Dosing Volume: Typical oral gavage volumes for rats are 5-10 mL/kg.
-
Frequency: Dosing frequency will depend on the pharmacokinetic profile of this compound in rats.
Workflow for In Vivo Efficacy Study:
Caption: Workflow for an in vivo efficacy study of this compound in a rat arthritis model.
Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the IL-17A signaling pathway. Understanding this pathway is crucial for interpreting the mechanism of action of the compound.
Caption: Simplified IL-17A signaling pathway and the inhibitory action of this compound.
Conclusion
These application notes provide a framework for the formulation and in vivo evaluation of the IL-17A inhibitor, this compound. The provided formulation protocols address the poor aqueous solubility of the compound, enabling the preparation of solutions suitable for oral administration in preclinical models. The outlined experimental workflow and signaling pathway diagram offer guidance for designing and interpreting in vivo studies aimed at elucidating the therapeutic potential of this compound. Researchers should adapt these protocols to their specific experimental needs and adhere to all relevant animal welfare guidelines.
References
Application Notes and Protocols: Pharmacokinetic Analysis of LY3509754 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY3509754 is a potent and selective small molecule inhibitor of the pro-inflammatory cytokine Interleukin-17A (IL-17A).[1] By binding to the IL-17A dimer, it prevents the cytokine from interacting with its receptor, IL-17RA.[1][2] This mechanism blocks the downstream signaling cascade that contributes to the pathogenesis of various autoimmune and inflammatory diseases.[3][4] Preclinical studies in rodent models were essential in characterizing the pharmacokinetic profile and therapeutic potential of this compound before its evaluation in humans.
These application notes provide a summary of the available pharmacokinetic data for this compound in rodent models and outline detailed, representative protocols for conducting similar preclinical studies.
Data Presentation
While specific pharmacokinetic parameters such as Cmax, Tmax, and half-life for this compound in rodent models are not publicly available, toxicological studies have provided insights into the drug's exposure at the No-Observed-Adverse-Effect Level (NOAEL).
Nonclinical toxicology studies established a NOAEL of 1,000 mg/kg in rats and 150 mg/kg in dogs.[2] The steady-state human Area Under the Curve (AUC) at a 1,000 mg dose was reported to be 18,657 ng·h/mL, which was 10-fold lower than the AUCs observed at the NOAEL in both rats and dogs.[2] Based on this information, the estimated AUC at the NOAEL in these species can be calculated.
| Parameter | Rat | Dog |
| NOAEL | 1,000 mg/kg | 150 mg/kg |
| Estimated AUC at NOAEL (ng·h/mL) | ~186,570 | ~186,570 |
| Table 1: Estimated Systemic Exposure of this compound in Rodent Models at the No-Observed-Adverse-Effect Level (NOAEL). |
Experimental Protocols
The following are detailed, representative protocols for evaluating the pharmacokinetics and efficacy of an oral small molecule inhibitor like this compound in rodent models.
Protocol 1: Single-Dose Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound following a single oral administration to rats.
Materials:
-
Animals: Male Sprague-Dawley rats (8-10 weeks old, 250-300g).
-
Test Compound: this compound.
-
Vehicle: 0.5% (w/v) methylcellulose in sterile water.
-
Dosing Equipment: Oral gavage needles.
-
Blood Collection: Microcentrifuge tubes containing K2EDTA anticoagulant.
-
Analytical Equipment: Calibrated LC-MS/MS system.
Procedure:
-
Acclimatization: Acclimate rats to the housing conditions for at least 7 days prior to the study.
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dose Preparation: Prepare a suspension of this compound in the vehicle at the desired concentration.
-
Administration: Administer a single oral dose of the this compound suspension via oral gavage.
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein at the following time points: pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Immediately centrifuge the blood samples at 4°C to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until bioanalysis.
-
Bioanalysis: Determine the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (AUC, Cmax, Tmax, t1/2, etc.) using non-compartmental analysis software.
Protocol 2: Efficacy Study in a Rat Collagen-Induced Arthritis (CIA) Model
This compound has been shown to be effective in a rat arthritis model.[3][4] The following is a representative protocol for such a study.
Objective: To evaluate the in vivo efficacy of this compound in a rat model of collagen-induced arthritis.
Materials:
-
Animals: Female Lewis rats (6-8 weeks old).
-
Induction Agents: Bovine type II collagen, Complete Freund's Adjuvant (CFA), and Incomplete Freund's Adjuvant (IFA).
-
Test Compound: this compound.
-
Vehicle: As described in Protocol 1.
-
Positive Control: Methotrexate.
-
Measurement Tool: Digital calipers.
Procedure:
-
Arthritis Induction:
-
On Day 0, immunize rats with an intradermal injection of an emulsion of bovine type II collagen and CFA.
-
On Day 7, provide a booster injection with an emulsion of bovine type II collagen and IFA.
-
-
Treatment:
-
Begin oral administration of this compound, vehicle, or a positive control (e.g., methotrexate) daily from the onset of clinical signs of arthritis (typically around Day 11-13).[5]
-
-
Clinical Assessment:
-
Monitor animals daily for signs of arthritis.
-
Measure ankle joint width using digital calipers every other day.[5]
-
Score arthritis severity based on a standardized scale (e.g., 0-4 for each paw).
-
-
Termination: At the end of the study (e.g., Day 17-34), collect blood for biomarker analysis and tissues for histopathological assessment.[5]
-
Data Analysis: Compare the changes in joint width and arthritis scores between the treatment groups and the vehicle control group.
Protocol 3: Bioanalytical Method for this compound in Rat Plasma
Objective: To develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in rat plasma.
Methodology:
-
Sample Preparation:
-
Use a protein precipitation method.
-
To 50 µL of rat plasma, add 150 µL of acetonitrile containing an appropriate internal standard.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
-
-
Chromatography:
-
Column: A suitable C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry:
-
System: A triple quadrupole mass spectrometer.
-
Ionization: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for this compound and the internal standard.
-
-
Validation:
-
Validate the method for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.
-
Visualizations
Caption: Workflow for a typical rodent pharmacokinetic study.
Caption: Mechanism of action of this compound in the IL-17A signaling cascade.
References
Application Notes and Protocols for the Synthesis of LY3509754 and its Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the scalable synthesis of LY3509754, a potent and selective oral small molecule inhibitor of IL-17A.[1] The described methods are based on a convergent 5-step cGMP sequence, developed for large-scale production to support clinical and product development studies.[2][3] The synthesis originates from three key intermediates: an oxadiazole, an α-bromoketone, and a pyridazinyl imidazolidinone.[2][4][5]
I. Overview of the Synthetic Strategy
The manufacturing process for this compound is a convergent synthesis that involves the preparation of three key building blocks followed by their assembly to form the final active pharmaceutical ingredient (API).[2][5] This strategy allows for efficient and scalable production. The key intermediates are:
-
Oxadiazole Intermediate (2)
-
α-Bromoketone Intermediate (5)
-
Pyridazinyl Imidazolidinone Intermediate (6)
The final steps involve the coupling of these intermediates to construct the core imidazo[1,2-b]pyridazine moiety, followed by functional group manipulations and salt formation to yield the hemiedisylate salt of this compound (1).[2]
II. Synthesis of Key Intermediates
A. Synthesis of the Pyridazinyl Imidazolidinone Intermediate
A robust process for the synthesis of the pyridazinyl imidazolidinone intermediate has been developed, enabling the production of over 150 kg of material.[5][6] This multi-step synthesis utilizes biocatalysis and continuous stirred-tank reactor (CSTR) technologies to ensure scalability and control over the process.[5][6]
Key Process Highlights:
-
Biocatalysis: A transamination process was developed for the preparation of (S)-3,3,3-trifluoropropane-1,2-diamine, which avoids the use of an unstable enamine intermediate and improves the scalability of the synthesis.[5][6]
-
CSTR Technology: A continuous flow process was implemented for the carbonylation of N-(6-chloropyridazin-3-yl)pivalamide under cryogenic conditions. This approach successfully minimized product decomposition and increased the isolated yield from approximately 40% in batch mode to around 60%.[6]
-
Asymmetric Hydrogenation: An asymmetric hydrogenation step is employed to install a key chiral center.[5]
Experimental Protocol: Asymmetric Hydrogenation of Enamine 15
-
A solution of the enamine intermediate (15) in t-amyl alcohol is prepared.
-
The solution is treated with 3 MPa of hydrogen gas.
-
The reaction is carried out in the presence of 1.0 mol % of the catalyst [NH₂Me₂][{RuCl((S)-BINAP)}₂(μ-Cl)₃].
-
The reaction mixture is heated to 50–60 °C for 48 hours.
-
Upon completion, the reaction mixture is concentrated to dryness.
-
The crude product is purified by column chromatography to yield the desired intermediate (16).[5]
B. Synthesis of the α-Bromoketone Intermediate
The synthesis of the α-bromoketone intermediate was optimized for large-scale production, resulting in the delivery of 110 kg of the material.[4] The process development efforts led to a significant improvement in the overall yield, from 19.1% in the preclinical supply process to 46.5%.[4]
Key Process Highlights:
-
Horner–Wadsworth–Emmons Condensation: The synthesis commences with a Horner–Wadsworth–Emmons condensation of commercially available 4,4-difluorocyclohexan-1-one (8) and methyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate (7).[4]
-
Enzymatic Ester Hydrolysis and Concomitant Decarboxylation: A key step in the optimized process involves an enzymatic ester hydrolysis followed by a concomitant decarboxylation.[4]
III. Assembly of this compound Drug Substance
The final phase of the synthesis involves the assembly of the key intermediates to produce this compound. This process has been scaled up to deliver 66 kg of the final drug substance.[2][3]
Assembly and Final Steps:
-
Deprotection: The Piv-protected pyridazinyl imidazolidinone (6) undergoes deprotection under acidic conditions to yield intermediate 13.[2]
-
Cyclization: The resulting intermediate (13) is cyclized with the α-bromoketone (5) to form the imidazopyridazine derivative (14).[2]
-
Hydrogenation: The imidazopyridazine derivative (14) is subjected to hydrogenation in the presence of a palladium on carbon (Pd/C) catalyst to yield intermediate 3.[2]
-
Coupling: Intermediate 3 is then coupled with the oxadiazole intermediate (2).[2]
-
Salt Formation: The resulting freebase is treated with ethane-1,2-disulfonic acid to deliver the final drug substance as a hemiedisylate salt (1).[2]
Experimental Protocol: Condensation of Pyridazinyl Imidazolidinone (13) and α-Bromoketone (5)
-
Original Conditions: The freebase of intermediate 13 was reacted with α-bromoketone 5 in the presence of sodium bicarbonate (NaHCO₃) in tetrahydrofuran (THF) at 65 °C. The crude product was purified by silica gel chromatography.[2]
-
Optimized Conditions: The use of an organic base, 2,6-lutidine, was found to significantly suppress the formation of an epimerization impurity.[2] Switching the reaction solvent to ethyl acetate (EtOAc) improved the reaction conversion.[2]
IV. Quantitative Data Summary
The following tables summarize key quantitative data from the process development of this compound synthesis.
Table 1: Yield Improvement in α-Bromoketone Synthesis
| Process Stage | Overall Yield |
| Preclinical Supplies Process | 19.1% |
| Optimized Scaled-up Process | 46.5% |
Data sourced from the development of a scalable process for the α-bromoketone intermediate.[4]
Table 2: Impurity Profile in the Deprotection of Pyridazinyl Imidazolidinone at Different Temperatures
| Temperature | Reaction Time (h) | Product (13) Yield | Ketone Impurity (22) | 3-Hydroxy Impurity (20) |
| 80 °C | 4 | 93.9% | 2.4% | 3.3% |
| 70 °C | 8 | 93.9% | 2.3% | 3.0% |
Data from a study on the effect of temperature on the deprotection reaction.[2]
Table 3: Results of the Optimized Seeding Process for Intermediate 13
| Parameter | Value |
| Scale | 24.45 kg |
| Corrected Yield | 82% |
| Purity | 98.9% |
| Residual 3-Hydroxy Impurity (20) | 0.2% |
| Residual Ketone Impurity (22) | 0.8% |
Data from the implementation of a robust seeding process.[2]
V. Visualized Synthetic Workflow
The following diagram illustrates the overall convergent synthesis strategy for this compound.
Caption: Convergent synthesis pathway for this compound.
References
In Vitro Models for Assessing IL-17A-Mediated Inflammation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-17A (IL-17A) is a key pro-inflammatory cytokine implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[1][2] As a central mediator of inflammation, IL-17A and its signaling pathway are critical targets for therapeutic intervention.[2] Robust and reproducible in vitro models are essential for dissecting the molecular mechanisms of IL-17A-driven inflammation and for the screening and characterization of novel therapeutic agents.
These application notes provide a comprehensive overview of various in vitro models for assessing IL-17A-mediated inflammation, complete with detailed experimental protocols and quantitative data summaries. The models discussed range from simple cell-based assays to more complex organoid and tissue explant systems, offering a tiered approach for investigating the biological effects of IL-17A.
IL-17A Signaling Pathway
IL-17A exerts its biological effects by binding to a heterodimeric receptor complex consisting of IL-17 receptor A (IL-17RA) and IL-17 receptor C (IL-17RC).[3][4] This ligand-receptor interaction initiates a downstream signaling cascade through the recruitment of the adaptor protein Act1.[5] Act1, in turn, recruits TRAF6 (TNF receptor-associated factor 6), leading to the activation of key transcription factors, including nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).[4][6] The activation of these pathways culminates in the transcription and expression of a host of pro-inflammatory genes, including cytokines (e.g., IL-6, TNF-α), chemokines (e.g., CXCL1, IL-8), and matrix metalloproteinases.[7][8]
Section 1: Cell-Based Assays
Cell-based assays are fundamental tools for high-throughput screening of IL-17A inhibitors and for mechanistic studies of IL-17A signaling.
IL-17A-Induced Cytokine Production Assay
This assay quantifies the production of pro-inflammatory cytokines, such as IL-6 and IL-8, from cells stimulated with IL-17A.
Protocol:
-
Cell Seeding: Seed IL-17A responsive cells (e.g., human dermal fibroblasts, HeLa cells, or RAW 264.7 macrophages) into a 96-well plate at a density of 1-5 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of test compounds (potential IL-17A inhibitors) in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Incubate for 1-2 hours at 37°C.
-
IL-17A Stimulation: Add recombinant human or mouse IL-17A to each well to a final concentration of 10-100 ng/mL.[9] Include unstimulated and vehicle-treated controls.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.[9]
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
Cytokine Quantification: Measure the concentration of the target cytokine (e.g., IL-6, IL-8, TNF-α) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) or a Cytometric Bead Array (CBA) kit according to the manufacturer's instructions.[10]
Data Presentation:
| Cell Line | IL-17A Conc. | Cytokine Measured | Fold Increase (vs. Control) | Reference |
| RAW 264.7 | 100 ng/mL | IL-6 (mRNA) | ~8-fold at 1.5h | [9] |
| RAW 264.7 | 100 ng/mL | TNF-α (mRNA) | ~6-fold at 1.5h | [9] |
| Human PBMCs | 100 ng/mL (SEB) | IL-17A (protein) | >1000 pg/mL at 8h | [11] |
| JSLE PBMCs | CD3/CD28 stim. | IL-17A (protein) | 297.8 ± 116.3 pg/mL | [10] |
| Control PBMCs | CD3/CD28 stim. | IL-17A (protein) | 26.2 ± 7.3 pg/mL | [10] |
NF-κB Reporter Assay
This assay measures the activation of the NF-κB signaling pathway, a key downstream event in IL-17A signaling.
Protocol:
-
Cell Seeding: Seed a cell line stably transfected with an NF-κB reporter construct (e.g., luciferase or GFP under the control of an NF-κB response element) into a 96-well plate.
-
Compound Treatment: Treat the cells with test compounds for 1-2 hours.
-
IL-17A Stimulation: Stimulate the cells with IL-17A (10-100 ng/mL).
-
Incubation: Incubate for 6-24 hours.
-
Signal Detection: Measure the reporter gene expression (e.g., luminescence for luciferase, fluorescence for GFP) using a plate reader.
Data Presentation:
| Compound | Target | Assay | Cell Line | IC50 | Reference |
| Rapamycin | IL-17 Production | HTRF | Human CD4+ T cells | 80 ± 23 pM | [12] |
| Cyclosporine A | IL-17 Production | HTRF | Human CD4+ T cells | 223 ± 52 nM | [12] |
| IKK 16 | IκB kinase | HTRF | Human CD4+ T cells | 315 ± 79 nM | [12] |
| UCB Compound | IL-17A | HTRF | - | 4 nM | [13] |
| Secukinumab | IL-17A | PASI 75 | Psoriasis Patients | - | [14] |
| Ixekizumab | IL-17A | PASI 75 | Psoriasis Patients | - | [15] |
Section 2: Organoid Models
Organoids are three-dimensional, self-organizing structures derived from stem cells that recapitulate the architecture and function of native organs, providing a more physiologically relevant model system.[16]
Intestinal Organoids
Intestinal organoids can be used to model IL-17A's effects on the gut epithelium, including its role in inflammatory bowel disease.[17]
Protocol:
-
Organoid Culture: Establish human intestinal organoids from patient-derived biopsies or induced pluripotent stem cells (iPSCs) in Matrigel domes.[18]
-
IL-17A Treatment: Treat mature organoids with recombinant IL-17A (e.g., 50 ng/mL) for a specified duration (e.g., 24-72 hours).
-
Endpoint Analysis:
-
Viability and Proliferation: Assess organoid-forming efficiency and cell viability using assays like CellTiter-Glo.[17]
-
Gene Expression: Analyze the expression of IL-17A target genes (e.g., PIGR, MUC2) and markers of pyroptosis (e.g., CASP1, GSDMD) by qPCR.[17]
-
Protein Analysis: Perform immunohistochemistry or Western blotting to detect protein expression and localization.[18]
-
Functional Assays: Measure mucin secretion and IgA transcytosis.[17]
-
Data Presentation:
| Model | IL-17A Treatment | Key Finding | Endpoint Measured | Reference |
| Human Intestinal Organoids | Increasing concentrations | Decreased organoid-forming efficiency and viability | Cell Viability Assay | [17] |
| Human Intestinal Organoids | IL-17A treatment | Upregulation of PIGR | Bulk RNA-sequencing | [17] |
| Human Intestinal Organoids | IL-17A treatment | Activation of CASP1 and cleavage of GSDMD | Western Blot | [17] |
| SIO-derived ILCs | PMA/Ionomycin stimulation | ~2.5% of RORγt+ cells expressed IL-17A | Flow Cytometry | [19] |
Section 3: Tissue Explant Models
Ex vivo tissue explants maintain the complex cellular architecture and microenvironment of the original tissue, offering a highly relevant platform for studying inflammatory responses.[20]
Skin Explant Model
This model is particularly useful for studying IL-17A's role in skin inflammation, such as in psoriasis.[20]
Protocol:
-
Explant Preparation: Obtain full-thickness skin punch biopsies from human donors.[21]
-
Culture: Place the explants on a support (e.g., gelatin sponge) in a culture dish with the dermal side in contact with the culture medium and the epidermal side exposed to the air.[21][22]
-
Treatment: Add IL-17A or test compounds to the culture medium.
-
Incubation: Culture the explants for up to 96 hours, changing the medium as needed.[20]
-
Analysis:
-
Cytokine Release: Measure cytokine levels in the culture medium by ELISA or multiplex assay.[22]
-
Gene Expression: Extract RNA from the tissue and perform qPCR to analyze the expression of inflammatory genes.[21]
-
Immunohistochemistry: Fix, section, and stain the tissue to visualize cellular infiltrates and protein expression.[21]
-
Data Presentation:
| Tissue Source | Treatment | Cytokine Measured | Result | Reference |
| Psoriatic Skin Explants | Anti-IL-17A antibody | IL-8, DEFB4 | Marked reduction | [20] |
| Human Skin Explants | Dithranol | IL-6 | Significant increase | [22] |
| Mouse Ear Explants | Culture at 32°C | TSLP | Secretion induced | [23] |
Section 4: Key Experimental Protocols
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
Protocol:
-
RNA Extraction: Isolate total RNA from cells, organoids, or tissue explants using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.[24]
-
qPCR Reaction: Set up the qPCR reaction with a final volume of 20 µL containing cDNA template, forward and reverse primers for the target gene (e.g., IL6, IL8, CXCL1) and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green master mix.[24]
-
Thermal Cycling: Perform the qPCR using a standard thermal cycling program: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.[24]
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.[24]
Data Presentation:
| Cell Type | IL-17A Treatment | Gene | Fold Change (vs. Control) | Reference |
| Synovial Fibroblasts | IL-17A | 1,710 genes | >2-fold change | [25] |
| In vitro-generated CD8+ T-cells | IL-1β and IL-23 | IL17A | 9.18-fold | [24] |
| In vitro-generated CD8+ T-cells | IL-1β and IL-23 | IL17F | 5.86-fold | [24] |
| Human PBMCs | SEB + anti-IL-17RA | Various genes | >10% fold change difference | [11] |
Western Blotting for Protein Expression and Signaling
Protocol:
-
Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the target protein (e.g., phospho-p65, phospho-p38, total p65, total p38) overnight at 4°C.[8]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
The in vitro models and protocols described in these application notes provide a robust framework for investigating the multifaceted roles of IL-17A in inflammation. The choice of model will depend on the specific research question, ranging from high-throughput screening in cell-based assays to more complex mechanistic studies in organoids and tissue explants. By employing these well-characterized systems, researchers can gain deeper insights into IL-17A biology and accelerate the development of novel therapeutics for IL-17A-driven diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Progress of IL-17A Inhibitors in the Treatment of Autoimmune and Inflammatory Diseases [synapse.patsnap.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structure and signalling in the IL-17 receptor superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comprehensive network map of IL-17A signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IL-17A induces pro-inflammatory cytokines production in macrophages via MAPKinases, NF-κB and AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. researchgate.net [researchgate.net]
- 11. Rapid and Rigorous IL-17A Production by a Distinct Subpopulation of Effector Memory T Lymphocytes Constitutes a Novel Mechanism of Toxic Shock Syndrome Immunopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Novel anti-IL-17A inhibitor shows similar efficacy to biological therapies in IL-17-driven disorders | BioWorld [bioworld.com]
- 14. Secukinumab: a review of the anti-IL-17A biologic for the treatment of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dual inhibition of IL-17A and IL-17F in psoriatic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Using Lung Organoids to Investigate Epithelial Barrier Complexity and IL-17 Signaling During Respiratory Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Intestinal Epithelial Responses to IL-17 in Adult Stem Cell-derived Human Intestinal Organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Organoid Cultures for Assessing Intestinal Epithelial Differentiation and Function in Response to Type-2 Inflammation | Springer Nature Experiments [experiments.springernature.com]
- 19. Organoids capture tissue-specific innate lymphoid cell development in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 20. reprocell.com [reprocell.com]
- 21. Human Skin Explant Preparation and Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. An Innovative Fluid Dynamic System to Model Inflammation in Human Skin Explants - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Human in vitro-induced IL-17A+ CD8+ T-cells exert pro-inflammatory effects on synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Gene Expression Profiling of IL-17A-Treated - ProQuest [proquest.com]
Troubleshooting & Optimization
Technical Support Center: Investigating LY3509754-Induced Liver Toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating liver toxicity associated with LY3509754.
Frequently Asked Questions (FAQs)
Q1: What is the known clinical presentation of this compound-induced liver toxicity?
A1: In a Phase I clinical trial (NCT04586920), this compound, an oral small molecule inhibitor of IL-17A, was associated with drug-induced liver injury (DILI) in healthy participants. The key clinical findings include:
-
Elevated liver transaminases and instances of acute hepatitis.[1]
-
A delayed onset of liver injury, occurring 12 or more days after the last dose.[1]
-
Liver biopsies from affected participants revealed lymphocyte-rich, moderate-to-severe lobular inflammation.[1]
-
The toxicity is hypothesized to be an off-target effect rather than a direct result of IL-17A inhibition.[1]
Q2: The liver toxicity observed with this compound is suspected to be an off-target effect. How can we begin to investigate potential off-targets?
A2: Investigating off-target effects requires a multi-pronged approach. Consider the following strategies:
-
Computational Modeling: Utilize in silico methods such as molecular docking and pharmacophore modeling to screen this compound against a broad panel of known protein targets, especially those expressed in the liver.
-
Kinase Profiling: Since many small molecule drugs have off-target kinase activity, perform a comprehensive kinase profiling assay to identify unintended interactions.
-
Affinity-Based Proteomics: Employ chemical proteomics techniques, such as affinity chromatography with immobilized this compound, to pull down interacting proteins from liver cell lysates.
Q3: The clinical data points towards an immune-mediated mechanism. What in vitro models can be used to study this?
A3: Given the evidence of lymphocyte-rich inflammation, standard hepatocyte monocultures are likely insufficient. More complex in vitro models are recommended:
-
Hepatocyte and Immune Cell Co-cultures: Co-culture primary human hepatocytes with peripheral blood mononuclear cells (PBMCs) or specific immune cell subsets (e.g., T-cells) to recapitulate the interaction between liver cells and the immune system.[2]
-
3D Liver Spheroids or Organoids: These models offer a more physiologically relevant microenvironment and can be maintained in culture for longer periods, which is crucial for studying delayed-onset toxicity.[3] They can also be co-cultured with immune cells.
-
Microfluidic "Liver-on-a-Chip" Systems: These advanced models allow for the perfusion of immune cells and can mimic the dynamic interactions within the liver sinusoid.[2]
Q4: We are not seeing cytotoxicity in our short-term (24-48 hour) hepatocyte monoculture assays with this compound. Does this mean the compound is not directly hepatotoxic?
A4: Not necessarily. The absence of toxicity in short-term monocultures aligns with the clinical observations of delayed-onset injury and suspected immune involvement. Here's how to troubleshoot:
-
Extend Exposure Duration: For compounds that may cause toxicity through metabolite accumulation or disruption of cellular processes over time, longer exposure in metabolically competent cells (like HepaRG or primary human hepatocytes) is necessary.
-
Incorporate Immune Cells: As mentioned in Q3, the toxicity of this compound is likely immune-mediated. Re-evaluate the compound in a co-culture system with immune cells to observe potential inflammatory responses and subsequent hepatocyte damage.
-
Assess Sub-lethal Endpoints: Instead of only measuring cell death, analyze markers of cellular stress, such as reactive oxygen species (ROS) production, mitochondrial dysfunction, or bile salt export pump (BSEP) inhibition, which can be upstream events in DILI.
Troubleshooting Guides
Issue 1: Difficulty Reproducing Liver Injury in Preclinical Animal Models
-
Problem: Standard rodent models do not show signs of hepatotoxicity with this compound administration.
-
Possible Cause: Significant species differences in metabolism or immune response can limit the predictive value of animal models for idiosyncratic DILI.[2]
-
Troubleshooting Steps:
-
Humanized Mouse Models: Consider using mice with humanized livers or immune systems to better mimic human-specific metabolic pathways and immune responses.
-
Immune Challenge Models: Co-administer this compound with a mild inflammatory stimulus (e.g., low-dose lipopolysaccharide) to potentially unmask immune-mediated hepatotoxicity.
-
Focus on In Vitro Models: Shift focus to human-relevant in vitro systems, such as the co-culture models described in the FAQs, which may be more predictive for this type of injury.
-
Issue 2: High Variability in Cytokine Release in Hepatocyte-Immune Cell Co-cultures
-
Problem: Inconsistent and highly variable results are observed for key pro-inflammatory cytokines (e.g., IFN-γ, TNF-α) when treating co-cultures with this compound.
-
Possible Cause: Donor-to-donor variability in primary hepatocytes and immune cells is a common challenge in these assays.
-
Troubleshooting Steps:
-
Increase Donor Numbers: Use cells from multiple donors to understand the range of responses and determine if the observed effect is consistent.
-
Standardize Cell Ratios: Carefully optimize and standardize the ratio of hepatocytes to immune cells in your co-culture system.
-
Use Pooled PBMCs: Consider using pooled PBMCs from several healthy donors to average out individual variations in immune reactivity.
-
Include Positive Controls: Use well-characterized compounds known to induce immune-mediated DILI as positive controls to ensure the assay is performing as expected.
-
Data Presentation
Table 1: Summary of Liver-Related Adverse Events in the this compound Phase I MAD Study
| Dose Cohort | Number of Participants with Liver Events | Onset of Event | Clinical Manifestation |
| 100 mg | 0 | N/A | N/A |
| 400 mg | 1 | ≥ 12 days post-last dose | Increased liver transaminases |
| 1,000 mg | 3 | ≥ 12 days post-last dose | Increased liver transaminases, Acute Hepatitis |
Data compiled from the Safety, Tolerability, and Pharmacokinetics of an Oral Small Molecule Inhibitor of IL-17A (this compound): A Phase I Randomized Placebo-Controlled Study.[1]
Experimental Protocols
Protocol: In Vitro Assessment of this compound-Induced, T-Cell-Mediated Hepatocyte Injury
This protocol outlines a method to investigate if this compound sensitizes hepatocytes to T-cell-mediated cytotoxicity.
1. Materials:
-
Cryopreserved primary human hepatocytes
-
Cryopreserved human peripheral blood mononuclear cells (PBMCs) from the same donor
-
Hepatocyte plating and incubation media
-
CD4+ and CD8+ T-cell isolation kits
-
T-cell activation reagents (e.g., anti-CD3/CD28 beads)
-
This compound and vehicle control (e.g., DMSO)
-
Cytotoxicity assay kit (e.g., LDH release)
-
ELISA kits for IFN-γ and TNF-α
2. Methodology:
-
Hepatocyte Culture:
-
Thaw and plate primary human hepatocytes in collagen-coated 96-well plates.
-
Allow cells to form a confluent monolayer (48-72 hours).
-
-
This compound Pre-treatment:
-
Treat hepatocytes with a concentration range of this compound or vehicle control for 24 hours. This step allows for potential drug metabolism and formation of haptens or stress signals.
-
-
T-Cell Isolation and Activation:
-
Thaw PBMCs and isolate CD4+ and CD8+ T-cells using magnetic-activated cell sorting (MACS).
-
Activate T-cells with anti-CD3/CD28 beads for 48 hours.
-
-
Co-culture:
-
Wash the this compound-pre-treated hepatocytes to remove excess compound.
-
Add activated T-cells to the hepatocyte monolayer at a defined effector-to-target ratio (e.g., 10:1).
-
Co-culture for 24-48 hours.
-
-
Endpoint Analysis:
-
Hepatocyte Injury: Collect supernatant and measure LDH release to quantify hepatocyte lysis.
-
Cytokine Profiling: Measure concentrations of IFN-γ and TNF-α in the supernatant by ELISA to assess the T-cell inflammatory response.
-
Microscopy: Image the co-cultures to visually assess hepatocyte morphology and T-cell clustering.
-
3. Controls:
-
Hepatocytes + vehicle + T-cells
-
Hepatocytes + this compound (no T-cells)
-
T-cells alone + this compound
Mandatory Visualization
Caption: Experimental workflow for investigating this compound-induced liver toxicity.
References
Off-target effects of the small molecule inhibitor LY3509754
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of the small molecule inhibitor LY3509754.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary known off-target effect of this compound?
A1: The primary and dose-limiting off-target effect observed during the clinical development of this compound was drug-induced liver injury (DILI). In a Phase 1 clinical trial, participants receiving multiple ascending doses of this compound experienced elevated liver transaminases and, in some cases, acute hepatitis.[1] This hepatotoxicity is theorized to be an off-target effect rather than a direct consequence of inhibiting its intended target, Interleukin-17A (IL-17A).[1]
Q2: What were the specific observations in the clinical trial that pointed towards an off-target effect?
A2: Several key observations from the Phase 1 study (NCT04586920) support the hypothesis of an off-target effect. Liver biopsies from affected participants revealed lymphocyte-rich, moderate-to-severe lobular inflammation.[1] This inflammatory infiltrate suggests an immune-mediated mechanism of liver injury, which may not be directly linked to the known functions of IL-17A in hepatocytes. Furthermore, early preclinical toxicology studies in rats and dogs also showed unspecified adverse findings, which contributed to the decision to halt development.
Q3: What is the on-target mechanism of action for this compound?
A3: this compound is a potent and selective small molecule inhibitor of the pro-inflammatory cytokine IL-17A. It is designed to bind to IL-17A and block its interaction with its receptor, IL-17RA, thereby inhibiting downstream signaling pathways involved in inflammation.
Q4: Are the specific molecular off-targets of this compound known?
A4: As of the latest available public information, the specific molecular off-target(s) responsible for the observed hepatotoxicity of this compound have not been publicly disclosed. Identifying the precise off-target requires extensive preclinical and investigational studies.
Q5: My in vitro experiments with this compound do not show any cytotoxicity in liver cell lines. Why is this different from the clinical findings?
A5: The discrepancy between in vitro cell line experiments and clinical observations of hepatotoxicity is a common challenge in drug development. Several factors could contribute to this:
-
Metabolism: Standard liver cell lines may lack the full complement of metabolic enzymes present in a whole liver. The hepatotoxicity of this compound could be caused by a reactive metabolite that is not generated in your specific cell line.
-
Immune System Component: The clinically observed liver injury involved lymphocyte infiltration, indicating an immune-mediated response.[1] Standard in vitro cultures of hepatocytes alone do not recapitulate this complex interplay between liver cells and immune cells.
-
Chronic Dosing: The clinical DILI was observed after multiple ascending doses.[1] Your in vitro experiments might be of shorter duration and may not be sufficient to induce the toxic phenotype.
-
Species Differences: If you are using non-human cell lines, species-specific differences in metabolism and off-target protein expression could lead to different outcomes.
II. Troubleshooting Guides
This section provides guidance for researchers who encounter unexpected or adverse effects in their experiments with this compound, particularly those related to cellular health and viability.
Issue 1: Unexpected Cell Death or Reduced Viability in In Vitro Experiments
If you observe cytotoxicity in your cell-based assays that is not explained by the intended IL-17A inhibition, consider the following troubleshooting steps:
Troubleshooting Steps:
-
Confirm On-Target Activity:
-
Action: Perform a dose-response experiment to measure the inhibition of IL-17A-induced downstream signaling (e.g., phosphorylation of a known substrate, production of a specific cytokine).
-
Rationale: This will help you determine the concentration range where you observe on-target effects and whether the observed cytotoxicity occurs at similar or much higher concentrations. A large discrepancy might suggest an off-target effect.
-
-
Evaluate Potential for Reactive Metabolite Formation:
-
Action: If possible, use primary human hepatocytes or more metabolically competent cell lines (e.g., HepaRG) in your assays.
-
Rationale: These cells express a broader range of drug-metabolizing enzymes and are more likely to produce metabolites that could be responsible for toxicity.
-
-
Investigate Immune-Mediated Cytotoxicity:
-
Action: Co-culture your target cells with immune cells (e.g., peripheral blood mononuclear cells - PBMCs) in the presence of this compound.
-
Rationale: This can help determine if the compound induces an immune-mediated cytotoxic response, which was suggested by the clinical findings of lymphocyte infiltration.
-
-
Assess Mitochondrial Function:
-
Action: Perform assays to measure mitochondrial membrane potential (e.g., using TMRE or JC-1 dyes) or cellular respiration (e.g., using a Seahorse analyzer).
-
Rationale: Mitochondrial dysfunction is a common mechanism of drug-induced liver injury.
-
Issue 2: Inconsistent Results Between Experimental Batches
Variability in results with small molecule inhibitors can arise from several factors.
Troubleshooting Steps:
-
Compound Stability and Handling:
-
Action: Ensure proper storage of this compound according to the manufacturer's instructions. Prepare fresh stock solutions and working dilutions for each experiment. Avoid repeated freeze-thaw cycles.
-
Rationale: Degradation of the compound can lead to loss of potency and inconsistent results.
-
-
Cell Culture Conditions:
-
Action: Maintain consistent cell passage numbers, seeding densities, and confluency at the time of treatment.
-
Rationale: Cellular physiology can change with passage number and density, affecting their response to inhibitors.
-
-
Assay Conditions:
-
Action: Standardize incubation times, reagent concentrations, and detection methods across all experiments.
-
Rationale: Minor variations in assay parameters can lead to significant differences in the final readout.
-
III. Data Presentation
Table 1: Summary of Clinical Observations for this compound (Phase 1 Study - NCT04586920)
| Parameter | Observation | Citation |
| Adverse Event | Drug-Induced Liver Injury (DILI) | [1] |
| Clinical Manifestation | Increased liver transaminases, acute hepatitis | [1] |
| Histopathology | Lymphocyte-rich, moderate-to-severe lobular inflammation | [1] |
| Affected Cohorts | Multiple Ascending Dose (MAD) cohorts | [1] |
| Development Status | Terminated |
IV. Experimental Protocols
Protocol 1: In Vitro Co-culture Assay to Assess Immune-Mediated Hepatotoxicity
This protocol provides a general framework for investigating if this compound induces an immune-mediated cytotoxic response against hepatocytes.
Materials:
-
Primary human hepatocytes or a suitable hepatocyte cell line (e.g., HepG2, HepaRG)
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
This compound
-
Appropriate cell culture medium and supplements
-
Cytotoxicity assay kit (e.g., LDH release assay, or a live/dead cell staining kit)
-
96-well cell culture plates
Methodology:
-
Hepatocyte Seeding: Seed hepatocytes in a 96-well plate at a density that will result in a confluent monolayer after 24-48 hours.
-
PBMC Isolation: Isolate PBMCs from fresh human blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Co-culture Setup: Once hepatocytes are attached and form a monolayer, carefully remove the culture medium. Add fresh medium containing a suspension of PBMCs at a desired effector-to-target (E:T) ratio (e.g., 10:1, 25:1).
-
Compound Treatment: Add this compound at a range of concentrations to the co-culture wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., a known hepatotoxin).
-
Incubation: Incubate the co-culture plates for 24-72 hours.
-
Cytotoxicity Assessment: At the end of the incubation period, assess hepatocyte viability using your chosen cytotoxicity assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration of this compound compared to the vehicle control.
V. Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
References
Navigating LY3509754 Experiments: A Technical Support Guide
For researchers, scientists, and drug development professionals working with the small molecule IL-17A inhibitor, LY3509754, this technical support center provides essential guidance on optimizing dosing to mitigate adverse effects, particularly drug-induced liver injury (DILI). The following information is curated to assist in designing and troubleshooting experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known primary adverse effect of this compound?
A1: The primary adverse effect identified during the Phase I clinical trial (NCT04586920) of this compound was drug-induced liver injury (DILI). This was observed at higher doses in the multiple ascending dose (MAD) cohorts, specifically at 400 mg and 1,000 mg daily for 14 days.[1] The trial was terminated due to these safety concerns.[2]
Q2: What is the proposed mechanism for this compound-induced liver injury?
A2: The DILI observed in the clinical trial is theorized to be an off-target effect rather than a direct result of IL-17A inhibition.[1] Liver biopsies from affected participants showed lymphocyte-rich, moderate-to-severe lobular inflammation.[1]
Q3: What are the key pharmacokinetic parameters of this compound?
A3: In the Phase I study, this compound exhibited a time to maximum concentration (Tmax) of 1.5-3.5 hours and a terminal half-life of 11.4-19.1 hours, supporting once-daily administration.[1]
Q4: Is there a known link between IL-17A inhibition and liver function?
A4: Research suggests a complex role for IL-17A in liver pathophysiology. While this compound's hepatotoxicity is considered an off-target effect, some studies indicate that IL-17A itself can be involved in liver inflammation. For instance, IL-17 deficiency has been shown to reduce acetaminophen-induced liver damage in mice.[3] Conversely, inhibiting IL-17A has been suggested as a potential therapeutic strategy for certain liver conditions like metabolic-associated fatty liver disease (MAFLD) and has shown to have a neutral effect on liver enzymes in some studies of patients with psoriasis.[4][5]
Troubleshooting Guide for Preclinical Studies
This guide addresses potential issues that may arise during in vitro and in vivo experiments aimed at evaluating the hepatotoxicity of this compound.
| Issue | Potential Cause | Recommended Solution |
| High background cytotoxicity in in vitro hepatocyte assays (even in control groups) | 1. Poor health of primary hepatocytes. 2. Suboptimal cell culture conditions. 3. Contamination. | 1. Ensure high viability of cryopreserved hepatocytes upon thawing. Use pre-screened, high-quality cells. 2. Optimize seeding density, media, and coating of culture plates. 3. Regularly test for mycoplasma and other contaminants. |
| Inconsistent dose-response to this compound in cytotoxicity assays | 1. Issues with compound solubility or stability in culture media. 2. Variability in metabolic capacity of hepatocytes between donors. 3. Inaccurate serial dilutions. | 1. Verify the solubility of this compound in your vehicle and final culture medium. Use a consistent, low percentage of the vehicle (e.g., DMSO). 2. Use hepatocytes from multiple donors to assess variability. 3. Prepare fresh dilutions for each experiment and verify concentrations if possible. |
| No significant elevation of liver enzymes (in vivo) at expected doses | 1. Insufficient drug exposure in the animal model. 2. Animal model is not sensitive to the specific mechanism of toxicity. 3. Timing of blood collection is not optimal to detect peak enzyme levels. | 1. Conduct pharmacokinetic studies to confirm systemic exposure of this compound in your chosen animal model. 2. Consider using a model that is sensitized to DILI, for example, by co-administering a low dose of lipopolysaccharide (LPS). 3. Perform a time-course study to determine the optimal time point for measuring ALT, AST, and other liver injury markers after dosing. |
| Unexpected mortality in animal studies | 1. Acute, severe off-target toxicity unrelated to the liver. 2. Formulation or vehicle toxicity. | 1. Perform a thorough necropsy and histopathological analysis of all major organs. 2. Include a vehicle-only control group to rule out toxicity from the formulation. |
Quantitative Data Summary
Due to the proprietary nature of preclinical data, specific dose-response data for this compound in animal models is not publicly available. However, the following table summarizes the key findings from the Phase I clinical trial.
| Study Population | Dose Cohorts (Multiple Ascending Dose) | Adverse Events |
| Healthy Adult Participants | 100 mg, 400 mg, 1,000 mg daily for 14 days | - Increased liver transaminases or acute hepatitis in 1 participant in the 400 mg cohort and 3 participants in the 1,000 mg cohort. - One case of severe acute hepatitis requiring hospitalization.[1] |
Experimental Protocols
In Vitro Hepatotoxicity Assessment using Primary Human Hepatocytes
This protocol outlines a general procedure for assessing the cytotoxicity of this compound in primary human hepatocytes.
| Step | Procedure | Key Considerations |
| 1. Cell Plating | Plate cryopreserved primary human hepatocytes on collagen-coated plates at an appropriate density. Allow cells to attach and form a monolayer (typically 24-48 hours). | Use high-viability hepatocytes and appropriate plating medium. |
| 2. Compound Preparation | Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to achieve the desired final concentrations in the culture medium. | The final solvent concentration should be non-toxic to the cells (typically ≤0.1%). |
| 3. Dosing | Replace the culture medium with medium containing the different concentrations of this compound or vehicle control. | Include a positive control known to induce hepatotoxicity (e.g., acetaminophen). |
| 4. Incubation | Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours). | |
| 5. Cytotoxicity Assay | Measure cell viability using a validated method, such as the MTT assay, LDH release assay, or a high-content imaging-based assay. | Multiple endpoints can provide a more comprehensive assessment of cytotoxicity. |
| 6. Data Analysis | Calculate the percentage of cell viability relative to the vehicle control for each concentration of this compound. Determine the IC50 value if a clear dose-response is observed. |
In Vivo Assessment of Drug-Induced Liver Injury in Mice
This protocol provides a general framework for evaluating the potential of this compound to cause liver injury in a mouse model.
| Step | Procedure | Key Considerations |
| 1. Animal Acclimation and Grouping | Acclimate mice to the facility for at least one week. Randomly assign mice to different dose groups (e.g., vehicle control, low dose, mid dose, high dose of this compound). | Use a sufficient number of animals per group to achieve statistical power. |
| 2. Dosing | Administer this compound or vehicle control via the intended clinical route (oral). Dosing may be single or repeated over a set period (e.g., 7 or 14 days). | Base dose selection on available pharmacokinetic and in vitro data. |
| 3. Monitoring | Monitor animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior). | |
| 4. Sample Collection | At the end of the study, collect blood via cardiac puncture for serum chemistry analysis. Euthanize the animals and collect the liver for histopathological examination. | Collect samples at a consistent time point relative to the last dose. |
| 5. Analysis | - Serum Chemistry: Measure levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST). - Histopathology: Process, section, and stain liver tissue (e.g., with H&E) and have it evaluated by a qualified pathologist for signs of necrosis, inflammation, and other abnormalities. | |
| 6. Data Interpretation | Compare the results from the this compound-treated groups to the vehicle control group to assess for dose-dependent signs of liver injury. |
Visualizations
IL-17A Signaling Pathway
The following diagram illustrates the signaling pathway inhibited by this compound. This compound is a small molecule that inhibits the interaction between IL-17A and its receptor, IL-17RA.
Caption: Simplified IL-17A signaling pathway and the point of inhibition by this compound.
Experimental Workflow for In Vitro Hepatotoxicity Testing
The following diagram outlines the general workflow for testing the hepatotoxicity of this compound in a cell-based assay.
Caption: Workflow for in vitro hepatotoxicity assessment of this compound.
References
- 1. Safety, Tolerability, and Pharmacokinetics of an Oral Small Molecule Inhibitor of IL-17A (this compound): A Phase I Randomized Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound / Eli Lilly [delta.larvol.com]
- 3. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 4. The Essential Role of IL-17 as the Pathogenetic Link between Psoriasis and Metabolic-Associated Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Metabolic Profiling and Reactive Metabolite Identification of Novel Small Molecule Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the metabolic profiling and reactive metabolite identification of investigational drugs, with a focus on compounds similar to the IL-17A inhibitor, LY3509754. Given the reported drug-induced liver injury (DILI) associated with this compound, early and thorough metabolic investigation is critical.[1]
Frequently Asked Questions (FAQs)
Q1: Where should I start with the metabolic profiling of a new chemical entity (NCE)?
A1: The initial step is typically an in vitro metabolic stability assessment using liver microsomes from relevant species (e.g., human, rat, mouse, dog).[2] This assay helps to determine the intrinsic clearance of the compound and provides initial samples for metabolite identification. A common starting point is to incubate the NCE with human liver microsomes in the presence of NADPH as a cofactor for Phase I metabolism.[2]
Q2: What are the key experimental systems for identifying metabolites?
A2: A tiered approach is recommended. Start with subcellular fractions like liver microsomes and S9 fractions. Progress to cellular systems like primary hepatocytes, and finally to in vivo studies in animal models. Each system offers a different level of complexity and physiological relevance. For instance, microsomes are excellent for identifying Phase I metabolites, while hepatocytes are required for studying both Phase I and Phase II metabolism and can provide insights into transporter effects.
Q3: How do I identify potential reactive metabolites?
A3: Reactive metabolite identification involves "trapping" these unstable, electrophilic species with nucleophilic reagents.[3] The most common trapping agents are glutathione (GSH) for soft electrophiles and cyanide (KCN) for hard electrophiles.[3][4] These experiments are typically conducted in liver microsomes, and the resulting adducts are identified by high-resolution mass spectrometry.[3] The use of stable isotope-labeled trapping agents (e.g., ¹³C₂¹⁵N-GSH) can aid in the confident identification of adducts by creating a characteristic isotopic doublet in the mass spectrum.[3]
Q4: What analytical techniques are best suited for metabolite profiling?
A4: Liquid chromatography coupled with high-resolution mass spectrometry (LC-MS/MS) is the primary analytical tool for both metabolic profiling and reactive metabolite identification.[4] It allows for the separation, detection, and structural elucidation of metabolites. Techniques like untargeted metabolomics can provide a broad overview of all detectable metabolites that change after drug exposure.[5][6]
Q5: The clinical data for this compound showed potential drug-induced liver injury (DILI). How can I investigate this pre-clinically?
A5: The observation of DILI with this compound underscores the importance of a robust reactive metabolite screening strategy.[1] The formation of reactive metabolites is a leading hypothesis for the cause of idiosyncratic DILI.[3] Therefore, a comprehensive in vitro reactive metabolite assessment using human liver microsomes and trapping agents is crucial. Additionally, investigating the potential for mitochondrial toxicity and inhibition of bile salt export pump (BSEP) are important follow-up studies.
Troubleshooting Guides
Issue 1: Low Metabolic Turnover in Liver Microsomes
| Potential Cause | Troubleshooting Step |
| Low intrinsic clearance of the compound. | Consider using a more metabolically active system, such as suspended primary hepatocytes. |
| Inappropriate cofactor concentration. | Ensure NADPH is at an optimal concentration (typically 1 mM). For Phase II metabolism, include relevant cofactors like UDPGA.[2] |
| Compound is not a substrate for microsomal enzymes. | The metabolic pathway may be mediated by non-microsomal enzymes (e.g., cytosolic enzymes). Use S9 fraction or hepatocytes. |
| Poor solubility of the compound in the incubation. | Check the solubility of your compound in the final incubation buffer. The use of a small percentage of an organic co-solvent (e.g., <1% DMSO) may be necessary. |
Issue 2: Difficulty in Identifying Reactive Metabolite Adducts
| Potential Cause | Troubleshooting Step |
| Low level of reactive metabolite formation. | Increase the protein concentration in the microsomal incubation or extend the incubation time. However, be mindful of potential protein degradation. |
| Instability of the GSH or cyanide adduct. | Some adducts can be unstable. Ensure prompt sample analysis after quenching the reaction. |
| Interference from matrix components. | Optimize the sample preparation method (e.g., protein precipitation, solid-phase extraction) to reduce matrix effects. |
| Incorrect mass spectrometry settings. | Utilize high-resolution mass spectrometry with data-dependent scanning to capture MS/MS spectra of potential adducts. Use extracted ion chromatograms (XICs) for the predicted masses of the adducts. |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
-
Prepare the Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (final concentration 0.5 mg/mL), your test compound (e.g., 1 µM), and phosphate buffer (pH 7.4) to the final volume.[2]
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the Reaction: Add NADPH (final concentration 1 mM) to start the metabolic reaction.[2]
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Quench the Reaction: Immediately add the aliquot to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).
-
Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for LC-MS/MS analysis.
-
Data Analysis: Determine the disappearance of the parent compound over time to calculate the half-life and intrinsic clearance.
Protocol 2: Reactive Metabolite Trapping with Glutathione (GSH)
-
Prepare the Incubation Mixture: Combine human liver microsomes (0.5 mg/mL), your test compound (e.g., 10 µM), and phosphate buffer (pH 7.4).[2]
-
Add Trapping Agent: Add a mixture of stable isotope-labeled and unlabeled GSH (final concentration 5 mM).[2]
-
Pre-incubation: Pre-incubate at 37°C for 5 minutes.
-
Initiate the Reaction: Add NADPH (1 mM).
-
Incubation: Incubate for a fixed time (e.g., 60 minutes) at 37°C.
-
Quench and Prepare Sample: Quench the reaction with ice-cold acetonitrile and prepare the sample as described in Protocol 1.
-
LC-MS/MS Analysis: Analyze the sample using high-resolution mass spectrometry. Search for the characteristic isotopic doublet pattern of the GSH adducts.
Visualizations
Caption: A generalized workflow for metabolic profiling and reactive metabolite identification.
Caption: A troubleshooting decision tree for low metabolic turnover.
References
- 1. Safety, Tolerability, and Pharmacokinetics of an Oral Small Molecule Inhibitor of IL-17A (this compound): A Phase I Randomized Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaron.com [pharmaron.com]
- 3. Reactive Metabolite Assessment | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 4. mdpi.com [mdpi.com]
- 5. Metabolomic profiling reveals amino acid and carnitine alterations as metabolic signatures in psoriasis [thno.org]
- 6. The impacts of biologic treatment on metabolic profiling in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Clinical Development of Oral IL-17A Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the clinical development of oral Interleukin-17A (IL-17A) inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
I. General & Preclinical Development
Q1: What are the main challenges in developing oral small molecule inhibitors targeting the IL-17A pathway?
A1: The development of oral IL-17A inhibitors faces several hurdles. A primary challenge is designing small molecules that can effectively and specifically disrupt the large, flat protein-protein interaction (PPI) surface between IL-17A and its receptor, IL-17RA.[1] These PPI interfaces often lack the well-defined pockets typically targeted by small molecule drugs.[1] Furthermore, achieving oral bioavailability and favorable pharmacokinetic properties while maintaining potency is a significant challenge.[2] Preclinical challenges also include ensuring the molecule's stability and minimizing off-target effects that could lead to toxicity.[3]
Q2: We are observing inconsistent results in our in vitro IL-17A-induced cytokine production assays. What could be the cause?
A2: Inconsistent results in these assays can stem from several factors:
-
Suboptimal Reagent Concentrations: The concentrations of both recombinant IL-17A and your test inhibitor are critical. It is recommended to first determine the EC50 of your IL-17A in the specific cell line and then use a concentration around the EC80 to test a range of inhibitor concentrations to determine the IC50.[4]
-
Reagent Handling: Improper storage or multiple freeze-thaw cycles of IL-17A or the inhibitor can lead to degradation and loss of activity.[4]
-
Cell Viability: High concentrations of the inhibitor or the solvent (like DMSO) may be toxic to the cells, affecting their ability to respond to IL-17A. Always include a "solvent only" control to assess for toxicity.[4]
-
Contamination: Bacterial or endotoxin contamination in your inhibitor stock solution can trigger inflammatory responses in cells, masking the specific effect of IL-17A inhibition.[4]
Q3: Our oral IL-17A inhibitor shows good in vitro potency but poor in vivo efficacy in animal models. What are the potential reasons?
A3: The discrepancy between in vitro potency and in vivo efficacy is a common challenge. Potential reasons include:
-
Poor Pharmacokinetics (PK): The compound may have low oral bioavailability, high first-pass metabolism, or rapid clearance, resulting in insufficient exposure at the site of action.
-
Formulation Issues: The formulation of the drug for oral administration may not be optimal for dissolution and absorption in the gastrointestinal tract.[2]
-
Target Engagement in a Complex System: The in vivo environment is more complex than an in vitro cell culture. The presence of other cytokines and cell types might influence the overall response to IL-17A inhibition.
-
Species Differences: The inhibitor's affinity and efficacy might differ between the human IL-17A target and its rodent ortholog in the animal model.
II. Clinical Development & Safety
Q4: What are the known safety concerns observed in the clinical development of oral IL-17A inhibitors?
A4: A significant safety concern that has emerged is the potential for drug-induced liver injury (DILI). For instance, the clinical development of LY3509754, an oral small molecule IL-17A inhibitor, was halted due to participants experiencing increased liver transaminases and acute hepatitis.[3] Liver biopsies in these cases showed lymphocyte-rich inflammation.[3] It is theorized that this DILI may be related to off-target effects rather than the inhibition of IL-17A itself.[3] Other general adverse events associated with IL-17 inhibitors (including injectable biologics) include an increased risk of infections, particularly mucocutaneous candidiasis, and nasopharyngitis.[5][6][7]
Q5: How can we monitor for potential liver toxicity during clinical trials of our oral IL-17A inhibitor?
A5: Rigorous monitoring for potential hepatotoxicity is crucial. This should include:
-
Frequent Liver Function Tests (LFTs): Regular monitoring of alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and bilirubin levels.
-
Close Observation for Clinical Symptoms: Monitoring for symptoms of liver injury such as fatigue, nausea, abdominal pain, and jaundice.
-
Establishing a Clear Stopping Rule: Defining specific LFT elevation thresholds that would trigger treatment discontinuation and further investigation.
-
Investigative Studies: In case of suspected DILI, conducting thorough investigations, including liver biopsies, to understand the nature of the liver injury.
Q6: Are there any paradoxical reactions reported with IL-17A inhibition that we should be aware of?
A6: Yes, paradoxical reactions have been reported with IL-17 inhibitors. While more commonly associated with injectable biologics, it is a potential concern for oral inhibitors as well. These reactions can include the new onset or exacerbation of inflammatory bowel disease (IBD).[8] The exact mechanism is not fully understood but may involve a shift in cytokine balance. Therefore, careful monitoring of gastrointestinal symptoms in clinical trial participants is warranted.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Oral IL-17A Inhibitors in Phase I Studies
| Compound | Dose Range (Single Ascending Dose) | Tmax (hours) | Terminal Half-life (hours) | Exposure |
| This compound | 10 - 2,000 mg | 1.5 - 3.5 | 11.4 - 19.1 | Dose-dependent increase |
| Cedirogant (ABBV-157) | Not explicitly stated in the provided context | Not explicitly stated in the provided context | Not explicitly stated in the provided context | Characterized by a 2-compartment PK model with delayed absorption and autoinduction |
Data for this compound from a Phase I study in healthy participants.[3] Data for Cedirogant from Phase I studies in healthy participants and psoriasis patients.[9]
Table 2: Adverse Events of Concern with Oral IL-17A Inhibitors
| Adverse Event | Compound | Incidence/Details | Potential Mechanism |
| Drug-Induced Liver Injury (DILI) | This compound | Increased liver transaminases and acute hepatitis in 4 participants (400 mg and 1,000 mg MAD cohorts).[3] | Theorized to be an off-target effect.[3] |
| Infections (e.g., Candidiasis) | General IL-17 Inhibitors | Increased risk of mucocutaneous candidiasis.[6][7] | IL-17 plays a role in mucosal immunity against fungi. |
| Nasopharyngitis | General IL-17 Inhibitors | Commonly reported adverse event.[5] | Related to the immunomodulatory effects of IL-17 inhibition. |
Experimental Protocols
Protocol 1: IL-17A-Induced IL-6 Production Assay in Human Dermal Fibroblasts
Objective: To assess the ability of a test compound to inhibit IL-17A-induced production of the pro-inflammatory cytokine IL-6 in a relevant cell line.
Methodology:
-
Cell Seeding: Seed human dermal fibroblasts into a 96-well cell culture plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound (oral IL-17A inhibitor) in cell culture medium.
-
Compound Addition: Add the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO at the same final concentration as in the compound wells).
-
Pre-incubation: Incubate the plate for 1 hour at 37°C.
-
IL-17A Stimulation: Prepare a solution of recombinant human IL-17A in cell culture medium at a pre-determined optimal concentration (e.g., EC80). Add the IL-17A solution to all wells except for the unstimulated control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
Cytokine Quantification: Measure the concentration of IL-6 in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of IL-6 production for each compound concentration relative to the IL-17A-stimulated vehicle control. Determine the IC50 value of the test compound.
Protocol 2: IL-17A/IL-17RA Binding Assay (ELISA-based)
Objective: To screen for compounds that directly interfere with the binding of IL-17A to its receptor, IL-17RA.
Methodology:
-
Plate Coating: Coat a 96-well microplate with recombinant human IL-17RA overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the plate with a suitable blocking buffer for 1 hour at room temperature to prevent non-specific binding.
-
Washing: Repeat the washing step.
-
Compound Addition: Add serial dilutions of the test compounds to the wells.
-
Biotinylated IL-17A Addition: Add a fixed, pre-optimized concentration of biotinylated human IL-17A to all wells.
-
Incubation: Incubate the plate for 2 hours at room temperature to allow for competitive binding.
-
Washing: Repeat the washing step to remove unbound reagents.
-
Streptavidin-HRP Addition: Add streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate thoroughly to remove unbound streptavidin-HRP.
-
Detection: Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a plate reader.
-
Data Analysis: A decrease in signal in the presence of the test compound indicates inhibition of the IL-17A/IL-17RA interaction. Calculate the percentage of inhibition and determine the IC50 value.
Visualizations
Caption: Simplified overview of the IL-17A signaling cascade.
Caption: Step-by-step workflow for the cytokine production assay.
Caption: A logical approach to troubleshooting common in vitro assay issues.
References
- 1. Protein-protein interaction modulators: advances, successes and remaining challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Safety, Tolerability, and Pharmacokinetics of an Oral Small Molecule Inhibitor of IL-17A (this compound): A Phase I Randomized Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Adverse events associated with anti-IL-17 agents for psoriasis and psoriatic arthritis: a systematic scoping review [frontiersin.org]
- 6. Adverse Events and Immune Response in Psoriasis Patients Receiving Interleukin-17 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adverse Events and Immune Response in Psoriasis Patients Receiving Interleukin-17 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Improving the Selectivity of Small Molecule IL-17A Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the discovery and optimization of small molecule Interleukin-17A (IL-17A) inhibitors. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows, with a focus on enhancing inhibitor selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to confirm that my small molecule is inhibiting the IL-17A pathway?
A1: Initial confirmation of on-target activity involves a multi-step approach. First, establish direct binding of your compound to IL-17A using a biochemical assay. Subsequently, demonstrate the functional consequence of this binding by showing inhibition of IL-17A-induced downstream signaling in a cellular context.
Q2: My biochemical assay (e.g., ELISA, TR-FRET) is showing inconsistent results. What are the common causes and solutions?
A2: Inconsistent results in biochemical assays often stem from issues with reagents, plate handling, or instrumentation. Refer to the detailed troubleshooting guides for specific assays in the sections below. Common culprits include improper reagent storage leading to degradation, inaccurate pipetting, insufficient washing, and suboptimal plate reader settings.
Q3: How do I differentiate between a true IL-17A inhibitor and a compound that is generally cytotoxic in my cellular assay?
A3: To distinguish between specific IL-17A inhibition and general cytotoxicity, it is crucial to run parallel assays. A cytotoxicity assay (e.g., MTT, LDH) should be performed at the same concentrations as your functional assay. A potent inhibitor of IL-17A signaling should exhibit a significant therapeutic window, meaning it inhibits the pathway at concentrations well below those that cause cell death. Additionally, testing the compound's effect on cells stimulated with a different cytokine that signals through a separate pathway can demonstrate specificity.
Q4: What is the significance of the IL-17A/IL-17F heterodimer, and should I be concerned about inhibiting it?
A4: The IL-17A/IL-17F heterodimer is also a pro-inflammatory cytokine. While the IL-17A homodimer is often considered the primary pathogenic driver in many autoimmune diseases, the heterodimer also contributes to inflammation.[1][2] Some therapeutic strategies aim to inhibit both IL-17A and IL-17F.[3][4] When developing a highly selective IL-17A small molecule inhibitor, it is essential to characterize its activity against the IL-17A/F heterodimer and the IL-17F homodimer to fully understand its biological profile.
Q5: What are the best practices for assessing the selectivity of my small molecule inhibitor?
A5: A comprehensive selectivity profile is critical. This should include:
-
Family Member Selectivity: Test your compound against other members of the IL-17 family, particularly IL-17F.
-
Cross-Pathway Selectivity: Evaluate your inhibitor in cellular assays using other pro-inflammatory stimuli (e.g., TNF-α, IL-1β) to ensure it does not broadly suppress inflammatory responses.
-
Off-Target Profiling: Utilize commercially available services that screen your compound against a panel of common off-targets like kinases, GPCRs, and ion channels.[5]
IL-17A Signaling Pathway
The IL-17A signaling cascade is a key driver of inflammation in numerous autoimmune diseases.[6][7][8] IL-17A, primarily produced by Th17 cells, binds to a heterodimeric receptor complex of IL-17RA and IL-17RC.[6][9][10] This binding event recruits the adaptor protein Act1, which in turn engages TRAF6, leading to the activation of downstream pathways including NF-κB and MAPKs.[3][9] This culminates in the production of pro-inflammatory cytokines (e.g., IL-6), chemokines, and antimicrobial peptides.[6][7]
References
- 1. Small molecule interleukin (IL) 17A/A antagonists and antibodies blocking both IL17A/A and IL17A/F demonstrate equivalent degrees of efficacy in preclinical models of skin and joint inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ELISA Kit Troubleshooting | Rockland [rockland.com]
- 3. Dual inhibition of IL-17A and IL-17F in psoriatic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. toxicology.org [toxicology.org]
- 6. What are the key players in the pharmaceutical industry targeting IL-17A? [synapse.patsnap.com]
- 7. Frontiers | Adverse events associated with anti-IL-17 agents for psoriasis and psoriatic arthritis: a systematic scoping review [frontiersin.org]
- 8. acrconvergencetoday.org [acrconvergencetoday.org]
- 9. benchchem.com [benchchem.com]
- 10. Interleukin 17 Family Cytokines: Signaling Mechanisms, Biological Activities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
Developing in vitro models to predict hepatotoxicity of LY3509754 analogs
This technical support center provides researchers, scientists, and drug development professionals with guidance on establishing and troubleshooting in vitro models to assess the potential hepatotoxicity of LY3509754 analogs. Given that the parent compound, this compound, was discontinued due to drug-induced liver injury (DILI), a robust preclinical screening strategy is critical for the development of safer analogs.[1][2]
Frequently Asked Questions (FAQs): Model Selection & Experimental Design
Q1: Which in vitro model is best suited for predicting the hepatotoxicity of this compound analogs?
A1: There is no single "best" model, as the optimal choice depends on the specific research question, desired throughput, and available resources. Primary human hepatocytes (PHHs) are considered the "gold standard" due to their physiological relevance, but they rapidly lose their specific functions when cultured in traditional 2D monolayers.[3] For screening this compound analogs, a tiered approach is recommended, starting with simpler models and progressing to more complex, physiologically relevant systems for promising candidates. Three-dimensional (3D) models, such as spheroids, and co-culture systems generally offer better predictive power for long-term and metabolism-dependent toxicity.[4][5]
Table 1: Comparison of Common In Vitro Liver Models for Hepatotoxicity Testing
| Model Type | Advantages | Disadvantages | Best For |
| Immortalized Cell Lines (e.g., HepG2, HepaRG) | High availability, low cost, easy to culture, suitable for high-throughput screening.[6][7] | Low metabolic enzyme activity (especially HepG2), may not reflect primary hepatocyte responses.[6][7] | Early-stage high-throughput screening, initial cytotoxicity assessment. |
| Primary Human Hepatocytes (PHHs) - 2D Monolayer | Gold standard for metabolic and toxicity studies due to physiological relevance.[3] | Rapid loss of phenotype and metabolic function (days), limited availability, high cost, significant donor-to-donor variability.[3][8] | Short-term toxicity studies (<72 hours), initial metabolism profiling. |
| PHHs / Cell Lines - 3D Spheroids | More in vivo-like phenotype, maintain metabolic function and viability for longer periods (weeks), improved sensitivity for detecting DILI.[5][7][9] | More complex to culture, potential for nutrient/oxygen gradients within the spheroid, may be less suitable for high-throughput imaging.[8][9] | Chronic toxicity testing, evaluating metabolism-dependent toxicity, mechanistic studies. |
| Co-culture Models (Hepatocytes + Non-Parenchymal Cells) | Mimic cellular interactions in the liver, can model inflammation and other complex DILI mechanisms.[8][10] | Increased complexity in setup and analysis, potential for overgrowth of non-parenchymal cells.[5] | Investigating immune-mediated DILI, mechanistic studies involving cell-cell communication. |
| Liver-on-a-Chip / Microphysiological Systems | Incorporate fluid flow and 3D architecture, closely mimicking the liver microenvironment, high predictive accuracy.[11][12] | Low throughput, high cost, technically demanding. | Mechanistic studies, late-stage preclinical validation, investigating complex DILI. |
Q2: What are the most critical hepatotoxicity endpoints to measure for this compound analogs?
A2: A multiparametric approach is essential to capture the diverse mechanisms of DILI.[13] The clinical DILI associated with this compound involved elevated transaminases, suggesting hepatocellular injury.[1] Therefore, assays should focus on cell death, mitochondrial dysfunction, and oxidative stress, which are common underlying mechanisms.[10][14]
Table 2: Key In Vitro Assays for Hepatotoxicity Assessment
| Category | Endpoint | Assay Principle | Example Readout |
| Cytotoxicity | Cell Viability / Membrane Integrity | Measures metabolic activity (e.g., MTS/MTT) or release of intracellular enzymes (e.g., LDH). | IC50 value, % LDH release. |
| Mitochondrial Dysfunction | Mitochondrial Membrane Potential (MMP) | Use of fluorescent dyes (e.g., TMRM, JC-1) that accumulate in polarized mitochondria. | Decrease in fluorescence intensity. |
| ATP Depletion | Luciferase-based assays to quantify intracellular ATP levels. | Decrease in luminescence. | |
| Glucose vs. Galactose Metabolism | Cells are forced to rely on oxidative phosphorylation in galactose media, increasing sensitivity to mitochondrial toxicants.[15] | Lower IC50 in galactose vs. glucose media. | |
| Oxidative Stress | Reactive Oxygen Species (ROS) Production | Probes that become fluorescent upon oxidation by ROS (e.g., DCFH-DA, CellROX). | Increase in fluorescence. |
| Glutathione (GSH) Depletion | Assays that measure the level of reduced glutathione, a key intracellular antioxidant. | Decrease in luminescence or fluorescence. | |
| Apoptosis | Caspase Activation | Assays that measure the activity of key executioner caspases (e.g., Caspase-3/7). | Increase in luminescence or fluorescence. |
| Steatosis | Intracellular Lipid Accumulation | Staining with lipophilic dyes (e.g., Nile Red, Oil Red O). | Increase in fluorescence or absorbance. |
| Cholestasis | Bile Salt Export Pump (BSEP) Inhibition | Assays using fluorescent BSEP substrates to measure transporter activity. | IC50 value for BSEP inhibition. |
Experimental Workflows & Signaling Pathways
A systematic workflow is crucial for efficiently screening and characterizing the hepatotoxicity of this compound analogs.
Caption: A tiered experimental workflow for hepatotoxicity screening of this compound analogs.
Drug-induced liver injury often results from a cascade of intracellular events.[16] An initial insult, such as the formation of a reactive metabolite or direct mitochondrial inhibition, can trigger oxidative stress and the activation of stress-related signaling pathways, culminating in cell death.[17][18]
Caption: Simplified signaling cascade in drug-induced liver injury (DILI).
Troubleshooting Guides
Issue 1: High variability between replicate wells in my 2D cell-based assay.
-
Possible Cause: Inconsistent Cell Seeding. Cells can settle in the tube or reservoir, leading to a density gradient during plating.
-
Solution: Ensure the cell suspension is mixed thoroughly before and during the plating process. For microplates, after seeding, let the plate sit on a level surface at room temperature for 15-20 minutes before placing it in the incubator to allow for even cell distribution.[19]
-
-
Possible Cause: Pipetting Errors. Inaccurate or inconsistent pipetting, especially of small volumes of test compounds, is a major source of variability.
-
Solution: Calibrate pipettes regularly. Pre-wet pipette tips before aspirating reagents. Pipette slowly and consistently, ensuring the tip is submerged to the correct depth.[19]
-
-
Possible Cause: Edge Effect. Wells on the perimeter of a microplate are more prone to evaporation and temperature fluctuations, leading to different results compared to interior wells.
-
Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier. Using plate sealers can also minimize evaporation during long incubations.[19]
-
Issue 2: My 3D spheroids are not forming properly or are inconsistent in size.
-
Possible Cause: Incorrect Cell Seeding Density. Too few cells will not aggregate efficiently, while too many can lead to large, necrotic cores.
-
Solution: Perform a cell titration experiment to determine the optimal seeding density for your cell type and plate format. Start with a range (e.g., 500 to 5,000 cells/well for a 96-well U-bottom plate) and assess spheroid formation and viability after 48-72 hours.
-
-
Possible Cause: Suboptimal Culture Conditions. The choice of media and plate type can significantly impact spheroid formation.
-
Solution: Use ultra-low attachment (ULA) plates to promote cell aggregation. Ensure the media formulation supports long-term 3D culture; specialized media may be required. The hanging drop method is an alternative for generating uniform spheroids but can be more labor-intensive.[9]
-
-
Possible Cause: Cell Line Characteristics. Not all cell lines are suitable for spheroid formation.
-
Solution: If using a cell line like HepG2, ensure you are using a subclone known to form robust spheroids. If problems persist, consider a different cell source, such as PHHs or the HepaRG cell line, which are known to form functional spheroids.[7]
-
Issue 3: I am not detecting toxicity with known hepatotoxins in my 3D spheroid model.
-
Possible Cause: Insufficient Exposure Time. 3D models are often more robust than 2D monolayers, and toxicity may take longer to manifest, especially for chronic or metabolism-dependent toxicants.[9]
-
Solution: Extend the exposure duration. For chronic toxicity assessment, a repeat-dosing regimen over 7 to 21 days is recommended to better mimic in vivo exposure.[7]
-
-
Possible Cause: Dose Normalization. Spheroids contain significantly more cells and biomass than a 2D well. A concentration that is toxic in a 2D culture may be readily metabolized and detoxified in a 3D spheroid.
-
Possible Cause: Assay Limitation. Some assays are optimized for 2D monolayers and may have poor reagent penetration into the dense spheroid core.
-
Solution: Use assays specifically validated for 3D models. For example, "3D-optimized" cell viability reagents are designed for better lytic capacity and penetration. For imaging-based assays, consider spheroid clearing techniques or analysis of cryosections.
-
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment in 3D Spheroids using CellTiter-Glo® 3D
This protocol measures the number of viable cells in a 3D spheroid based on the quantification of ATP, which signals the presence of metabolically active cells.
Materials:
-
3D liver spheroids (e.g., PHH or HepaRG) cultured in 96-well ULA plates.
-
This compound analog compounds.
-
CellTiter-Glo® 3D Cell Viability Assay reagent (Promega).
-
Solid white 96-well assay plates.
-
Multichannel pipette.
-
Luminometer.
Methodology:
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Add the desired final concentrations to the wells containing the spheroids. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., a known hepatotoxin like Diclofenac) wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours, 7 days, or 14 days with repeat dosing).
-
Assay Preparation: Thaw the CellTiter-Glo® 3D reagent and equilibrate to room temperature.
-
Plate Equilibration: Remove the spheroid plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Reagent Addition: Add a volume of CellTiter-Glo® 3D reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL reagent to 100 µL of medium).
-
Lysis & Signal Stabilization: Mix the contents vigorously on an orbital shaker for 5 minutes to induce cell lysis. Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Data Acquisition: Transfer the lysate from the ULA plate to a solid white assay plate to minimize crosstalk.[21] Read the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve and determine the IC50 value for each analog.
Protocol 2: Oxidative Stress Assessment using ROS-Glo™ H₂O₂ Assay
This protocol measures the level of hydrogen peroxide (H₂O₂), a key reactive oxygen species, in the cell culture medium as an indicator of oxidative stress.
Materials:
-
Hepatocytes cultured in an appropriate format (2D or 3D).
-
This compound analog compounds.
-
ROS-Glo™ H₂O₂ Assay kit (Promega).
-
Solid white 96-well assay plates.
-
Luminometer.
Methodology:
-
Compound Treatment: Treat cells with serial dilutions of the this compound analogs for the desired time (e.g., 6-24 hours). Include vehicle and positive controls (e.g., Menadione).
-
Substrate Addition: Prepare the H₂O₂ Substrate Dilution Buffer. Add the H₂O₂ Substrate to the cells at a 1:1000 dilution (e.g., 0.1 µL per 100 µL of media).
-
Incubation: Incubate the plate for 2 hours at 37°C. During this time, the substrate is converted into a luciferin precursor by H₂O₂.
-
Signal Generation: Prepare the ROS-Glo™ Detection Solution. Add a volume of Detection Solution equal to the volume of medium in each well.
-
Signal Stabilization: Incubate at room temperature for 20 minutes.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the relative light unit (RLU) values to the vehicle control to determine the fold-increase in ROS production for each analog concentration.
References
- 1. Safety, Tolerability, and Pharmacokinetics of an Oral Small Molecule Inhibitor of IL-17A (this compound): A Phase I Randomized Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LY-3509754 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Perspective: How complex in vitro models are addressing the challenges of predicting drug-induced liver injury [frontiersin.org]
- 5. Frontiers | Current Perspective: 3D Spheroid Models Utilizing Human-Based Cells for Investigating Metabolism-Dependent Drug-Induced Liver Injury [frontiersin.org]
- 6. Frontiers | The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics [frontiersin.org]
- 7. Liver three-dimensional cellular models for high-throughput chemical testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro models for liver toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro Assessment of Drug-Induced Liver Injury Using Cell-Based Models: A Review | Semantic Scholar [semanticscholar.org]
- 11. State of the art in vitro models which accurately predict human liver toxicity | NC3Rs [nc3rs.org.uk]
- 12. humanspecificresearch.org [humanspecificresearch.org]
- 13. In vitro evaluation of potential hepatotoxicity induced by drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Key Challenges and Opportunities Associated with the Use of In Vitro Models to Detect Human DILI: Integrated Risk Assessment and Mitigation Plans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. Current Concepts of Mechanisms in Drug-Induced Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Regulation of drug-induced liver injury by signal transduction pathways: critical role of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Determination of Drug Toxicity Using 3D Spheroids Constructed From an Immortal Human Hepatocyte Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
Synthesis and screening of LY3509754 analogs with improved safety profiles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on the synthesis and screening of analogs of LY3509754, a small molecule inhibitor of Interleukin-17A (IL-17A).
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is there interest in developing analogs?
A1: this compound is a potent, selective, and orally bioavailable small molecule inhibitor of IL-17A.[1] It was developed to block the pro-inflammatory signaling of IL-17A, which is implicated in various autoimmune diseases.[2] However, its clinical development was halted in Phase 1 due to findings of drug-induced liver injury (DILI) in healthy participants.[3][4] The serious nature of this adverse effect necessitates the development of analogs with improved safety profiles while retaining the therapeutic efficacy. The theory is that the liver injury may be related to an off-target effect rather than the inhibition of IL-17A itself.[3][4]
Q2: What was the primary safety concern with this compound?
A2: The primary safety concern with this compound was drug-induced liver injury (DILI).[3][4] In a Phase 1 study, some participants receiving multiple ascending doses experienced increased liver transaminases and acute hepatitis.[3] One case was severe, leading to hospitalization.[3] Liver biopsies revealed lymphocyte-rich, moderate-to-severe lobular inflammation.[3]
Q3: Have any analogs of this compound with improved safety been successfully developed?
A3: Research has been conducted to develop analogs with a better safety profile, primarily by replacing the furazan moiety, which was initially suspected of contributing to toxicity.[1][5] Two such analogs, compound 18 (containing a 1,3,4-oxadiazole) and compound 26 (containing an α-fluoroacrylate), were synthesized and showed efficacy in a rat arthritis model.[1][5] However, these analogs also demonstrated adverse findings in early rat and dog toxicity studies, which prevented their further development.[1][5] This suggests that the toxicity of this compound and its analogs may not be solely attributable to the furazan moiety.[1][5]
Q4: What is the mechanism of action of this compound?
A4: this compound is an inhibitor of IL-17A.[1] It binds to the IL-17A homodimer, preventing it from interacting with its receptor, IL-17RA.[1][4] This blockade disrupts the downstream signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines.
II. Data Presentation
Table 1: Preclinical and Clinical Observations for this compound
| Parameter | Observation | Reference |
| Target | Interleukin-17A (IL-17A) | [1] |
| Mechanism of Action | Inhibits binding of IL-17A to its receptor, IL-17RA | [1][4] |
| Indication (intended) | Psoriasis and other immune-mediated diseases | [2] |
| Phase of Development | Discontinued in Phase 1 | [5] |
| Primary Safety Concern | Drug-Induced Liver Injury (DILI) | [3][4] |
| Pharmacokinetics (Tmax) | 1.5 - 3.5 hours | [3] |
| Pharmacokinetics (t1/2) | 11.4 - 19.1 hours | [3] |
Table 2: Qualitative Safety Comparison of this compound and Analogs
| Compound | Structural Modification | Efficacy in Rat Arthritis Model | Reported Safety Findings | Reference |
| This compound | Furazan moiety | - | Drug-Induced Liver Injury (DILI) in humans | [3][4] |
| Analog 18 | Furazan replaced with 1,3,4-oxadiazole | Effective | Adverse findings in early rat and dog toxicity studies | [1][5] |
| Analog 26 | Furazan replaced with α-fluoroacrylate | Effective | Adverse findings in early rat and dog toxicity studies | [1][5] |
III. Experimental Protocols
A. Synthesis of a 1,3,4-Oxadiazole Analog (General Scheme)
Disclaimer: This is a generalized protocol based on published reaction schemes. Specific reaction conditions, purification methods, and characterization will require optimization.
The synthesis of 1,3,4-oxadiazole analogs of this compound involves the coupling of key intermediates. The following is a conceptual workflow:
-
Synthesis of the 1,3,4-Oxadiazole Core: This can be achieved through the cyclization of an appropriate acylhydrazide with a carboxylic acid derivative.
-
Synthesis of the Imidazopyridazine Moiety: This heterocyclic system is a key component of this compound and would be synthesized according to established methods.
-
Coupling and Final Assembly: The 1,3,4-oxadiazole and imidazopyridazine fragments are coupled to form the final analog.
For a detailed synthetic route, researchers should refer to the supplementary information of relevant medicinal chemistry publications.
B. In Vitro Screening: IL-17A Inhibition Assay (ELISA-based)
This protocol outlines a competitive ELISA to screen for compounds that inhibit the binding of IL-17A to its receptor, IL-17RA.
Materials:
-
Recombinant human IL-17A
-
Recombinant human IL-17RA, biotinylated
-
High-binding 96-well ELISA plates
-
Coating Buffer (e.g., PBS, pH 7.4)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Diluent (e.g., PBS with 0.1% BSA)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Test compounds (this compound analogs) and positive control (this compound)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with IL-17A (e.g., 1-2 µg/mL in Coating Buffer) overnight at 4°C.
-
Washing: Wash the plate 3 times with Wash Buffer.
-
Blocking: Block the plate with Blocking Buffer for 1-2 hours at room temperature.
-
Washing: Wash the plate 3 times with Wash Buffer.
-
Compound Incubation: Add serial dilutions of the test compounds and controls to the wells.
-
IL-17RA Binding: Add biotinylated IL-17RA to all wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate 3 times with Wash Buffer.
-
Streptavidin-HRP Incubation: Add Streptavidin-HRP conjugate and incubate for 30-60 minutes at room temperature.
-
Washing: Wash the plate 5 times with Wash Buffer.
-
Substrate Development: Add TMB substrate and incubate in the dark until a blue color develops.
-
Stopping the Reaction: Add Stop Solution to each well.
-
Reading: Read the absorbance at 450 nm. A lower absorbance indicates greater inhibition of the IL-17A/IL-17RA interaction.
C. In Vitro Safety Screening: Cell Viability Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the cytotoxicity of this compound analogs on a relevant cell line (e.g., HepG2, a human liver cell line).
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds (this compound analogs)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
Plate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Reading: Measure the absorbance at a wavelength of 570 nm. A decrease in absorbance compared to the vehicle control indicates reduced cell viability and potential cytotoxicity.
IV. Troubleshooting Guides
A. IL-17A Inhibition Assay (ELISA)
| Problem | Possible Cause | Solution |
| High Background | - Insufficient washing- Reagent contamination- High concentration of detection antibody or Streptavidin-HRP | - Increase the number of wash steps and ensure complete removal of buffer.- Use fresh, sterile reagents.- Titrate the detection antibody and Streptavidin-HRP to determine the optimal concentration. |
| Low Signal | - Inactive reagents- Insufficient incubation times- Low coating concentration | - Check the expiration dates and proper storage of reagents.- Ensure adherence to the recommended incubation times and temperatures.- Optimize the coating concentration of IL-17A. |
| High Variability between Replicates | - Pipetting errors- Inconsistent washing- Edge effects in the plate | - Use calibrated pipettes and ensure accurate and consistent pipetting.- Ensure uniform washing across all wells.- Avoid using the outer wells of the plate or fill them with buffer. |
B. Cell Viability Assay (MTT)
| Problem | Possible Cause | Solution |
| High Background in Wells without Cells | - Contamination of reagents or plates | - Use sterile reagents and plates. |
| Low Signal in Control Wells | - Low cell seeding density- Poor cell health | - Optimize the initial cell seeding density.- Ensure cells are healthy and in the logarithmic growth phase before seeding. |
| Inconsistent Results | - Uneven cell distribution- Incomplete solubilization of formazan crystals | - Ensure a single-cell suspension before seeding.- Ensure complete dissolution of the formazan crystals by gentle mixing or agitation. |
V. Mandatory Visualizations
Caption: IL-17A Signaling Pathway and the Point of Inhibition by this compound Analogs.
Caption: General Experimental Workflow for the Synthesis and Screening of this compound Analogs.
References
- 1. Discovery and In Vivo Exploration of 1,3,4-Oxadiazole and α-Fluoroacrylate Containing IL-17 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Safety, Tolerability, and Pharmacokinetics of an Oral Small Molecule Inhibitor of IL-17A (this compound): A Phase I Randomized Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LY-3509754 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Validation & Comparative
A Comparative Guide to IL-17A Inhibitors: LY3509754 vs. Secukinumab
For Researchers, Scientists, and Drug Development Professionals
Interleukin-17A (IL-17A) has emerged as a pivotal cytokine in the pathogenesis of several autoimmune and inflammatory diseases, leading to the development of targeted inhibitory therapies. This guide provides a detailed comparison of two distinct IL-17A inhibitors: LY3509754, a novel small molecule inhibitor, and secukinumab, a clinically approved monoclonal antibody. This objective analysis, supported by available experimental data, aims to inform research and development decisions in the pursuit of next-generation IL-17A-targeted therapeutics.
At a Glance: Key Performance Indicators
The following table summarizes the available quantitative data for this compound and secukinumab, offering a direct comparison of their biochemical and cellular potencies.
| Parameter | This compound | Secukinumab |
| Molecule Type | Small Molecule | Human IgG1/κ Monoclonal Antibody |
| Binding Affinity (Kd) to IL-17A | 2.14 nM[1] | 1-5 nM[2] |
| Inhibition of IL-17A-induced Cytokine Production (IC50) | 8.25 nM (in human keratinocytes)[1] | Comparable potency to netakimab VHH domain[2] |
| Other Reported IC50 Values | <9.45 nM (AlphaLISA assay), 9.3 nM (HT-29 cells) | Not available |
| Clinical Development Status | Discontinued in Phase 1 | Approved for clinical use |
In-Depth Analysis of Inhibitor Characteristics
This compound: A Potent, Orally Bioavailable Small Molecule
This compound is an orally bioavailable small molecule designed to inhibit the pro-inflammatory signaling of IL-17A.[3] Preclinical data demonstrated its high-affinity binding to IL-17A and potent inhibition of IL-17A-mediated cellular responses.[1]
However, the clinical development of this compound was terminated during Phase 1 clinical trials (NCT04586920).[4] The decision was made due to observations of drug-induced liver injury (DILI) in participants receiving multiple ascending doses.[4] Despite a pharmacokinetic profile that supported once-daily oral administration, the adverse events rendered the risk-benefit profile unfavorable for further development.[4]
Secukinumab: A High-Affinity Monoclonal Antibody
Secukinumab is a fully human monoclonal antibody of the IgG1/κ isotype that selectively binds to and neutralizes IL-17A.[5][6] As a biologic, it is administered via subcutaneous injection. Secukinumab has demonstrated high affinity for IL-17A, effectively preventing its interaction with the IL-17 receptor and subsequently dampening the inflammatory cascade.[2][6]
Extensive clinical trials have established the efficacy and safety of secukinumab in the treatment of moderate-to-severe plaque psoriasis, psoriatic arthritis, and ankylosing spondylitis, leading to its approval for these indications.[7][8]
Mechanism of Action: Targeting the IL-17A Signaling Pathway
Both this compound and secukinumab exert their therapeutic effects by inhibiting the IL-17A signaling pathway. IL-17A, primarily produced by T helper 17 (Th17) cells, binds to a heterodimeric receptor complex composed of IL-17RA and IL-17RC on the surface of target cells such as keratinocytes and fibroblasts. This binding event triggers a downstream signaling cascade, culminating in the production of pro-inflammatory cytokines, chemokines, and antimicrobial peptides.
Figure 1. Inhibition of the IL-17A signaling pathway.
As depicted in Figure 1, both this compound and secukinumab directly target the IL-17A ligand, preventing its engagement with the IL-17RA/RC receptor complex. This blockade abrogates the downstream signaling through ACT1 and TRAF6, ultimately leading to the suppression of NF-κB and MAPK pathway activation and a reduction in pro-inflammatory gene expression.
Experimental Methodologies
A summary of the general experimental protocols for determining key quantitative parameters is provided below. Specific details for the cited data on this compound and secukinumab were not available in the public domain.
Binding Affinity (Kd) Determination
Binding affinity is typically measured using techniques such as Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI).
Figure 2. General workflow for binding affinity determination.
Protocol Outline:
-
Ligand Immobilization: Recombinant human IL-17A is immobilized on a sensor chip surface.
-
Analyte Injection: A series of concentrations of the inhibitor (this compound or secukinumab) are flowed over the sensor surface.
-
Data Acquisition: The association (binding) and dissociation (unbinding) rates are monitored in real-time by detecting changes in the refractive index at the sensor surface.
-
Kd Calculation: The equilibrium dissociation constant (Kd) is calculated from the ratio of the dissociation rate constant (koff) to the association rate constant (kon).
Cellular Potency (IC50) Determination
The half-maximal inhibitory concentration (IC50) is determined using cell-based assays that measure a downstream effect of IL-17A signaling, such as the production of a specific cytokine.
Figure 3. General workflow for IC50 determination.
Protocol Outline:
-
Cell Culture: A relevant cell line (e.g., primary human keratinocytes) is cultured in appropriate conditions.
-
Inhibitor Treatment: Cells are pre-incubated with a range of concentrations of the inhibitor (this compound or secukinumab).
-
IL-17A Stimulation: The cells are then stimulated with a fixed concentration of recombinant human IL-17A to induce a response.
-
Response Measurement: After a defined incubation period, the supernatant is collected, and the concentration of a downstream effector molecule (e.g., CXCL1/GROα) is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
IC50 Calculation: The IC50 value is determined by plotting the inhibitor concentration against the percentage of inhibition of cytokine production and fitting the data to a dose-response curve.
Conclusion and Future Perspectives
This comparative guide highlights the distinct profiles of this compound and secukinumab as IL-17A inhibitors. This compound represents a potent, orally bioavailable small molecule that, despite promising preclinical data, faced insurmountable safety hurdles in early clinical development. In contrast, secukinumab, a high-affinity monoclonal antibody, has successfully translated its potent IL-17A neutralization into a valuable therapeutic option for patients with chronic inflammatory diseases.
The journey of these two molecules underscores critical considerations for drug development professionals:
-
Small Molecules vs. Biologics: The case of this compound illustrates the potential for unforeseen off-target toxicities with small molecules, a challenge that is often less pronounced with highly specific monoclonal antibodies. However, the allure of oral administration and potentially lower manufacturing costs continues to drive small molecule research.
-
The Importance of the Therapeutic Window: While both molecules exhibit high potency, the ultimate success of a therapeutic is dictated by its therapeutic window—the balance between efficacy and safety.
-
Future Directions: The development of novel IL-17A inhibitors will likely focus on optimizing safety profiles for small molecules and exploring alternative biologic formats (e.g., bispecific antibodies, antibody-drug conjugates) to enhance efficacy and convenience.
For researchers, the data presented here provides a benchmark for the evaluation of new IL-17A inhibitory candidates. A thorough understanding of the strengths and weaknesses of past and current therapies is essential for the rational design and successful development of the next generation of treatments for IL-17A-mediated diseases.
References
- 1. This compound | IL-17A inhibitor | Probechem Biochemicals [probechem.com]
- 2. Two Epitope Regions Revealed in the Complex of IL-17A and Anti-IL-17A VHH Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Safety, Tolerability, and Pharmacokinetics of an Oral Small Molecule Inhibitor of IL-17A (this compound): A Phase I Randomized Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Secukinumab: a review of the anti-IL-17A biologic for the treatment of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Secukinumab - First in Class Interleukin-17A Inhibitor for the Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Secukinumab: a review of the anti-IL-17A biologic for the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What clinical trials have been conducted for Secukinumab? [synapse.patsnap.com]
A Preclinical Head-to-Head: Dissecting the Profiles of LY3509754 and Ixekizumab
In the landscape of interleukin-17A (IL-17A) inhibitors, both small molecules and monoclonal antibodies have emerged as promising therapeutic strategies for autoimmune diseases. This guide provides a comparative analysis of two distinct IL-17A antagonists: LY3509754, an orally bioavailable small-molecule inhibitor, and ixekizumab, a humanized monoclonal antibody. The following sections detail their mechanisms of action, preclinical efficacy, and key experimental findings to offer researchers and drug development professionals a comprehensive overview.
Mechanism of Action: Two Approaches to Neutralizing IL-17A
Both this compound and ixekizumab target the pro-inflammatory cytokine IL-17A, a key driver in the pathogenesis of various autoimmune conditions, including psoriasis and psoriatic arthritis.[1][2][3] However, their molecular modalities and specific interactions with IL-17A differ significantly.
This compound is a small-molecule inhibitor designed for oral administration.[4] It functions by binding to IL-17A and preventing it from interacting with its receptor, IL-17RA.[5] This blockade inhibits downstream signaling pathways that lead to inflammation.
Ixekizumab is a humanized immunoglobulin G subclass 4 (IgG4) monoclonal antibody.[2][3] It exhibits high affinity and specificity for IL-17A.[6][7][8] By binding to a conformational epitope on the IL-17A cytokine, ixekizumab effectively neutralizes its activity and blocks its interaction with the IL-17 receptor complex.[2]
Comparative Preclinical Data
The following tables summarize the available preclinical data for this compound and ixekizumab, highlighting their binding affinities and in vitro potencies. It is important to note that these data are compiled from separate studies, and no direct head-to-head preclinical trials have been published.
Table 1: Binding Affinity and In Vitro Potency
| Parameter | This compound | Ixekizumab |
| Target | IL-17A | IL-17A |
| Modality | Small Molecule | Humanized IgG4 Monoclonal Antibody |
| Binding Affinity (KD) | 2.14 nM[5] | <3 pM[7][8] |
| In Vitro IC50 | ~2-10 nM (in cell-based assays)[4] | Not explicitly stated in pM/nM for cell-based assays, but potently blocks IL-17A-induced GRO or KC secretion.[6][7][9] |
| Selectivity | Prevents human IL-17A and IL-17AF from binding to human IL-17RA. No inhibition of IL-17C, IL-17E, or IL-17F interacting with their receptors.[5] | Binds human and cynomolgus monkey IL-17A. Does not bind to rodent IL-17A or other IL-17 family members (IL-17B, C, D, E, F).[6][7][8] |
Signaling Pathway and Experimental Workflow
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of typical experimental protocols used to characterize IL-17A inhibitors like this compound and ixekizumab.
In Vitro Binding and Neutralization Assays
1. Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Specificity:
-
Objective: To determine the binding specificity of the inhibitor to various IL-17 family members.
-
Protocol:
-
Microplate wells are coated with recombinant human IL-17 family proteins (IL-17A, B, C, D, E, F) and other control cytokines.
-
Plates are blocked to prevent non-specific binding.
-
Serial dilutions of the test inhibitor (e.g., ixekizumab) are added to the wells and incubated.
-
After washing, a detection antibody conjugated to an enzyme (e.g., HRP) is added.
-
A substrate is added, and the resulting colorimetric change is measured to quantify binding.[6]
-
2. Surface Plasmon Resonance (SPR) for Binding Kinetics and Receptor Blocking:
-
Objective: To measure the binding affinity (KD) and to assess the ability of the inhibitor to block IL-17A from binding to its receptor.
-
Protocol:
-
Human IL-17A is immobilized on a sensor chip.
-
To determine receptor blocking, the inhibitor (e.g., ixekizumab) is injected over the chip surface, followed by the injection of the IL-17RA/Fc fusion protein.
-
The change in response units is measured to determine if the inhibitor prevents the receptor from binding to IL-17A.[6][7]
-
3. Cell-Based Neutralization Assay:
-
Objective: To measure the functional ability of the inhibitor to block IL-17A-induced cytokine or chemokine production in a cellular context.
-
Protocol:
-
A responsive cell line (e.g., human keratinocytes or HT-29 cells) is cultured.
-
Cells are pre-incubated with varying concentrations of the inhibitor (this compound or ixekizumab).
-
Recombinant human IL-17A is added to stimulate the cells.
-
After a defined incubation period (e.g., 48 hours), the cell culture supernatant is collected.
-
The concentration of a downstream chemokine, such as GROα (CXCL1) or KC, is measured by ELISA.[5][6] The IC50 value is then calculated.
-
In Vivo Pharmacodynamic Models
1. IL-17A-Induced Chemokine Production in Mice:
-
Objective: To evaluate the in vivo efficacy of an IL-17A inhibitor in a pharmacodynamic model.
-
Protocol:
-
Mice are administered the test inhibitor (e.g., ixekizumab, intravenously) or a control antibody.
-
After a set period (e.g., 1 hour), human IL-17A is administered subcutaneously to challenge the system.
-
After another interval (e.g., 2 hours), blood samples are collected.
-
Serum levels of the murine chemokine KC (a functional homolog of human IL-8) are quantified by ELISA to assess the degree of IL-17A neutralization.[6]
-
2. Rat Arthritis Model:
-
Objective: To assess the therapeutic potential of an inhibitor in a disease-relevant animal model.
-
Protocol:
-
Arthritis is induced in rats.
-
The test compound (e.g., this compound) is administered, often orally.
-
The effect of the compound on disease parameters, such as knee swelling, is measured over time and compared to a vehicle control group.[1]
-
Summary and Conclusion
This compound and ixekizumab represent two different therapeutic modalities targeting the same critical cytokine, IL-17A. Preclinical data demonstrate that ixekizumab, a monoclonal antibody, possesses exceptionally high binding affinity for IL-17A.[7][8] this compound, an oral small molecule, also shows potent inhibition of IL-17A signaling in the low nanomolar range.[4][5]
While both molecules effectively neutralize IL-17A's pro-inflammatory effects in preclinical models, their distinct characteristics—oral versus injectable administration, molecular size, and pharmacokinetic profiles—present different therapeutic advantages and challenges. The development of this compound was halted due to adverse effects observed in a Phase 1 study, specifically drug-induced liver injury, which was theorized to be an off-target effect.[1][10] In contrast, ixekizumab has progressed through clinical trials and is an approved therapy for several autoimmune diseases.[11][12]
This guide underscores the value of comprehensive preclinical characterization in drug development. The data presented here, derived from a range of in vitro and in vivo models, provide a foundational understanding of how these two distinct IL-17A inhibitors perform in non-clinical settings, offering valuable insights for researchers in the field of immunology and drug discovery.
References
- 1. LY-3509754 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. What is the mechanism of action of Ixekizumab? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medkoo.com [medkoo.com]
- 5. This compound | IL-17A inhibitor | Probechem Biochemicals [probechem.com]
- 6. researchgate.net [researchgate.net]
- 7. Generation and characterization of ixekizumab, a humanized monoclonal antibody that neutralizes interleukin-17A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Generation and characterization of ixekizumab, a humanized monoclonal antibody that neutralizes interleukin-17A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Safety, Tolerability, and Pharmacokinetics of an Oral Small Molecule Inhibitor of IL-17A (this compound): A Phase I Randomized Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ixekizumab for the Treatment of Psoriasis: A Review of Phase III Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
Efficacy of LY3509754 compared to other oral psoriasis treatments
An Objective Analysis of Efficacy and Experimental Design in the Absence of LY3509754 Data
This guide provides a comparative analysis of the leading oral treatments for moderate-to-severe plaque psoriasis. It is intended for researchers, scientists, and drug development professionals, offering a detailed look at the efficacy, safety, and underlying mechanisms of action of current therapies.
Notably, this comparison does not include this compound, an investigational oral IL-17A inhibitor. Clinical development for this compound was discontinued following observations of drug-induced liver injury (DILI) in Phase 1 studies. One severe case of acute hepatitis led to hospitalization. The DILI is theorized to be an off-target effect rather than a direct result of IL-17A inhibition. Consequently, further efficacy trials were terminated, and thus, no comparative efficacy data is available for this compound.
This guide will therefore focus on a comprehensive review of established and recently approved oral psoriasis treatments, presenting available efficacy data, detailing the experimental protocols of pivotal clinical trials, and illustrating the key signaling pathways involved.
Efficacy of Oral Psoriasis Treatments: A Tabular Comparison
The following tables summarize the efficacy of several key oral treatments for moderate-to-severe plaque psoriasis, based on data from their respective pivotal clinical trials. The primary endpoint in these studies is typically the proportion of patients achieving a 75% or 90% reduction in the Psoriasis Area and Severity Index (PASI 75 and PASI 90, respectively) at a specified time point, usually 12 or 16 weeks.
Table 1: Efficacy of Traditional Oral Psoriasis Treatments at 12-16 Weeks
| Treatment (Active Ingredient) | Trial Name/Reference | PASI 75 Response Rate | Placebo Response Rate |
| Methotrexate | Meta-analysis | ~45.2% | ~4.4% |
| Cyclosporine | (Various) | 80-90% (rapid improvement) | Not specified in this context |
| Acitretin | Study A | 34% (at 12 weeks) | Not specified |
| Study B | 24% (at 8 weeks) | Not specified |
Note: Efficacy data for traditional therapies can be more variable due to older trial designs and differing methodologies.
Table 2: Efficacy of Newer Targeted Oral Psoriasis Treatments at 16 Weeks
| Treatment (Active Ingredient) | Trial Name | PASI 75 Response Rate | Placebo Response Rate |
| Apremilast (Otezla®) | ESTEEM 1 | 33.1% | 5.3% |
| Deucravacitinib (Sotyktu™) | POETYK PSO-1 | 58.4% | 12.7% |
| Tofacitinib (Xeljanz®) | OPT Pivotal 1 & 2 | 5 mg: 39.9% - 46% 10 mg: 59.2% - 59.6% | 9% - 11.4% |
Experimental Protocols of Pivotal Clinical Trials
Understanding the methodology of the clinical trials is crucial for interpreting the efficacy data. Below are summaries of the experimental protocols for the pivotal trials of the newer targeted oral therapies.
Apremilast (ESTEEM 1)
-
Study Design: A Phase III, multicenter, randomized, double-blind, placebo-controlled study.
-
Patient Population: Adults with moderate-to-severe plaque psoriasis (Psoriasis Area and Severity Index [PASI] score ≥12, body surface area [BSA] involvement ≥10%, and static Physician's Global Assessment [sPGA] score ≥3) who were candidates for phototherapy or systemic therapy.
-
Treatment Arms: Patients were randomized (2:1) to receive either apremilast 30 mg twice daily or a placebo for 16 weeks. At week 16, the placebo group was switched to apremilast.
-
Primary Endpoint: The proportion of patients achieving a PASI 75 response at week 16.
Deucravacitinib (POETYK PSO-1)
-
Study Design: A 52-week, randomized, double-blind, placebo-controlled Phase III trial.
-
Patient Population: Adults with moderate-to-severe plaque psoriasis (PASI ≥12, sPGA ≥3, BSA involvement ≥10%) for at least 6 months.
-
Treatment Arms: Patients were randomized (2:1:1) to receive deucravacitinib 6 mg once daily, a placebo, or apremilast 30 mg twice daily.
-
Co-Primary Endpoints: The percentage of patients achieving PASI 75 and an sPGA score of 0 (clear) or 1 (almost clear) with deucravacitinib versus placebo at week 16.
Tofacitinib (OPT Pivotal 1 & 2)
-
Study Design: Two similarly designed Phase III, multi-site, randomized, double-blind, placebo-controlled, parallel-group studies.
-
Patient Population: Adults with moderate-to-severe chronic plaque psoriasis who were candidates for systemic therapy or phototherapy.
-
Treatment Arms: Patients were randomized (2:2:1) to receive tofacitinib 5 mg twice daily, tofacitinib 10 mg twice daily, or a placebo.
-
Primary Endpoints: The proportion of patients achieving PASI 75 and the proportion of patients with a Physician's Global Assessment (PGA) response of "clear" or "almost clear" at week 16, compared to placebo.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological pathways and the structure of clinical trials can aid in understanding the therapeutic landscape of oral psoriasis treatments.
Caption: IL-17 Signaling Pathway in Psoriasis.
Caption: Mechanism of Action of PDE4 Inhibitors.
Caption: JAK Inhibitor Signaling Pathway.
Caption: Psoriasis Drug Clinical Trial Workflow.
A Comparative Guide to Small Molecule and Monoclonal Antibody Inhibitors of IL-17A
For Researchers, Scientists, and Drug Development Professionals
The interleukin-17A (IL-17A) signaling pathway is a critical driver of inflammation in several autoimmune diseases, including psoriasis and psoriatic arthritis.[1] Consequently, inhibiting this pathway has become a highly successful therapeutic strategy. This guide provides an objective comparison of the two primary classes of IL-17A inhibitors: small molecules and monoclonal antibodies. It summarizes their mechanisms of action, presents supporting experimental data, and details the methodologies used in their evaluation.
Mechanisms of Action: A Tale of Two Inhibitors
Monoclonal antibodies and small molecules employ distinct strategies to block IL-17A signaling.
Monoclonal Antibodies (mAbs) are large biologic drugs that bind with high specificity and affinity to their targets. In the context of IL-17A, they can be categorized into two groups:
-
Direct IL-17A Ligand Inhibitors: These antibodies, such as secukinumab and ixekizumab, bind directly to the IL-17A cytokine itself, preventing it from interacting with its receptor.[2][3]
-
IL-17 Receptor (IL-17RA) Inhibitors: Brodalumab is an example of this type, binding to the IL-17RA and blocking the signaling of multiple IL-17 family members, including IL-17A, IL-17C, IL-17E, and IL-17F.[4][5]
Small Molecules are chemically synthesized compounds with low molecular weight. They are designed to penetrate cells and can be administered orally.[6] These molecules typically function by binding to specific pockets on the IL-17A protein, disrupting its structure and preventing its interaction with the IL-17RA.[7] Some small molecules have been shown to bind to the central cavity of the IL-17A homodimer.[7]
IL-17A Signaling Pathway and Inhibition
The following diagram illustrates the IL-17A signaling cascade and the points of intervention for both monoclonal antibodies and small molecule inhibitors.
Performance Data: A Head-to-Head Comparison
Quantitative data from preclinical and clinical studies are crucial for evaluating the performance of these inhibitors. The following tables summarize key performance metrics.
Table 1: Preclinical Activity of IL-17A Inhibitors
| Inhibitor Class | Example Compound/Molecule | Target | Binding Affinity (KD) | In Vitro Potency (IC50) |
| Monoclonal Antibody | Secukinumab | IL-17A | ~100-200 pM | ~0.4 nM (neutralization) |
| Monoclonal Antibody | Ixekizumab | IL-17A | <10 pM | ~3 pM (neutralization) |
| Monoclonal Antibody | Brodalumab | IL-17RA | ~26 pM | ~11 pM (blocking) |
| Small Molecule | Compound 1 (Linear Peptide) | IL-17A | 0.66 µM | 1.14 µM (FRET assay)[8] |
| Small Molecule | HAP (Peptide Antagonist) | IL-17A | Not Specified | 80 nM (ELISA), 370 nM (Cell-based)[5] |
| Small Molecule | Macrocyclic Ligand | IL-17A | Not Specified | Potent Antagonist[8] |
Note: Data for monoclonal antibodies are aggregated from multiple public sources and may vary between studies. Data for small molecules are from specific preclinical studies and may not be representative of all small molecules in development.
Table 2: Clinical Efficacy of IL-17A Inhibitors in Plaque Psoriasis (Phase 3 Trial Data)
| Inhibitor | Target | PASI 75 Response Rate (Week 12) | PASI 90 Response Rate (Week 12) | PASI 100 Response Rate (Week 12) |
| Secukinumab | IL-17A | ~83% | ~79% | ~44%[9] |
| Ixekizumab | IL-17A | ~89% | ~71-73% | ~35-42%[9] |
| Brodalumab | IL-17RA | ~85% | ~70% | ~44%[9] |
| DC-806 (Oral Small Molecule) | IL-17A | -43.7% mean PASI reduction (Week 4, Phase 1)[10] | Not Reported | Not Reported |
PASI (Psoriasis Area and Severity Index) 75, 90, and 100 represent a 75%, 90%, and 100% reduction in PASI score from baseline, respectively.[9]
Experimental Protocols: Methodologies for Evaluation
The following are detailed methodologies for key experiments cited in the evaluation of IL-17A inhibitors.
IL-17A/IL-17RA Binding Assay (ELISA-based)
This assay is designed to quantify the ability of an inhibitor to block the interaction between IL-17A and its receptor, IL-17RA.
-
Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is used. Recombinant IL-17RA is immobilized on a microplate. Biotinylated IL-17A is then introduced along with the test inhibitor. The amount of biotinylated IL-17A that binds to the receptor is detected using streptavidin-horseradish peroxidase (HRP) and a chemiluminescent substrate. A reduced signal indicates that the test compound is inhibiting the IL-17A/IL-17RA interaction.[2]
-
Workflow:
Cell-Based Functional Assay: IL-17A-Induced Cytokine Production
This assay measures the functional consequence of IL-17A inhibition by quantifying the reduction in downstream pro-inflammatory cytokine production.
-
Principle: A cell line responsive to IL-17A (e.g., human dermal fibroblasts) is first treated with the test inhibitor and then stimulated with IL-17A. The concentration of a specific downstream cytokine, such as IL-6 or IL-8, released into the cell culture supernatant is then measured using an ELISA or a similar immunoassay.[2]
-
Methodology:
-
Cell Seeding: Plate human dermal fibroblasts in a 96-well plate and culture overnight.
-
Inhibitor Treatment: Pre-incubate the cells with varying concentrations of the test inhibitor for 1-2 hours.
-
IL-17A Stimulation: Add a pre-determined concentration of recombinant human IL-17A to stimulate the cells.
-
Incubation: Incubate the plate for 24-48 hours to allow for cytokine production and secretion.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of IL-6 or IL-8 in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cytokine production.
-
In Vivo Efficacy Model: Imiquimod-Induced Psoriasis-like Skin Inflammation in Mice
This animal model is widely used to assess the in vivo efficacy of anti-psoriatic therapies.
-
Principle: Topical application of imiquimod (IMQ), a Toll-like receptor 7/8 agonist, on the shaved back skin of mice induces a robust inflammatory response that mimics many of the histopathological and immunological features of human psoriasis, including epidermal thickening (acanthosis), and infiltration of immune cells.[11]
-
Protocol:
-
Animal Acclimatization: Acclimatize mice (e.g., BALB/c or C57BL/6) for at least one week.
-
Induction of Psoriasis-like Inflammation: Apply a daily topical dose of imiquimod cream (5%) to the shaved back skin of the mice for 5-7 consecutive days.
-
Treatment Administration: Administer the test inhibitor (small molecule or monoclonal antibody) systemically (e.g., oral gavage, intraperitoneal injection) or topically, starting either before or concurrently with the imiquimod application.
-
Assessment of Skin Inflammation:
-
Clinical Scoring: Daily, score the severity of erythema (redness), scaling, and skin thickness using a standardized scoring system (e.g., 0-4 scale). The cumulative score is a measure of the Psoriasis Area and Severity Index (PASI).
-
Histological Analysis: At the end of the study, collect skin biopsies for histological analysis to measure epidermal thickness and quantify immune cell infiltration.
-
Gene Expression Analysis: Analyze the expression of pro-inflammatory cytokine genes (e.g., Il17a, Il23) in skin tissue using quantitative real-time PCR (qRT-PCR).
-
-
Data Analysis: Compare the clinical scores, epidermal thickness, and gene expression levels between the treated and vehicle control groups to determine the efficacy of the inhibitor.
-
Conclusion
Both small molecule and monoclonal antibody inhibitors of IL-17A have demonstrated significant therapeutic potential. Monoclonal antibodies are well-established, highly specific, and potent inhibitors, but they require parenteral administration. Small molecules offer the convenience of oral administration, which may improve patient adherence.[6][12] The preclinical and emerging clinical data for small molecule inhibitors are promising, suggesting they could offer a valuable alternative to biologic therapies. Continued research and head-to-head clinical trials will be essential to fully elucidate the comparative efficacy and safety of these two distinct therapeutic modalities.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Mouse Models of Psoriasis – A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Inhibiting complex IL-17A and IL-17RA interactions with a linear peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Engineering a variant of IL-17RA with high binding affinity to IL-17A for optimized immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Small Molecule Interleukin 17A Inhibitors with Novel Binding Mode and Stoichiometry: Optimization of DNA-Encoded Chemical Library Hits to In Vivo Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Binding site elucidation and structure guided design of macrocyclic IL-17A antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Animal models of psoriasis and psoriatic arthritis: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Emerging Oral Therapies for the Treatment of Psoriasis: A Review of Pipeline Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Small molecule interleukin (IL) 17A/A antagonists and antibodies blocking both IL17A/A and IL17A/F demonstrate equivalent degrees of efficacy in preclinical models of skin and joint inflammation [pubmed.ncbi.nlm.nih.gov]
LY3509754: A Comparative Guide for Studying IL-17A Biology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of LY3509754, a potent, selective, and orally bioavailable small molecule inhibitor of Interleukin-17A (IL-17A), with other tool compounds, primarily monoclonal antibodies, used in the study of IL-17A biology. While the clinical development of this compound was halted due to off-target hepatotoxicity, its well-characterized mechanism of action and in vitro/in vivo activity make it a valuable tool for preclinical research. This document outlines its performance characteristics, compares it with alternative IL-17A inhibitors, and provides detailed experimental protocols to aid in the design of future studies.
Mechanism of Action: Small Molecule vs. Monoclonal Antibodies
This compound inhibits IL-17A signaling through a distinct mechanism compared to therapeutic monoclonal antibodies.
-
This compound: This small molecule binds to a pocket at the interface of the IL-17A homodimer, preventing it from interacting with its receptor, IL-17RA. This mode of action effectively blocks the initiation of the downstream signaling cascade.
-
Monoclonal Antibodies (e.g., Secukinumab, Ixekizumab): These large protein therapeutics bind directly to the IL-17A cytokine, neutralizing it and preventing it from binding to the IL-17RA/RC receptor complex.
Performance Comparison
In Vitro Potency
| Compound | Assay Type | Cell Line | Readout | IC50 |
| This compound | IL-17A-induced GROα release | Human Keratinocytes | GROα secretion | 8.25 nM[1] |
| This compound | AlphaLISA binding assay | - | IL-17A/IL-17RA binding | <9.45 nM |
| This compound | IL-17A-induced IL-6 release | HT-29 cells | IL-6 secretion | 9.3 nM |
| Ixekizumab | IL-17A-induced GROα release | Human Dermal Fibroblasts | GROα secretion | ~0.1 nM |
| Secukinumab | IL-17A-induced IL-6 release | Human Dermal Fibroblasts | IL-6 secretion | More potent than Secukinumab (IC50 < 0.2 nM for a similar small molecule)[2] |
In Vivo Efficacy
Preclinical studies have demonstrated the in vivo activity of both small molecule inhibitors and monoclonal antibodies in animal models of inflammatory diseases.
| Compound/Approach | Animal Model | Key Findings |
| This compound Analogs | Rat Collagen-Induced Arthritis | Effectively reduced knee swelling.[3] |
| Anti-IL-17A Antibody | Imiquimod-Induced Psoriasis (Mouse) | Significantly reduced skin inflammation, erythema, and scaling. |
| Anti-IL-17A Antibody | Collagen-Induced Arthritis (Rat) | Reduced disease severity and joint inflammation. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments relevant to studying IL-17A inhibition.
Imiquimod-Induced Psoriasis Model in Mice
This model is widely used to screen for potential anti-psoriatic agents.
Protocol:
-
Animals: Female C57BL/6 mice are typically used.
-
Induction: A daily topical dose of 62.5 mg of 5% imiquimod cream (Aldara™) is applied to the shaved back and right ear of the mice for 5-7 consecutive days.
-
Treatment: The test compound (e.g., this compound administered orally or an anti-IL-17A antibody administered subcutaneously) or vehicle is administered daily, starting from the first day of imiquimod application.
-
Assessment: Disease severity is evaluated daily using a modified Psoriasis Area and Severity Index (PASI), scoring erythema, scaling, and skin thickness. Ear thickness is also measured using a caliper.
-
Endpoint Analysis: At the end of the study, skin and spleen samples can be collected for histological analysis, cytokine profiling (e.g., IL-17A, IL-23, TNF-α), and flow cytometry of immune cell infiltrates.
Collagen-Induced Arthritis (CIA) in Rats
The CIA model in rats is a well-established model for rheumatoid arthritis.
Protocol:
-
Animals: Male Lewis or Wistar rats are commonly used.
-
Immunization: On day 0, rats are immunized with an emulsion of bovine type II collagen in Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail. A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is given on day 7.
-
Treatment: Prophylactic or therapeutic dosing regimens can be employed. For prophylactic treatment, the test compound is administered daily starting from day 0. For therapeutic treatment, administration begins after the onset of clinical signs of arthritis (typically around day 10-14).
-
Assessment: The severity of arthritis is monitored daily or every other day by scoring each paw for erythema and swelling. Ankle diameter can also be measured.
-
Endpoint Analysis: At the termination of the experiment, paws can be collected for histological assessment of joint inflammation, cartilage damage, and bone erosion. Serum can be collected to measure anti-collagen antibody levels and inflammatory cytokines.
In Vitro Cytokine Release Assay
This assay is used to determine the potency of a compound in inhibiting IL-17A-induced cytokine production.
Protocol:
-
Cell Culture: Human dermal fibroblasts or keratinocytes are seeded in 96-well plates and cultured overnight.
-
Treatment: Cells are pre-incubated with various concentrations of the test compound (e.g., this compound) for 1 hour.
-
Stimulation: Recombinant human IL-17A is added to the wells to stimulate the cells. An unstimulated control group should be included.
-
Incubation: The plates are incubated for 24-48 hours.
-
Quantification: The supernatant is collected, and the concentration of the target cytokine (e.g., IL-6, CXCL1/GROα) is measured using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the log concentration of the compound.
Visualizing the IL-17A Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the biological context and experimental designs, the following diagrams were generated using Graphviz.
Caption: IL-17A Signaling Pathway and Points of Inhibition.
Caption: Workflow for Imiquimod-Induced Psoriasis Model.
Conclusion
This compound, despite its clinical discontinuation, remains a valuable research tool for investigating IL-17A biology. Its oral bioavailability and distinct mechanism of action as a small molecule inhibitor offer advantages in certain preclinical experimental designs compared to the systemic administration of monoclonal antibodies. This guide provides a framework for comparing this compound to other IL-17A inhibitors and offers detailed protocols to facilitate further research into the role of IL-17A in health and disease. Researchers should, however, remain mindful of the potential for off-target effects, as evidenced by the clinical findings of hepatotoxicity.
References
The Dawn of Oral IL-17 Inhibitors: A Comparative Guide for Researchers
The landscape of treatment for autoimmune diseases such as psoriasis and psoriatic arthritis is on the cusp of a significant transformation with the advent of orally available Interleukin-17 (IL-17) inhibitors. For years, the therapeutic space has been dominated by injectable monoclonal antibodies. While effective, the need for injections presents a barrier for many patients. The development of small molecule oral inhibitors promises a new, more convenient era of treatment.
This guide provides a comparative analysis of next-generation oral IL-17 inhibitors, benchmarked against LY3509754, a compound that demonstrated strong target engagement in early clinical trials but was ultimately discontinued. This analysis is intended for researchers, scientists, and drug development professionals, offering a snapshot of the current development landscape, supported by available preclinical and clinical data, and detailed experimental methodologies.
Comparative Analysis of Oral IL-17 Inhibitors
The following tables summarize the available quantitative data for this compound and emerging next-generation oral IL-17 inhibitors. It is important to note that publicly available data for many next-generation compounds in early development is limited.
Table 1: In Vitro Potency of Oral IL-17 Inhibitors
| Compound | Target(s) | Assay Type | Potency (IC50/K_D_) | Source(s) |
| This compound | IL-17A | AlphaLISA | <9.45 nM | N/A |
| HT-29 Cell-Based Assay | 9.3 nM | N/A | ||
| Binding Potency | K_D_ = 2.14 nM | N/A | ||
| AN-1315 | IL-17A | CXCL1 Inhibition (Hs27 cells) | 0.31 nM | [1] |
| AN-1605 | IL-17A | CXCL1 Inhibition (Hs27 cells) | 0.47 nM | [1] |
| PN-881 | IL-17AA, AF, FF | HT-1080 Cell-Based Assay | AA: 0.13 nM, AF: 27 nM, FF: 14 nM | [2] |
| ASC50 | IL-17 | Not specified | Data not publicly available | [3][4][5][6][7] |
| C4XD/Sanofi Candidate | IL-17A | Not specified | Data not publicly available | [8][9][10][11][12] |
| Pepticom Candidate | IL-17A, IL-17F | Not specified | Nanomolar activity reported | [13][14][15][16] |
Table 2: Preclinical Pharmacokinetics of Oral IL-17 Inhibitors
| Compound | Species | Half-life (t_1/2_) | Oral Bioavailability (%) | Key Findings | Source(s) |
| AN-1605 | Mouse | 3.48 h | 69% | Favorable PK and safety in vivo. | [1] |
| Rat | 1.87 h | 45% | [1] | ||
| Dog | 9.2 h | 101% | [1] | ||
| ASC50 | Non-human primate | Longer than comparator | Higher than comparator | Outperformed a clinical-stage oral IL-17 comparator in exposure, half-life, and clearance. | [3][4][5][6][7] |
| Pepticom Candidate | Animal models | Extended half-life | Data not available | Demonstrated increased stability and extended half-life in vivo. | [13][14][15] |
Table 3: Clinical Development Status of Oral IL-17 Inhibitors
| Compound | Developer | Phase of Development | Key Clinical Findings | Source(s) |
| This compound | Eli Lilly | Phase 1 (Terminated) | Pharmacokinetics: Tmax of 1.5–3.5 hours, terminal half-life of 11.4–19.1 hours, supporting once-daily dosing. Safety: Discontinued due to drug-induced liver injury (DILI) in multiple ascending dose cohorts. | [17][18] |
| ASC50 | Ascletis Pharma | Phase 1 | IND cleared by FDA for mild-to-moderate plaque psoriasis. First participants dosed. | [3][4][5][6][7] |
| C4XD/Sanofi Candidate | C4X Discovery / Sanofi | Preclinical | Sanofi licensed the program from C4XD; preclinical progress has triggered milestone payments. | [8][9][10][11][12] |
| AN-1315 / AN-1605 | Anew Therapeutics | Preclinical | AN-1605 selected as a lead candidate for further characterization. | [1] |
| Pepticom Candidate | Pepticom | Preclinical | AI-driven discovery of oral peptide-based inhibitors. | [13][14][15][16] |
| PN-881 | Protagonist Therapeutics | Preclinical | First-in-class oral peptide inhibitor of IL-17 dimeric forms. | [2] |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the drug development process for oral IL-17 inhibitors, the following diagrams illustrate the targeted biological pathway and a typical experimental workflow.
References
- 1. Discovery of potent and orally bioavailable IL-17A inhibitors for the treatment of psoriasis | BioWorld [bioworld.com]
- 2. First-in-class oral peptide for IL-17 pathway inhibition unveiled | BioWorld [bioworld.com]
- 3. pharmexec.com [pharmexec.com]
- 4. Ascletis Announces U.S. FDA Clearance of IND Application for Its Oral Small Molecule IL-17 Inhibitor, ASC50, for the Treatment of Psoriasis [prnewswire.com]
- 5. dermatologytimes.com [dermatologytimes.com]
- 6. Ascletis Announces First Participants Dosed in U.S. Phase I Clinical Study of ASC50, a Potential Best-in-Class Oral Small Molecule IL-17 Inhibitor for the Treatment of Psoriasis - BioSpace [biospace.com]
- 7. Ascletis Pharma’s oral IL-17 inhibitor cleared to enter clinic for plaque psoriasis | BioWorld [bioworld.com]
- 8. c4xdiscovery.com [c4xdiscovery.com]
- 9. c4xdiscovery.com [c4xdiscovery.com]
- 10. C4X Discovery Receives €8 Million Milestone from Sanofi for Oral IL-17A Inhibitor Progress [trial.medpath.com]
- 11. pharmafile.com [pharmafile.com]
- 12. What are the new molecules for IL-17 inhibitors? [synapse.patsnap.com]
- 13. nextdigitalhealth.com [nextdigitalhealth.com]
- 14. Pepticom Announces Successful Completion of Series A1 Funding Round [prnewswire.com]
- 15. hitconsultant.net [hitconsultant.net]
- 16. Oral IL-17 inhibitor(Pepticom) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 17. LY-3509754 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 18. Safety, Tolerability, and Pharmacokinetics of an Oral Small Molecule Inhibitor of IL-17A (this compound): A Phase I Randomized Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Efficacy of Small Molecule IL-17A Inhibitors: A Head-to-Head Comparison
For Researchers, Scientists, and Drug Development Professionals
Interleukin-17A (IL-17A) is a key pro-inflammatory cytokine implicated in a range of autoimmune and inflammatory diseases, making it a prime target for therapeutic intervention.[1][2] While monoclonal antibodies targeting the IL-17 pathway have demonstrated clinical success, the development of orally bioavailable small molecule inhibitors presents a significant therapeutic advantage.[3][4] This guide provides an in vitro, head-to-head comparison of publicly disclosed small molecule IL-17A inhibitors, focusing on their biochemical and cellular activities. The data herein is compiled from various scientific publications and patent literature, offering a valuable resource for researchers in the field.
IL-17A Signaling Pathway
IL-17A, a homodimeric cytokine, exerts its biological effects by binding to a heterodimeric receptor complex composed of IL-17 receptor A (IL-17RA) and IL-17 receptor C (IL-17RC).[1][5] This interaction initiates a downstream signaling cascade through the recruitment of the adaptor protein Act1.[1] Act1 then recruits TRAF6 (TNF receptor-associated factor 6), leading to the activation of transcription factors such as NF-κB (nuclear factor-kappa B), which in turn drives the expression of various pro-inflammatory genes.[1][6]
Comparative Efficacy of Small Molecule IL-17A Inhibitors
The following table summarizes the in vitro activities of various small molecule IL-17A inhibitors. The data has been aggregated from multiple sources and includes IC50 values from biochemical and cell-based assays, as well as binding affinities (Kd). It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.
| Compound Class/Name | Target Interaction | Assay Type | IC50 | Binding Affinity (Kd) | Reference |
| Macrocycles | IL-17A | HT-29 Cell Assay | < 1.0 µM | < 100 nM | [7] |
| Macrocycle 2 & 3 | IL-17A | Keratinocyte IL-8 Assay | < 540 nM | < 200 nM (SPR) | [2][8] |
| Benzimidazole Derivatives | IL-17A/IL-17RA PPI | HTRF Assay | 4 nM | Not Reported | [9] |
| (Benzimidazolyl)(cyclobutylmethyl)acetamides | IL-17A/IL-17RA PPI | Not Specified | < 100 nM | Not Reported | [7] |
| Imidazole Derivatives | IL-17A/IL-17RA PPI | ELISA | < 250 nM | Not Reported | [7] |
| Carboxamide Derivatives | IL-17A/IL-17RA PPI | HEK-blue Cell Assay | < 10 µM | Not Reported | [7] |
| Linked Compounds (from fragment screen) | IL-17A (C-terminal site) | Cellular Signaling Assay | ~1 µM | < 50 nM | [10] |
Experimental Protocols
Robust and reproducible in vitro assays are crucial for the identification and characterization of novel IL-17A inhibitors. Below are detailed methodologies for commonly employed biochemical and cell-based assays.
Biochemical Assays
1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET assays are a common method for studying protein-protein interactions in a high-throughput format.[11] The LANCE Ultra and LanthaScreen TR-FRET assays utilize a lanthanide chelate as a donor fluorophore, which has a long fluorescence lifetime, minimizing interference from compound autofluorescence.[11][12]
-
Principle: In a competitive binding assay, a terbium-labeled antibody (donor) binds to a tagged IL-17A protein. A fluorescently labeled tracer molecule that also binds to IL-17A is brought into proximity, resulting in a high FRET signal.[13] Test compounds that inhibit the IL-17A/tracer interaction will cause a decrease in the FRET signal.[13]
-
Workflow:
-
Test compounds are serially diluted, typically in DMSO.
-
The IL-17A protein and the terbium-labeled antibody are incubated with the test compounds.
-
A fluorescently labeled tracer is added to the mixture.
-
After an incubation period, the TR-FRET signal is measured on a compatible plate reader, with excitation around 340 nm and emission at two wavelengths (e.g., 490 nm for the donor and 520 nm for the acceptor).[14]
-
The ratio of acceptor to donor emission is calculated to determine the inhibitory activity of the compounds.[11]
-
2. AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
AlphaLISA is a bead-based immunoassay that does not require any wash steps, making it suitable for high-throughput screening.[15][16]
-
Principle: The assay involves two types of beads: Donor beads coated with streptavidin and Acceptor beads conjugated to an anti-analyte antibody. A biotinylated anti-analyte antibody binds to the streptavidin on the Donor beads. In the presence of the IL-17A analyte, the Donor and Acceptor beads are brought into close proximity. Excitation of the Donor beads at 680 nm results in the release of singlet oxygen molecules, which travel to the nearby Acceptor beads, triggering a chemiluminescent signal at 615 nm.[16][17]
-
Workflow:
-
Samples or standards containing IL-17A are added to the assay plate.
-
A mixture of the biotinylated anti-IL-17A antibody and the anti-IL-17A Acceptor beads is added.
-
Streptavidin-coated Donor beads are added.
-
After incubation in the dark, the plate is read on an AlphaLISA-compatible reader.[17]
-
Cell-Based Assays
1. NF-κB Reporter Gene Assay
This assay measures the ability of a compound to inhibit IL-17A-induced activation of the NF-κB signaling pathway in a cellular context.[1]
-
Principle: A HEK293 cell line is engineered to stably express the IL-17RA and IL-17RC receptors and contains a reporter gene (e.g., luciferase or secreted embryonic alkaline phosphatase - SEAP) under the control of an NF-κB response element.[5][6] When stimulated with IL-17A, the NF-κB pathway is activated, leading to the expression of the reporter gene, which can be quantified.[6]
-
Workflow:
-
Seed the reporter cells in a 96-well plate and allow them to adhere.
-
Pre-incubate the cells with serial dilutions of the test compounds.[1]
-
Stimulate the cells with a predetermined concentration of IL-17A.[1]
-
Incubate for a period of 6 to 24 hours.[1]
-
Add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase) and measure the signal (luminescence or colorimetric) using a plate reader.[1]
-
2. Cytokine Production Assay
This assay assesses the functional consequence of IL-17A inhibition by measuring the downstream production of pro-inflammatory cytokines, such as IL-6 or IL-8, from IL-17A-responsive cells.[1]
-
Principle: A relevant cell line (e.g., human dermal fibroblasts, HeLa cells, or keratinocytes) is treated with test compounds and then stimulated with IL-17A. The amount of a specific cytokine released into the cell culture supernatant is then quantified using methods like ELISA or HTRF.[1]
-
Workflow:
-
Plate the cells and allow them to grow to a suitable confluency.
-
Pre-treat the cells with various concentrations of the small molecule inhibitors.[1]
-
Stimulate the cells with IL-17A.[1]
-
After an incubation period (typically 24-48 hours), collect the cell culture supernatant.[1]
-
Quantify the concentration of the target cytokine (e.g., IL-6) in the supernatant using a specific immunoassay.[1]
-
Conclusion
The development of small molecule inhibitors of IL-17A is a rapidly advancing field with the potential to offer orally available alternatives to current biologic therapies.[4][18] The data and protocols presented in this guide provide a comparative overview of the in vitro potency of several classes of these inhibitors. While biochemical assays like TR-FRET and AlphaLISA are invaluable for high-throughput screening and determining direct target engagement, cell-based assays are essential for confirming functional activity in a more physiologically relevant context. Researchers are encouraged to utilize a combination of these methods to thoroughly characterize novel IL-17A antagonists.
References
- 1. benchchem.com [benchchem.com]
- 2. Binding site elucidation and structure guided design of macrocyclic IL-17A antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are the therapeutic candidates targeting IL-17A? [synapse.patsnap.com]
- 4. Small molecule modulators of IL-17A/IL-17RA: a patent review (2013-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. invivogen.com [invivogen.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Novel anti-IL-17A inhibitor shows similar efficacy to biological therapies in IL-17-driven disorders | BioWorld [bioworld.com]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. revvity.com [revvity.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. revvity.com [revvity.com]
- 16. AlphaLISA m/r IL17A kit, 5,000 assay pts-PF [pufei.com]
- 17. pufei.com [pufei.com]
- 18. Discovery and optimization of in vivo active, small-molecule IL17A inhibitors - American Chemical Society [acs.digitellinc.com]
The Therapeutic Potential of LY3509754 Analogs in Autoimmune Disease Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The interleukin-17 (IL-17) signaling pathway is a critical driver of inflammation in a variety of autoimmune diseases. Small molecule inhibitors targeting IL-17A, such as LY3509754, have been developed with the aim of providing an oral alternative to monoclonal antibody therapies. However, the clinical development of this compound was halted in Phase 1 due to dose-dependent drug-induced liver injury (DILI)[1][2][3]. Despite this setback, research into analogs of this compound has continued, exploring modifications to improve the safety profile while retaining therapeutic efficacy.
This guide provides a comparative analysis of the therapeutic potential of this compound analogs in preclinical autoimmune disease models. We present available data on these compounds alongside alternative therapeutic strategies, including other IL-17 inhibitors, Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors, and Janus Kinase (JAK) inhibitors. The information is intended to offer a comprehensive overview for researchers and drug development professionals working in the field of autoimmune and inflammatory diseases.
Comparative Efficacy and Safety of this compound Analogs and Alternatives
The following tables summarize the available preclinical and clinical data for this compound analogs and comparator agents in relevant autoimmune disease models. It is important to note that the data presented is not from direct head-to-head comparative studies unless otherwise specified.
Table 1: Efficacy of IL-17A Inhibitors in a Rat Collagen-Induced Arthritis (CIA) Model
| Compound | Mechanism of Action | Dosing Regimen | Key Efficacy Endpoint(s) | Outcome | Reference(s) |
| This compound Analogs (Compounds 18 & 26) | Small molecule IL-17A inhibitor | Not specified | Reduction in knee swelling | Both compounds effectively reduced knee swelling. | [1][4][5] |
| Secukinumab (Anti-IL-17A mAb) | Monoclonal antibody against IL-17A | Not specified | Reduction in arthritis score | Significant reduction in clinical and histological signs of arthritis. | [6][7][8] |
Disclaimer: The data for this compound analogs and Secukinumab are from separate studies and not from a direct comparative trial.
Table 2: Efficacy of IL-17A Inhibitors in a Mouse Imiquimod-Induced Psoriasis Model
| Compound | Mechanism of Action | Dosing Regimen | Key Efficacy Endpoint(s) | Outcome | Reference(s) |
| Ixekizumab (Anti-IL-17A mAb) | Monoclonal antibody against IL-17A | Not specified | Reduction in ear thickness, erythema, and scaling (PASI score) | Significant reduction in psoriatic-like skin inflammation. | [9][10][11] |
Table 3: Profile of Alternative Oral Therapies in Autoimmune Disease Models
| Compound | Target | Autoimmune Disease Model | Key Efficacy Endpoint(s) | Outcome | Reference(s) |
| GSK2982772 | RIPK1 inhibitor | Human ulcerative colitis explants | Reduction in spontaneous cytokine production | Reduced production of inflammatory cytokines. | [4][12] |
| Tofacitinib | JAK inhibitor | Mouse collagen-induced arthritis | Reduction in paw swelling, joint inflammation | Dose-dependent improvement in arthritis symptoms. | [13][14][15] |
Experimental Protocols
Detailed methodologies for the key animal models cited are provided below to facilitate experimental replication and comparison.
Collagen-Induced Arthritis (CIA) in Rats
The collagen-induced arthritis model is a widely used preclinical model for rheumatoid arthritis.
-
Animals: Male Lewis or Wistar rats, 7-8 weeks old, are typically used.
-
Induction:
-
An emulsion is prepared by mixing bovine or chicken type II collagen with Complete Freund's Adjuvant (CFA).
-
On day 0, rats are immunized via intradermal injection at the base of the tail with the collagen/CFA emulsion.
-
A booster immunization with type II collagen in Incomplete Freund's Adjuvant (IFA) is often administered on day 7.
-
-
Treatment: Administration of test compounds (e.g., this compound analogs) or vehicle control is typically initiated at the onset of clinical signs of arthritis (around day 10-14) and continued for a specified duration.
-
Assessment of Arthritis:
-
Clinical Scoring: Arthritis severity is evaluated daily or every other day using a macroscopic scoring system (e.g., 0-4 scale per paw) based on erythema, swelling, and joint deformity.
-
Paw Volume/Thickness: Paw swelling is quantified using a plethysmometer or digital calipers.
-
Histopathology: At the end of the study, joints are collected, fixed, and sectioned. Histological scoring is performed to assess inflammation, pannus formation, cartilage damage, and bone erosion.
-
Biomarker Analysis: Serum or plasma samples can be collected to measure levels of inflammatory cytokines (e.g., IL-6, TNF-α) and anti-collagen antibodies.
-
Imiquimod-Induced Psoriasis in Mice
The imiquimod-induced psoriasis model is a well-established acute model that recapitulates many features of human psoriasis.
-
Animals: C57BL/6 or BALB/c mice are commonly used.
-
Induction:
-
A daily topical dose of imiquimod cream (5%) is applied to the shaved back and/or ear of the mice for 5-7 consecutive days.
-
-
Treatment: Test compounds or vehicle are administered topically or systemically, either prophylactically (starting from day 0) or therapeutically (starting after disease induction).
-
Assessment of Psoriasis-like Inflammation:
-
Psoriasis Area and Severity Index (PASI): Skin inflammation is scored daily based on erythema, scaling, and skin thickness.
-
Ear Thickness: Ear swelling is measured daily using a digital caliper.
-
Histopathology: Skin biopsies are collected for histological analysis to assess epidermal acanthosis, parakeratosis, and inflammatory cell infiltration.
-
Cytokine Analysis: Skin tissue can be homogenized to measure the levels of pro-inflammatory cytokines such as IL-17A, IL-22, and IL-23 by ELISA or qPCR.
-
Signaling Pathways and Experimental Workflow
IL-17A Signaling Pathway
The following diagram illustrates the IL-17A signaling cascade in target cells like keratinocytes and synoviocytes, which is the pathway inhibited by this compound and its analogs.
Caption: IL-17A Signaling Pathway and the Point of Inhibition by this compound Analogs.
General Experimental Workflow for Preclinical Evaluation
This diagram outlines a typical workflow for the preclinical assessment of a novel therapeutic agent in an autoimmune disease model.
Caption: A Generalized Workflow for Preclinical Efficacy Testing in Autoimmune Models.
Conclusion
The development of this compound was a significant step towards an oral therapy for IL-17-mediated autoimmune diseases, but its clinical journey was cut short by safety concerns. The exploration of this compound analogs demonstrates a continued effort to overcome the challenge of toxicity while preserving the therapeutic potential of inhibiting the IL-17A pathway. Preclinical data, though limited, suggests that these analogs can retain efficacy in models of arthritis.
However, the therapeutic landscape for autoimmune diseases is rapidly evolving, with promising oral alternatives such as RIPK1 and JAK inhibitors showing efficacy in various preclinical and clinical settings. The data presented in this guide highlights the need for further rigorous, comparative studies to fully elucidate the therapeutic index of this compound analogs relative to these emerging competitors. Future research should focus on obtaining comprehensive preclinical safety and efficacy data for these analogs to determine if they can offer a viable and safe oral treatment option for patients with autoimmune diseases.
References
- 1. chondrex.com [chondrex.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. LY-3509754 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Secukinumab in Active Rheumatoid Arthritis after Anti-TNFα Therapy: A Randomized, Double-Blind Placebo-Controlled Phase 3 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potential role of ixekizumab in the treatment of moderate-to-severe plaque psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical Efficacy and Safety of Ixekizumab for Treatment of Psoriasis | Actas Dermo-Sifiliográficas [actasdermo.org]
- 11. Ixekizumab for the Treatment of Psoriasis: A Review of Phase III Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Preclinical to clinical translation of tofacitinib, a Janus kinase inhibitor, in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. openaccessjournals.com [openaccessjournals.com]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling LY3509754
For Immediate Use by Laboratory Personnel
This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals handling the investigational compound LY3509754. Adherence to these protocols is critical to ensure personal safety and proper disposal of this potent molecule. This compound is an orally bioavailable small-molecule inhibitor of the IL-17A protein, which has shown potential for inducing drug-induced liver injury, necessitating stringent handling procedures.
Personal Protective Equipment (PPE) Protocol
All personnel must adhere to the following Personal Protective Equipment (PPE) requirements when handling this compound in a laboratory setting. These measures are designed to prevent accidental exposure through inhalation, skin contact, or eye contact.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Must be equipped with side-shields to protect against splashes. |
| Hand Protection | Protective Gloves | Chemical-resistant nitrile or neoprene gloves are required. |
| Body Protection | Impervious Clothing | A lab coat or gown that is resistant to chemical penetration. |
| Respiratory Protection | Suitable Respirator | An N95 or higher-rated respirator is necessary when handling the compound as a powder or when aerosolization is possible. |
Procedural Step-by-Step Guidance
Handling and Operational Plan:
-
Preparation: Before handling, ensure that a designated work area, such as a chemical fume hood, is clean and operational. All necessary PPE must be donned correctly.
-
Weighing and Aliquoting: Conduct all weighing and aliquoting of powdered this compound within a certified chemical fume hood to minimize the risk of inhalation. Avoid the formation of dust and aerosols.
-
Solution Preparation: When preparing solutions, add the solvent to the powdered compound slowly to prevent splashing. Keep the container tightly sealed when not in use.
-
Storage: Store this compound in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]
-
Spill Management: In the event of a spill, evacuate non-essential personnel from the area. Wearing full PPE, absorb the spill with a liquid-binding material such as diatomite.[1] Collect the contaminated material in a sealed container for proper disposal.
Disposal Plan:
The disposal of this compound and any contaminated materials must be conducted in accordance with institutional and local regulations for investigational drug waste.
| Waste Type | Disposal Procedure |
| Unused Compound | Treat as hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) office for specific disposal protocols. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a designated hazardous waste container. |
| Contaminated PPE (e.g., gloves, gown) | Remove carefully to avoid cross-contamination and dispose of in a designated hazardous waste container. |
Emergency First Aid Measures
In case of accidental exposure, follow these immediate first aid protocols.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek prompt medical attention.[1] |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water.[1] |
| Inhalation | Move the individual to a fresh air environment. If breathing is difficult, provide respiratory support and seek immediate medical attention.[1] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1] |
Visual Workflow for Safe Handling and Disposal
The following diagram outlines the critical steps for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
